molecular formula C10H13NO2 B2874011 Methyl 2-[(methylamino)methyl]benzoate CAS No. 1157237-86-9

Methyl 2-[(methylamino)methyl]benzoate

Cat. No.: B2874011
CAS No.: 1157237-86-9
M. Wt: 179.219
InChI Key: NSAGTCDYXRDIMM-UHFFFAOYSA-N
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Description

Methyl 2-[(methylamino)methyl]benzoate (CAS 1157237-86-9) is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is offered as a building block for chemical synthesis and research applications. As an aromatic ester containing a secondary amine functional group, it may serve as a versatile intermediate in the development of more complex molecules for various research fields . The available safety information indicates that it may cause skin and eye irritation . Researchers should handle this material with care, using appropriate personal protective equipment. This product is intended for research use only and is not classified as a medicinal or edible substance. It is strictly for use in laboratory or industrial settings and is not for personal, human, or veterinary use. For specific applications and handling protocols, please consult the safety data sheet and contact our technical support team.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(methylaminomethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11-7-8-5-3-4-6-9(8)10(12)13-2/h3-6,11H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSAGTCDYXRDIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Methyl 2-[(methylamino)methyl]benzoate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 2-(methylamino)benzoate

A Note on Chemical Nomenclature: This guide focuses on the chemical compound Methyl 2-(methylamino)benzoate (CAS No. 85-91-6). It is important to distinguish this from the requested topic "Methyl 2-[(methylamino)methyl]benzoate," which describes a different chemical structure. Based on extensive literature and database analysis, Methyl 2-(methylamino)benzoate, also widely known as Methyl N-methylanthranilate, is the compound of significant scientific and commercial interest. It is presumed that this is the molecule of interest for this guide.

Introduction and Overview

Methyl 2-(methylamino)benzoate is an aromatic ester that plays a significant role in both natural and synthetic chemistry. It is a derivative of anthranilic acid and is recognized as a key aroma component in various fruits and essential oils, most notably in mandarins and certain mango cultivars.[1][2] Its characteristic scent, described as reminiscent of orange and mandarin peel with a musty, grape-like flavor, has cemented its importance in the flavor and fragrance industries.[1][2]

Beyond its sensory properties, this compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecular architectures for pharmaceutical and materials science applications. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, applications, and handling protocols, tailored for researchers and professionals in drug development and chemical sciences.

Molecular Structure and Physicochemical Properties

Chemical Identity

The structure of Methyl 2-(methylamino)benzoate consists of a benzene ring substituted with a methyl ester group at position 1 and a secondary methylamino group at position 2. This ortho-substitution pattern is crucial to its chemical reactivity and physical properties.

  • IUPAC Name: Methyl 2-(methylamino)benzoate

  • Synonyms: Methyl N-methylanthranilate, Dimethyl anthranilate, 2-Methylaminobenzoic acid methyl ester[1][3]

  • CAS Number: 85-91-6[1]

  • Molecular Formula: C₉H₁₁NO₂[1]

  • Molecular Weight: 165.19 g/mol [1][3]

  • SMILES: O=C(OC)C1=CC=CC=C1NC[4]

  • InChI Key: GVOWHGSUZUUUDR-UHFFFAOYSA-N[5]

Physicochemical Data

The compound is a liquid at room temperature with a low melting point. Its solubility profile indicates good miscibility with common organic solvents.[1][4][6]

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid[7]
Melting Point 17-19 °C (lit.)[1][2][4]
Boiling Point 256 °C (lit.) at 760 mmHg[1][2]
Density 1.126 g/mL at 25 °C (lit.)[1][2]
Refractive Index (n²⁰/D) 1.579 (lit.)[1][2][4]
Flash Point >230 °F (>110 °C)[1]
Water Solubility 329.792 mg/L at 30 °C[1]
Solubility Miscible with ethanol, DMSO, diethyl ether, chloroform, acetone[1][4][6]
pKa 2.80 ± 0.10 (Predicted)[1]
logP (Octanol/Water) 2.3[4]
Spectroscopic Profile

Spectroscopic analysis is fundamental for the unambiguous identification and quality control of Methyl 2-(methylamino)benzoate.

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the N-methyl protons, and the O-methyl protons, confirming the molecular structure.[5]

  • ¹³C NMR: The carbon spectrum will show distinct peaks for the carbonyl carbon of the ester, the aromatic carbons, and the two methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by key absorption bands. A strong carbonyl (C=O) stretch from the ester group is expected around 1700-1730 cm⁻¹. An N-H stretch for the secondary amine will appear around 3300-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. The fingerprint region below 1500 cm⁻¹ is unique to the molecule.[8][9][10]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (165.19 g/mol ), along with characteristic fragmentation patterns useful for identification.[11]

Synthesis and Manufacturing Protocols

Methyl 2-(methylamino)benzoate is typically synthesized via two primary, industrially viable routes. The choice of method depends on the availability and cost of the starting materials.

Synthesis Route 1: Esterification of N-Methylanthranilic Acid

This is a classic Fischer-Speier esterification. The carboxylic acid group of N-methylanthranilic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.

Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of methanol. The reaction is reversible, and an excess of methanol is often used to drive the equilibrium towards the product ester.[2][12]

Fischer_Esterification NMA N-Methylanthranilic Acid Product Methyl 2-(methylamino)benzoate NMA->Product Esterification MeOH Methanol (Excess) MeOH->Product Catalyst H₂SO₄ (cat.) Catalyst->Product Water Water

Caption: Fischer esterification of N-methylanthranilic acid.

Synthesis Route 2: N-Methylation of Methyl Anthranilate

This route involves the direct methylation of the primary amine group of Methyl Anthranilate. Common methylating agents include dimethyl sulfate or methyl iodide, typically used in the presence of a base to neutralize the acid byproduct.

Causality: The nitrogen atom of the primary amine in Methyl Anthranilate acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent. The base is critical to deprotonate the nitrogen after the first methylation, preventing the formation of a quaternary ammonium salt and facilitating the desired secondary amine product.

Detailed Experimental Protocol (Esterification Method)

This protocol describes a representative lab-scale synthesis of Methyl 2-(methylamino)benzoate.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylanthranilic acid (15.1 g, 0.1 mol).

  • Reagent Addition: Add methanol (100 mL, approx. 2.5 mol) to the flask. While stirring, carefully and slowly add concentrated sulfuric acid (2 mL) as the catalyst.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) using a heating mantle. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Neutralization: After cooling the mixture to room temperature, slowly pour it into 200 mL of ice-cold water. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash them with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be further purified by vacuum distillation to yield pure Methyl 2-(methylamino)benzoate.

Applications and Field Insights

Flavor and Fragrance Industry

The primary commercial application of Methyl 2-(methylamino)benzoate is as a flavorant and fragrance ingredient.[1][2] It is a key component in artificial grape and mandarin flavors and is used in a wide array of products, including beverages, confectioneries, soaps, and perfumes.[2] Its presence as a natural volatile component in fruits like mangoes and citrus validates its use in creating authentic fruit profiles.[1][13]

Intermediate in Chemical Synthesis

As a bifunctional molecule (containing both amine and ester groups), it is a valuable intermediate in organic synthesis. The nucleophilic amine can be used in reactions like amide bond formation, while the ester can be hydrolyzed or reduced. It has been used as a precursor in the synthesis of various heterocyclic compounds and has been identified in patents related to the development of Mst1/2 protein kinase inhibitors for tissue repair and regeneration.[1]

Applications_Workflow Core Methyl 2-(methylamino)benzoate App1 Flavor & Fragrance (Grape, Mandarin) Core->App1 Sensory Properties App2 Pharmaceutical Intermediate (e.g., Kinase Inhibitors) Core->App2 Chemical Reactivity App3 Organic Synthesis Building Block Core->App3 Bifunctionality

Sources

A Tale of Two Inhibitors: A Comparative Technical Guide to PCSK9 Blockade by Monoclonal Antibodies and Small Molecules

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug discovery and development, the proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia.[1][2] This enzyme's role in regulating low-density lipoprotein (LDL) receptor degradation presents a prime opportunity for therapeutic intervention.[1][3] The journey to effectively inhibit PCSK9 has led to the development of two distinct and compelling therapeutic modalities: large-molecule monoclonal antibodies and emerging small-molecule inhibitors.

This guide provides an in-depth technical comparison of these two approaches, offering insights into their mechanisms of action, pharmacological profiles, and the strategic considerations for their development and application. We will delve into the nuances that differentiate these inhibitor classes, providing a comprehensive resource for researchers and scientists in the field.

The Central Role of PCSK9 in Cholesterol Homeostasis

PCSK9 is a serine protease that plays a critical role in cholesterol metabolism by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDL receptor (LDLR) on the surface of hepatocytes.[3] This binding event targets the LDLR for lysosomal degradation, thereby reducing the number of receptors available to clear LDL cholesterol (LDL-C) from the circulation.[4][5] Consequently, higher levels of circulating PCSK9 lead to elevated LDL-C, a major risk factor for atherosclerotic cardiovascular disease.[1][2]

The therapeutic rationale for inhibiting PCSK9 is therefore straightforward: blocking the interaction between PCSK9 and the LDLR will increase the number of LDLRs on the cell surface, leading to enhanced clearance of LDL-C from the bloodstream.[4][5]

Monoclonal Antibodies: The Pioneers of PCSK9 Inhibition

The first wave of PCSK9 inhibitors to achieve clinical success were fully human monoclonal antibodies (mAbs), such as evolocumab.[1] These large biomolecules represent a triumph of targeted therapy, offering high specificity and affinity for their target.

Mechanism of Action: Extracellular Sequestration

Evolocumab and similar mAbs function by binding to free circulating PCSK9, effectively sequestering it and preventing its interaction with the LDLR.[4][5][6] This extracellular blockade preserves the LDLR population on hepatocyte surfaces, enhancing their capacity to remove LDL-C from circulation.[6] The high specificity of this interaction minimizes the potential for off-target effects.[7]

cluster_0 Hepatocyte cluster_1 Bloodstream LDLR LDL Receptor Lysosome Lysosome LDL_C LDL-C LDLR->LDL_C PCSK9 PCSK9 PCSK9->LDLR Evolocumab Evolocumab (mAb) Evolocumab->PCSK9

Mechanism of Action of Evolocumab, a PCSK9 Monoclonal Antibody.

Pharmacological Profile

Monoclonal antibodies are characterized by their large size and complex structure, which dictates their pharmacokinetic and pharmacodynamic properties.

ParameterEvolocumab (Monoclonal Antibody)
Molecular Weight ~150 kDa
Route of Administration Subcutaneous Injection
Half-life 11-17 days[8][9]
Dosing Frequency Every 2 to 4 weeks
Mechanism of Elimination Proteolytic catabolism
Immunogenicity Potential for anti-drug antibody formation

Data compiled from publicly available sources.

The long half-life of evolocumab allows for infrequent dosing, a significant advantage for patient compliance.[8][9] However, their large size and proteinaceous nature necessitate parenteral administration and carry a risk of immunogenicity.[10]

Small Molecules: The Next Frontier in PCSK9 Inhibition

The development of orally bioavailable small-molecule inhibitors of PCSK9 is a highly sought-after goal in cardiovascular medicine.[1][11] These compounds offer the promise of more convenient administration and potentially lower manufacturing costs compared to monoclonal antibodies.[2][11]

Diverse Mechanisms of Action

Small molecules can be designed to inhibit PCSK9 through several distinct mechanisms:

  • Inhibition of PCSK9 Synthesis: Some small molecules have been investigated for their ability to reduce the transcription or translation of the PCSK9 gene, thereby lowering the overall production of the PCSK9 protein.[12]

  • Blockade of PCSK9 Secretion: Another strategy involves interfering with the cellular machinery responsible for secreting PCSK9 from the hepatocyte.

  • Disruption of the PCSK9-LDLR Interaction: Similar to monoclonal antibodies, small molecules can be designed to bind to PCSK9 and directly block its interaction with the LDLR.[3][13] This has been a challenging endeavor due to the large, flat protein-protein interaction surface.[14]

cluster_0 Hepatocyte cluster_1 Bloodstream PCSK9_Gene PCSK9 Gene PCSK9_Protein PCSK9 Protein PCSK9_Gene->PCSK9_Protein Transcription & Translation Secretion Secretion Pathway PCSK9_Protein->Secretion Intracellular Transport Circulating_PCSK9 Circulating PCSK9 Secretion->Circulating_PCSK9 LDLR LDL Receptor Small_Molecule Small Molecule Inhibitor Small_Molecule->PCSK9_Gene Inhibits Synthesis Small_Molecule->Secretion Blocks Secretion Small_Molecule->Circulating_PCSK9 Blocks LDLR Binding Circulating_PCSK9->LDLR Binds & Promotes Degradation

Diverse Mechanisms of Action for Small Molecule PCSK9 Inhibitors.

Anticipated Pharmacological Profile

While no small-molecule PCSK9 inhibitor has yet been approved, their development aims for a pharmacological profile that offers advantages over monoclonal antibodies.

ParameterSmall Molecule Inhibitor (Hypothetical)
Molecular Weight < 1 kDa
Route of Administration Oral
Half-life Shorter (hours to a day)
Dosing Frequency Once or twice daily
Mechanism of Elimination Hepatic metabolism and/or renal excretion
Immunogenicity Generally low

This profile is based on typical characteristics of small molecule drugs.

The key advantage of small molecules is the potential for oral administration, which is preferred by patients for chronic therapies.[15] Their smaller size and simpler structure also lead to lower manufacturing costs and a reduced risk of immunogenicity.[10][11]

A Comparative Overview

FeatureMonoclonal Antibodies (e.g., Evolocumab)Small Molecule Inhibitors
Target Specificity Very highCan be high, but off-target effects are a consideration
Binding Affinity Picomolar to low nanomolarMicromolar to nanomolar
Mechanism of Action Extracellular sequestration of PCSK9Inhibition of synthesis, secretion, or LDLR binding
Route of Administration Subcutaneous injectionOral
Dosing Frequency Infrequent (bi-weekly or monthly)Frequent (daily)
Manufacturing Complex and costlySimpler and less expensive
Immunogenicity Potential riskLow risk

Experimental Protocols: Characterization and Analysis

The distinct nature of monoclonal antibodies and small molecules necessitates different analytical workflows for their characterization and quality control.

Monoclonal Antibody Characterization Workflow

The analysis of a monoclonal antibody like evolocumab is a multi-faceted process focused on ensuring its structural integrity, purity, and potency.

  • Intact Mass Analysis:

    • Objective: To confirm the correct molecular weight and identify major glycoforms.

    • Methodology:

      • Desalt the mAb sample using a reversed-phase chromatography column.

      • Infuse the desalted sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

      • Acquire the mass spectrum and deconvolute the data to obtain the intact mass.

  • Peptide Mapping:

    • Objective: To verify the amino acid sequence and identify post-translational modifications.

    • Methodology:

      • Denature, reduce, and alkylate the mAb.

      • Digest the protein into smaller peptides using a specific protease (e.g., trypsin).

      • Separate the peptides using liquid chromatography (LC).

      • Analyze the eluting peptides by tandem mass spectrometry (MS/MS) to determine their sequences.

  • Glycan Analysis:

    • Objective: To characterize the glycosylation profile, a critical quality attribute.

    • Methodology:

      • Enzymatically release the N-glycans from the mAb using PNGase F.

      • Label the released glycans with a fluorescent tag (e.g., 2-AB).

      • Separate the labeled glycans by hydrophilic interaction liquid chromatography (HILIC) with fluorescence detection.

      • Identify and quantify the different glycan structures.

  • Potency Assay:

    • Objective: To measure the biological activity of the mAb.

    • Methodology:

      • Develop a cell-based assay using a hepatocyte cell line that expresses the LDLR.

      • Incubate the cells with a fixed concentration of PCSK9 in the presence of varying concentrations of the mAb.

      • Measure the amount of LDLR on the cell surface or the uptake of labeled LDL-C.

      • Calculate the IC50 value, representing the concentration of mAb required to inhibit 50% of PCSK9 activity.

mAb Monoclonal Antibody Sample Intact_Mass Intact Mass Analysis (LC-MS) mAb->Intact_Mass Peptide_Mapping Peptide Mapping (LC-MS/MS) mAb->Peptide_Mapping Glycan_Analysis Glycan Analysis (HILIC-FLR) mAb->Glycan_Analysis Potency_Assay Cell-Based Potency Assay mAb->Potency_Assay Results Comprehensive Characterization Report Intact_Mass->Results Peptide_Mapping->Results Glycan_Analysis->Results Potency_Assay->Results

Analytical Workflow for Monoclonal Antibody Characterization.

Small Molecule Analysis Workflow

The analytical workflow for a small molecule inhibitor is focused on confirming its identity, purity, and pharmacokinetic properties.

  • Identity Confirmation:

    • Objective: To verify the chemical structure of the synthesized compound.

    • Methodology:

      • Acquire a high-resolution mass spectrum to confirm the molecular formula.

      • Perform Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the detailed chemical structure.

  • Purity Assessment:

    • Objective: To quantify the purity of the compound and identify any impurities.

    • Methodology:

      • Develop a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

      • Analyze the sample and quantify the main peak area relative to any impurity peaks.

      • Use LC-MS to identify the structures of any significant impurities.

  • In Vitro ADME Assays:

    • Objective: To assess the drug-like properties of the compound.

    • Methodology:

      • Solubility: Measure the solubility in aqueous buffers at different pH values.

      • Permeability: Assess the ability of the compound to cross cell membranes using a Caco-2 cell assay.

      • Metabolic Stability: Incubate the compound with liver microsomes and measure its rate of degradation.

  • Pharmacokinetic (PK) Study:

    • Objective: To determine the absorption, distribution, metabolism, and excretion of the compound in an animal model.

    • Methodology:

      • Administer the compound to the animal model (e.g., rats or mice) via the intended clinical route (e.g., oral gavage).

      • Collect blood samples at various time points.

      • Extract the compound from the plasma and quantify its concentration using LC-MS/MS.

      • Calculate key PK parameters such as half-life, Cmax, and bioavailability.

Small_Molecule Small Molecule Sample Identity Identity Confirmation (HRMS, NMR) Small_Molecule->Identity Purity Purity Assessment (HPLC-UV, LC-MS) Small_Molecule->Purity ADME In Vitro ADME Assays Small_Molecule->ADME Report Candidate Profile Report Identity->Report Purity->Report PK In Vivo PK Study (LC-MS/MS) ADME->PK PK->Report

Analytical Workflow for Small Molecule Drug Discovery.

Conclusion

The inhibition of PCSK9 represents a major advancement in the management of hypercholesterolemia. Monoclonal antibodies have paved the way, demonstrating the profound clinical benefit of targeting this pathway. Their high specificity and long duration of action have set a high bar for any subsequent therapies.

The development of small-molecule inhibitors, however, holds the promise of a more convenient and accessible treatment option. While challenges remain in achieving the same level of potency and specificity as monoclonal antibodies, the diverse mechanistic possibilities and the advantages of oral administration make this a vibrant and critical area of research.

For drug development professionals, the choice between these two modalities is not merely a matter of size, but a strategic decision based on the desired pharmacological profile, the competitive landscape, and the needs of the patient population. The continued exploration of both avenues will undoubtedly lead to further innovations in the fight against cardiovascular disease.

References

  • Clinical Pharmacokinetics and Pharmacodynamics of Evolocumab, a PCSK9 Inhibitor. (2018). Clinical Pharmacokinetics. [Link]

  • Comparing antibody and small-molecule therapies for cancer. (2006). Nature Reviews Cancer. [Link]

  • Evolocumab. (n.d.). PubChem. [Link]

  • What is the mechanism of Evolocumab? (2024). Patsnap Synapse. [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Evolocumab, a PCSK9 Inhibitor. (2018). SpringerLink. [Link]

  • Mechanism of Action (MOA) | Repatha® (evolocumab). (n.d.). Repatha®. [Link]

  • Evolocumab. (n.d.). Wikipedia. [Link]

  • Small molecules as inhibitors of PCSK9: Current status and future challenges. (2019). European Journal of Medicinal Chemistry. [Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Evolocumab, a PCSK9 Inhibitor. (2018). National Center for Biotechnology Information. [Link]

  • PCSK9 Inhibitors: Focus on Evolocumab and Its Impact on Atherosclerosis Progression. (2024). MDPI. [Link]

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023). MDPI. [Link]

  • Discovery and Early Development of Small Molecule Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9) Inhibitors. (2019). ACS Publications. [Link]

  • Small Molecule Inhibitors of the PCSK9·LDLR Interaction. (2018). National Center for Biotechnology Information. [Link]

  • Development of small-molecule PCSK9 inhibitors for the treatment of hypercholesterolemia. (2022). PubMed. [Link]

  • Small Molecule Inhibitors of the PCSK9·LDLR Interaction. (2018). ACS Publications. [Link]

  • Development of small-molecule PCSK9 inhibitors for the treatment of hypercholesterolemia. (2022). ResearchGate. [Link]

  • Three Methods for Critical Quality Attribute Determination of Monoclonal Antibodies. (2023). Technology Networks. [Link]

  • Small molecules as inhibitors of PCSK9: Current status and future challenges. (2019). Semantic Scholar. [Link]

  • Comparing antibody and small-molecule therapies for cancer. (2006). PubMed. [Link]

  • Discovery and Development of an Oral, Small Molecule PCSK9/LDLR Antagonist. (2021). Lupine Publishers. [Link]

  • From Research to Release: Mapping Mabion's Full Analytical Lifecycle for Monoclonal Antibodies. (n.d.). Mabion. [Link]

  • Monoclonal antibodies vs. Traditional therapies: A comparative analysis. (2025). Allied Academies. [Link]

  • Mass spectrometry, a tool for the characterisation of monoclonal antibodies. (n.d.). A3P. [Link]

  • Pharmacokinetic/pharmacodynamic and safety study of a single dose of evolocumab 140 mg in healthy Chinese subjects. (n.d.). ProQuest. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Target Review. [Link]

  • Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review. [Link]

  • Biologics vs. Small Molecule Drugs: Comparing Efficacy and Safety. (2024). Journal of International Clinical Research and Case Reports. [Link]

  • A Phase 1, Randomized, Double-Blind, Single-Dose, Placebo-Controlled Safety, Tolerability, And Pharmacokinetic/Pharmacodynamic Study Of Evolocumab In Healthy Chinese Subjects. (2019). PubMed. [Link]

  • Small molecule versus biological drugs. (2021). Generics and Biosimilars Initiative. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]

  • Small Molecule Analysis Compendium. (n.d.). Shimadzu. [Link]

Sources

Methyl 2-(methylaminomethyl)benzoate safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and safety analysis for Methyl 2-(methylaminomethyl)benzoate , designed for researchers and drug development professionals.

Safety, Synthesis, and Stability Profiling for R&D Applications

Chemical Identity & Physicochemical Profiling[1]

Compound Name: Methyl 2-(methylaminomethyl)benzoate CAS Number: 1157237-86-9 (Free base) / Generic references often apply to HCl salt forms. Synonyms: Methyl 2-((methylamino)methyl)benzoate; o-(Methylaminomethyl)benzoic acid methyl ester. Molecular Formula: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol

Structural Distinction (Critical)

It is imperative to distinguish this compound from its structural isomer, Methyl N-methylanthranilate (CAS 85-91-6).

  • Target Compound: Contains a methylene bridge (–CH₂–) isolating the amine from the aromatic ring. This makes the amine more basic (pKa ~9.5) and nucleophilic.[1]

  • Isomer (Anthranilate): The amine is directly attached to the ring. The lone pair is conjugated, making it less basic and fluorescent (used in perfumery).

Physicochemical Properties
PropertyValue / DescriptionNote
Physical State Pale yellow oil or low-melting solidTendency to darken upon oxidation.
Boiling Point Predicted ~260°CDecomposes/Cyclizes before boiling at atm pressure.
Solubility Soluble in DCM, EtOAc, MeOHLimited water solubility (free base); High (HCl salt).
pKa (Conjugate Acid) ~9.5 (Predicted)Typical for secondary benzylamines.
Stability Metastable Prone to intramolecular lactamization (See Section 4).

Hazard Identification & Toxicology (GHS)

As a secondary benzylamine derivative, this compound exhibits hazards distinct from simple esters.

Core Hazards
  • Skin Corrosion/Irritation (Category 1B/2): The benzylic amine moiety is highly basic and can cause chemical burns or severe irritation upon prolonged contact.

  • Serious Eye Damage (Category 1): Basic amines can cause irreversible corneal damage.

  • Acute Toxicity (Oral/Inhalation): Harmful if swallowed.[2] Inhalation of aerosols may cause mucosal inflammation.

Mechanism of Toxicity

The toxicity profile is driven by the secondary amine . Unlike the ester group (which is relatively benign), the amine can disrupt cell membranes via saponification of lipids (alkaline hydrolysis) and protein denaturation.

Safe Handling & Storage Protocols

Storage: The "Latent Lactam" Risk

This compound is a precursor to N-methylisoindolin-1-one . Under improper storage conditions (heat, prolonged time), it undergoes spontaneous intramolecular cyclization , releasing methanol.

  • Temperature: Store at -20°C (long term) or 2-8°C (short term).

  • Atmosphere: Store under Argon or Nitrogen . The amine reacts with atmospheric CO₂ to form carbamates (white crusts).

  • Container: Amber glass to prevent photo-oxidation.

Handling Workflow
  • Weighing: Perform in a fume hood. If the compound is an oil, use a gas-tight syringe to avoid exposure to air.

  • Solvent Choice: Avoid protic solvents (MeOH, EtOH) for long-term storage, as they can facilitate transesterification or cyclization equilibria. Use anhydrous DCM or Toluene for stock solutions.

Synthesis & Reaction Safety

This section details the synthesis of the target compound and its primary application (cyclization), highlighting the safety controls required.

Validated Synthesis Route

The most reliable route avoids the handling of toxic methyl halides by using Reductive Amination .

Reaction Scheme:

  • Precursor: Methyl 2-formylbenzoate (CAS 4122-56-9).[3]

  • Reagent: Methylamine (2M in THF).

  • Reductant: Sodium Triacetoxyborohydride (STAB).

SynthesisWorkflow Start Methyl 2-formylbenzoate (Aldehyde) Step1 Imine Formation (+ MeNH2, -H2O) Start->Step1 RT, 1h Step2 Reduction (+ NaBH(OAc)3) Step1->Step2 in situ Product Methyl 2-(methylaminomethyl)benzoate (Target) Step2->Product Quench & Extract Hazard Cyclization Risk (>40°C or Base) Product->Hazard Final N-Methylisoindolin-1-one (Lactam) Hazard->Final - MeOH

Figure 1: Reductive amination pathway and the thermal instability risk leading to lactamization.

Experimental Protocol (Self-Validating)
  • Step 1: Dissolve Methyl 2-formylbenzoate (1.0 eq) in DCM.

  • Step 2: Add Methylamine (1.2 eq) and stir for 30 min. Validation: Monitor disappearance of aldehyde peak by TLC (Hex/EtOAc 4:1).

  • Step 3: Cool to 0°C. Add STAB (1.5 eq) portion-wise. Safety: Evolution of acetic acid; ensure venting.

  • Step 4: Quench with sat. NaHCO₃. Critical: Do not use strong base (NaOH) during workup, or you will trigger rapid cyclization to the isoindolinone. Keep pH < 9.

Emergency Response

ScenarioImmediate ActionRationale
Skin Contact Wash with 5% acetic acid or copious water for 15 min.Neutralize the basic amine residue immediately.
Eye Contact Irrigate with saline/water for 30 min. Do not neutralize. Basic burns penetrate deep into the cornea; flushing is the only safe remedy.
Spill (Bench) Adsorb with vermiculite. Neutralize with dilute HCl.Prevent volatilization of the amine.
Fire Use CO₂, Dry Chemical, or Foam.Water spray may spread the oily amine; burning produces toxic NOx fumes.

References

  • BenchChem. Methyl 2-[(methylamino)methyl]benzoate Product Data. Retrieved from

  • PubChem. Methyl 2-[(methylamino)methyl]benzoate hydrochloride (Compound Summary). National Library of Medicine. Retrieved from

  • ChemicalBook. Methyl 2-formylbenzoate (Precursor Data). Retrieved from

  • PrepChem. Synthesis of Methyl 2-formylbenzoate. Retrieved from

Sources

2-(Methoxycarbonyl)benzyl-methylamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph designed for drug discovery scientists. It prioritizes the chemical reality of the molecule—specifically its role as a reactive intermediate—over a simple data listing.

Executive Summary

2-(Methoxycarbonyl)benzyl-methylamine (IUPAC: Methyl 2-((methylamino)methyl)benzoate) represents a critical "privileged scaffold" precursor in medicinal chemistry. While often generated in situ, its structural integrity is paramount for the synthesis of isoindolin-1-ones , a pharmacophore found in anxiolytics, antipsychotics, and anticancer agents.

This guide defines the physicochemical specifications of the open-chain molecule and delineates the kinetic instability that drives its spontaneous cyclization—a mechanism that researchers must control during scale-up.

Physicochemical Specifications

The following data represents the calculated properties for the open-chain free base. Researchers must distinguish this benzylamine derivative from its aniline analog (Methyl 2-(methylamino)benzoate, CAS 85-91-6), which lacks the benzylic methylene bridge.

Table 1: Molecular Identity & Properties
PropertySpecificationNotes
Common Name 2-(Methoxycarbonyl)benzyl-methylamineAlso: Methyl 2-((methylamino)methyl)benzoate
Molecular Formula C₁₀H₁₃NO₂ Distinct from the aniline analog (C₉H₁₁NO₂)
Molecular Weight 179.22 g/mol Monoisotopic Mass: 179.0946
CAS Registry Precursor to 5388-42-1Often indexed under the cyclized form (

-methylisoindolin-1-one) due to instability.[1]
Physical State Viscous Oil / Low-melting SolidTendency to crystallize only upon cyclization.
Solubility DCM, MeOH, DMSORapidly cyclizes in protic solvents under basic conditions.
pKa (Calc.) ~9.2 (Amine)The basic nitrogen is the nucleophile driving cyclization.

Structural Reactivity & The "Cyclization Trap"

Expert Insight: The defining characteristic of 2-(Methoxycarbonyl)benzyl-methylamine is its thermodynamic drive to undergo intramolecular aminolysis.

In the open-chain form, the secondary amine is positioned perfectly (5-exo-trig) to attack the electrophilic ester carbonyl. This "Cyclization Trap" means the molecule is rarely isolated as a stable free base at room temperature. It exists primarily as a transient intermediate or a stable salt (e.g., HCl salt) which prevents the nucleophilic attack.

Mechanism of Action: Spontaneous Lactamization

The following pathway illustrates the generation of the target molecule and its subsequent collapse into the stable lactam scaffold.

CyclizationPathway Precursor Precursor Methyl 2-(bromomethyl)benzoate Intermediate TARGET MOLECULE 2-(Methoxycarbonyl)benzyl-methylamine (Open Chain) Precursor->Intermediate + MeNH₂ (Substitution) TS Transition State (Tetrahedral Intermediate) Intermediate->TS Intramolecular Nucleophilic Attack Product Final Scaffold N-Methylisoindolin-1-one (Lactam) TS->Product - MeOH (Cyclization)

Figure 1: The synthetic vector from benzyl halide precursors through the open-chain amine (the topic of this guide) to the stable isoindolinone pharmacophore.

Synthetic & Handling Protocols

To utilize 2-(Methoxycarbonyl)benzyl-methylamine effectively, one must either trap it as a salt or drive the reaction immediately to the isoindolinone.

Protocol A: Generation and In-Situ Cyclization

Objective: Synthesis of the isoindolinone core via the transient amine intermediate.

  • Reagents: Dissolve Methyl 2-(bromomethyl)benzoate (1.0 equiv) in anhydrous THF.

  • Nucleophilic Substitution: Cool to 0°C. Add Methylamine (2.0 M in THF, 2.5 equiv) dropwise.

    • Why: Excess amine acts as a base to scavenge HBr. Low temperature prevents premature cyclization if isolation is attempted.

  • Monitoring: TLC will show consumption of the bromide. A new polar spot (the amine) appears.

  • Cyclization Trigger: Allow the reaction to warm to Room Temperature (25°C) and stir for 4–12 hours.

    • Observation: The polar amine spot will disappear, replaced by the less polar lactam product.

  • Workup: Concentrate in vacuo. The residue is typically the crude isoindolinone.

Protocol B: Stabilization as the Hydrochloride Salt

Objective: Isolate the open-chain form for characterization.

  • Perform the substitution (Step 2 above) at -10°C.

  • Quench immediately with 4M HCl in Dioxane .

  • Precipitate the salt with diethyl ether.

  • Result: 2-(Methoxycarbonyl)benzyl-methylamine • HCl.

    • Stability: The protonated nitrogen cannot attack the ester, stabilizing the open chain form.

Analytical Verification (QC Workflow)

Distinguishing the open-chain amine from the cyclized lactam is critical for process validation.

Table 2: Diagnostic NMR Signals (¹H, 400 MHz, CDCl₃)
MoietyOpen Chain (Target)Cyclized (Isoindolinone)Shift Difference (Δ)
Benzyl -CH₂- ~3.80 ppm (Singlet)~4.30 ppm (Singlet)+0.5 ppm (Deshielding due to amide)
N-Methyl ~2.40 ppm (Singlet)~3.15 ppm (Singlet)+0.75 ppm (Amide character)
Ester -OCH₃ ~3.90 ppm (Singlet)ABSENT Loss of methoxy group confirms cyclization
QC Decision Tree

QC_Workflow Sample Crude Reaction Mixture HNMR 1H NMR Analysis Sample->HNMR CheckOMe Check 3.9 ppm (OMe) Region HNMR->CheckOMe Open Signal Present: Open Chain Amine Detected CheckOMe->Open Peak Found Closed Signal Absent: Cyclization Complete CheckOMe->Closed No Peak

Figure 2: Analytical logic flow for determining the ratio of open-chain precursor to cyclized product.

References

  • PubChem Compound Summary. (2023). Methyl 2-((methylamino)methyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Isoindolinones. Retrieved from [Link]

  • LookChem. (2023). Methyl 2-(methylamino)benzoate Properties (Comparative Analog). Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Methyl 2-(methylamino)benzoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of Methyl 2-(methylamino)benzoate (CAS No. 85-91-6), a versatile chemical intermediate. Intended for researchers, medicinal chemists, and procurement specialists in the pharmaceutical and biotechnology sectors, this document offers a comprehensive overview of suppliers, pricing, quality control, and its emerging applications as a synthetic building block.

Introduction to Methyl 2-(methylamino)benzoate

Methyl 2-(methylamino)benzoate, also known as Methyl N-methylanthranilate, is an aromatic ester with the molecular formula C₉H₁₁NO₂. It is a pale yellow liquid at room temperature, known for its characteristic grape-like or mandarin orange aroma.[1] While its primary application has traditionally been in the flavor and fragrance industry, its utility in organic synthesis is gaining significant attention, particularly as a precursor to pharmacologically active heterocyclic compounds.[2][3]

From a chemical standpoint, the molecule possesses three key functional groups: a secondary amine, an ester, and an aromatic ring. This unique combination makes it a valuable synthon for constructing more complex molecular architectures. The ortho-disubstituted pattern of the amine and ester groups on the benzene ring is particularly conducive to cyclization reactions, forming heterocyclic systems that are prevalent in many drug candidates.

Supplier and Price Comparison

The procurement of high-quality starting materials is a critical first step in any research and development endeavor. To facilitate this, a comparative analysis of various suppliers for Methyl 2-(methylamino)benzoate is presented below. Prices are subject to change and may not include shipping and handling fees. It is advisable to request a formal quote from the suppliers for the most up-to-date pricing.

SupplierProduct NamePurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich Methyl 2-(methylamino)benzoate≥97%100 g, 1 kg~$75 (100g)
Apollo Scientific Methyl 2-(methylamino)benzoate≥95%100 g, 500 g, 1 kg~$55 (100g)
Aceschem Methyl 2-(methylamino)benzoate>95%500 g$226 (500g)
CymitQuimica Methyl 2-(methylamino)benzoate≥95%100 g, 500 g, 1 kg~$53 (100g)
BioCrick Methyl 2-(methylamino)benzoateHigh Purity (NMR confirmed)Inquire for detailsInquire for details
Key Organics Methyl 2-(methylamino)benzoateNot specified1 mg, 5 mg, 10 mg, 100 g~$60 (100g)
Toronto Research Chemicals Methyl 2-(methylamino)benzoateNot specified100 mgInquire for details

Note: Prices are approximate and were gathered from publicly available information. They are intended for comparative purposes only.

Synthesis and Potential Impurities

Understanding the synthetic route of a starting material is crucial for anticipating potential impurities that could impact subsequent reactions. The two primary methods for synthesizing Methyl 2-(methylamino)benzoate are:

  • Methylation of Methyl Anthranilate: This is a common and cost-effective method. However, it can lead to impurities such as unreacted methyl anthranilate and over-methylated products.

  • Esterification of N-methylanthranilic Acid: This route can provide higher purity material, but may contain residual N-methylanthranilic acid if the reaction does not go to completion.[1]

Common impurities to be aware of include:

  • Methyl Anthranilate: Incomplete methylation.

  • N-methylanthranilic Acid: Incomplete esterification.

  • Dimethylated byproducts: Over-methylation.

  • Residual solvents: From the reaction and purification process.

Applications in Drug Discovery and Organic Synthesis

While its role in the flavor industry is well-established, the true potential of Methyl 2-(methylamino)benzoate for drug development professionals lies in its utility as a synthetic precursor. The ortho-disposition of the amine and ester functionalities makes it an ideal starting material for the synthesis of quinazolinones.[3]

Quinazolinones are a class of heterocyclic compounds that exhibit a wide range of biological activities, including:

  • Anticancer

  • Anti-inflammatory

  • Anticonvulsant

  • Antibacterial

The synthesis of a quinazolinone core from Methyl 2-(methylamino)benzoate typically involves a condensation reaction with a suitable amine, followed by cyclization. This straightforward approach allows for the rapid generation of diverse libraries of quinazolinone derivatives for screening in drug discovery programs.

Quality Control and Verification Protocol

Ensuring the identity and purity of starting materials is paramount. The following is a recommended protocol for the quality control of newly acquired Methyl 2-(methylamino)benzoate.

Visual Inspection and Physical Properties
  • Appearance: The compound should be a clear, pale yellow liquid.

  • Solubility: It should be soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4]

Spectroscopic Analysis

A combination of spectroscopic techniques should be employed to confirm the structure and assess the purity of the material.

5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum should exhibit characteristic peaks corresponding to the aromatic protons, the N-methyl protons, and the O-methyl protons. The integration of these peaks should be consistent with the structure.

  • ¹³C NMR: The carbon NMR spectrum should show the expected number of signals for the nine carbon atoms in the molecule.

5.2.2. Infrared (IR) Spectroscopy

The IR spectrum should display characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and aromatic C-H and C=C stretches.

5.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) should be observed at m/z = 165.19.

Chromatographic Purity Assessment
  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are essential for determining the purity of the sample and identifying any potential impurities. A high-purity sample should show a single major peak.

Visualization of Procurement and Quality Control Workflow

The following diagrams illustrate the recommended workflow for procuring and verifying the quality of Methyl 2-(methylamino)benzoate.

procurement_workflow cluster_procurement Procurement Phase cluster_qc Quality Control Phase Identify Suppliers Identify Suppliers Request Quotes Request Quotes Identify Suppliers->Request Quotes Compare Price & Purity Compare Price & Purity Request Quotes->Compare Price & Purity Select Supplier Select Supplier Compare Price & Purity->Select Supplier Place Order Place Order Select Supplier->Place Order Receive Shipment Receive Shipment Place Order->Receive Shipment Visual Inspection Visual Inspection Receive Shipment->Visual Inspection Spectroscopic Analysis Spectroscopic Analysis Visual Inspection->Spectroscopic Analysis Chromatographic Purity Chromatographic Purity Spectroscopic Analysis->Chromatographic Purity Approve for Use Approve for Use Chromatographic Purity->Approve for Use qc_protocol Start QC Start QC Visual & Physical Visual Inspection & Physical Properties Start QC->Visual & Physical Spectroscopic Analysis Spectroscopic Analysis (NMR, IR, MS) Visual & Physical->Spectroscopic Analysis Purity Check Chromatographic Purity (GC/HPLC) Spectroscopic Analysis->Purity Check Decision Decision Purity Check->Decision Purity ≥ 95%? Approved Approved Decision->Approved Yes Rejected Rejected Decision->Rejected No

Caption: Detailed Quality Control Protocol for Methyl 2-(methylamino)benzoate.

Conclusion

Methyl 2-(methylamino)benzoate is a readily available and versatile chemical intermediate with significant potential beyond its traditional use in the flavor and fragrance industry. For researchers and drug development professionals, it serves as a valuable and cost-effective building block for the synthesis of pharmacologically relevant compounds, most notably quinazolinones. By carefully selecting suppliers and implementing a robust quality control protocol, researchers can confidently incorporate this valuable synthon into their synthetic workflows, accelerating the discovery of new therapeutic agents.

References

  • Synthesis of quinazolinones 3a with methyl 2-amino benzoate. ResearchGate. [Link]

  • CAS No : 85-91-6 | Product Name : Methyl 2-(methylamino)benzoate | Pharmaffiliates. Pharmaffiliates. [Link]

  • CAS No.85-91-6,Methyl 2-(methylamino)benzoate Suppliers,MSDS download. LookChem. [Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal. [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. [Link]

  • Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one,... ResearchGate. [Link]

  • Cas 85-91-6,Methyl 2-(methylamino)benzoate. LookChem. [Link]

  • Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. PMC. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. MDPI. [Link]

  • methyl 2-amino-benzoate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]

  • Reaction of methyl 2-(2',2'-bis(carbethoxy)vinylamino)benzoate with hydrazine. PubMed. [Link]

  • Benzoic acid, 2-(methylamino)-, methyl ester. the NIST WebBook. [Link]

  • Methyl 2-(methylamino)benzoate | CAS:85-91-6. BioCrick. [Link]

Sources

Comparative Technical Analysis: Methyl 2-(methylamino)benzoate vs. Methyl 2-[(methylamino)methyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between two structural isomers: Methyl 2-(methylamino)benzoate (Molecule A) and Methyl 2-[(methylamino)methyl]benzoate (Molecule B). While they share similar atomic compositions, the insertion of a single methylene (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) bridge in Molecule B fundamentally alters the electronic landscape, basicity, and reactivity profile.
  • Molecule A is a stable, fluorescent aniline derivative widely used in agrochemicals (bird repellents) and fragrances.[1]

  • Molecule B is a highly reactive benzylamine derivative that serves as a transient intermediate, prone to rapid intramolecular cyclization to form

    
    -methylisoindolin-1-one .
    

Structural & Electronic Divergence[1][2]

The defining difference lies in the connectivity of the nitrogen atom relative to the aromatic ring.[1] This structural nuance dictates the conjugation pathway and the availability of the nitrogen lone pair.[1]

Visual Structural Comparison[1]

Structures cluster_A Molecule A: Methyl 2-(methylamino)benzoate cluster_B Molecule B: Methyl 2-[(methylamino)methyl]benzoate StructA Aniline Derivative (Conjugated System) CAS: 85-91-6 PropA Properties: - Fluorescent - Low Basicity - Stable Ester StructA->PropA Resonance Stabilization StructB Benzylamine Derivative (Insulated System) Unstable Free Base PropB Properties: - Non-Fluorescent - High Basicity - Cyclization Risk StructB->PropB Nucleophilic Amine

Figure 1: Structural comparison highlighting the electronic consequences of the methylene bridge.

Electronic Resonance and Basicity

The presence of the methylene bridge in Molecule B acts as an "insulator," breaking the conjugation between the nitrogen lone pair and the benzene ring.[1]

FeatureMolecule A (Aniline Type)Molecule B (Benzylamine Type)
Nitrogen Hybridization ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

character (partial) due to resonance.

(tetrahedral).
Lone Pair Availability Delocalized into the aromatic ring and ester (push-pull system).Localized on Nitrogen.[1] Highly available.
Basicity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

of conj. acid)
Low (~2.8 - 4.8) . The ester group at ortho position further withdraws density.High (~9.5) .[1] Typical secondary aliphatic amine basicity.
Fluorescence High .[1] Strong UV absorption and emission due to extended conjugation.[1]Negligible . Lack of conjugation prevents fluorescence in the visible spectrum.[1]

Key Insight: The fluorescence of Molecule A is a critical analytical differentiator.[1] It is widely known as Methyl ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-methylanthranilate , a compound found naturally in grapes and neroli oil.

Reactivity Profile: The Cyclization Trap

For drug development professionals, the stability profile of Molecule B is the most critical technical takeaway.[1] Unlike Molecule A, which is a stable ester, Molecule B is chemically predisposed to self-destruct via intramolecular aminolysis.[1]

Molecule A: Stability

Molecule A is stable under standard conditions.[1] The nitrogen lone pair is involved in resonance with the ring and the carbonyl group (via hydrogen bonding), reducing its nucleophilicity.[1] It resists attack on its own ester group.[1]

Molecule B: Intramolecular Cyclization

Molecule B contains a nucleophilic secondary amine and an electrophilic ester in close proximity (1,5-relationship).[1] Under neutral or basic conditions, the free base of Molecule B will rapidly cyclize to form 2-methylisoindolin-1-one (also known as


-methylphthalimidine), releasing methanol.
Mechanism of Cyclization (Lactamization)

Cyclization cluster_mech Pathway: Spontaneous Lactamization of Molecule B Step1 Molecule B (Free Base) Nucleophilic Amine attacks Ester Carbonyl Step2 Tetrahedral Intermediate Step1->Step2 Intramolecular Attack Step3 Elimination of Methanol Step2->Step3 - MeOH Product Product: 2-methylisoindolin-1-one (Stable Lactam) Step3->Product Irreversible

Figure 2: The "Spring-Loaded" mechanism converting Molecule B into a lactam.

This reaction is often exploited in the synthesis of isoindolinone-based pharmacophores (e.g., anticancer or anti-inflammatory agents) but poses a challenge if the linear ester is the desired target.[1] To maintain Molecule B as a linear ester, it must be stored as a salt (e.g., Hydrochloride) to protonate the amine and shut down nucleophilicity.[1]

Applications and Utility

Molecule A: Agrochemical & Sensory[3]
  • Bird Repellent: Methyl ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -methylanthranilate is a US EPA-registered bird repellent. It acts as a chemosensory irritant (trigeminal nerve) to birds but is safe for humans.
    
  • Fragrance: Used extensively in the flavor and fragrance industry for its "Concord grape" and orange blossom notes.[1]

Molecule B: Pharmaceutical Intermediate
  • Scaffold Synthesis: The primary utility of the "Molecule B" motif is as a precursor to Isoindolinones .[1]

  • Medicinal Chemistry: Isoindolin-1-one derivatives are privileged structures in medicinal chemistry, appearing in inhibitors of MDM2-p53 interaction and various kinase inhibitors.

Experimental Protocols

Analytical Differentiation

To distinguish between the two isomers without full characterization, use these rapid checkpoints:

  • Fluorescence Check: Spot the compound on a TLC plate.

    • Molecule A: Strong blue/purple fluorescence under UV (365 nm).[1]

    • Molecule B: No significant fluorescence.[1]

  • IR Spectroscopy:

    • Molecule A: Shows a shifted carbonyl stretch (~1680 cm⁻¹) due to intramolecular H-bonding.

    • Molecule B: Shows a typical ester carbonyl (~1735 cm⁻¹) if isolated as a salt; or a lactam peak (~1690 cm⁻¹) if cyclized.[1]

Synthesis of Molecule A (Methylation)

Target: Methyl 2-(methylamino)benzoate

  • Starting Material: Methyl anthranilate (1.0 eq).[1]

  • Reagents: Dimethyl sulfate (1.1 eq) or Methyl Iodide, Potassium Carbonate (K₂CO₃).[1]

  • Procedure:

    • Dissolve methyl anthranilate in acetone or DMF.[1]

    • Add K₂CO₃ (base) to deprotonate the amine slightly.[1]

    • Add methylating agent dropwise at 0°C.[1]

    • Reflux for 4-6 hours.[1]

    • Purification: Vacuum distillation.[1] The product is a pale yellow fluorescent liquid.[1]

Synthesis of Isoindolinone via Molecule B

Target: 2-methylisoindolin-1-one (via transient Molecule B)

  • Starting Material: Methyl 2-formylbenzoate (1.0 eq).

  • Reagents: Methylamine (excess), Sodium Cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.[1]

  • Procedure (Reductive Amination/Cyclization Cascade):

    • Dissolve methyl 2-formylbenzoate in Methanol.

    • Add Methylamine (33% in EtOH).[1] Stir for 1 hour to form the imine.

    • Add reducing agent (NaBH₃CN).[1]

    • Observation: The intermediate (Molecule B) forms but rapidly cyclizes upon workup or heating.[1]

    • Workup: Evaporate solvent. The residue is typically the cyclized lactam.[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 6836, Methyl N-methylanthranilate. Retrieved from [Link]

  • BirdBuffer. (2020).[1] The Safety, Efficacy And Environmental Considerations For Implementing Methyl Anthranilate (MA) As A Bird Repellent. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11286552, 3-Methyl-1-isoindolinone. (Note: Reference for the isoindolinone scaffold stability). Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2024). Ortho-ester-substituted diaryliodonium salts enabled regioselective arylocyclization of naphthols toward 3,4-benzocoumarins. (Demonstrates the reactivity of ortho-ester substituted systems). Retrieved from [Link]

  • LookChem. (2025).[1] Methyl 2-(methylamino)benzoate Properties and Safety. Retrieved from [Link]

Sources

The Strategic Ortho-Effect: 1,2-Disubstituted Benzene Derivatives in High-Fidelity Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the 1,2-disubstituted (ortho) benzene scaffold is frequently dismissed as a mere positional isomer of its meta and para counterparts. This view is a strategic oversight. For the senior drug designer, the ortho-substitution pattern is a functional tool for entropy reduction .

By leveraging the "Ortho-Effect"—the steric and electronic interplay between adjacent substituents—chemists can force non-planar conformations ("molecular twists"), induce intramolecular hydrogen bonding (IMHB), and modulate metabolic hotspots. This guide moves beyond basic nomenclature to explore the high-level application of 1,2-disubstituted arenes in optimizing binding affinity, permeability, and synthetic accessibility via modern C-H activation.

Part 1: The Physicochemical "Ortho-Effect"

Entropy Reduction via Conformational Locking

The primary utility of 1,2-substitution is the restriction of rotatable bonds. Unlike para-substituents, which often allow free rotation, ortho-substituents introduce significant steric clash (


 strain), forcing the molecule into a rigid, non-planar conformation.
  • Mechanism: The steric bulk forces the substituents out of the aromatic plane to relieve strain.[1]

  • Impact: This "pre-organizes" the ligand into a bioactive conformation, reducing the entropic penalty (

    
    ) upon binding to a protein pocket.
    
  • Application: In biaryl kinase inhibitors, an ortho-methyl or chloro group is often required to twist the rings orthogonal to each other, ensuring the molecule fits into the narrow ATP-binding cleft (e.g., Bosutinib ).

Intramolecular Hydrogen Bonding (IMHB) & Permeability

1,2-disubstitution brings hydrogen bond donors (HBD) and acceptors (HBA) into immediate proximity (2.5–3.0 Å). This facilitates the formation of stable 5- or 6-membered pseudo-rings.

  • The "Chameleon" Effect:

    • In Lipid Bilayer: The IMHB "hides" the polar HBD/HBA from the lipophilic environment, effectively increasing lipophilicity (LogP) and membrane permeability.

    • In Aqueous Cytosol: The bond may open up to interact with water or the target protein.

  • Metric: A reduced

    
     (difference between octanol and toluene partition coefficients) indicates strong IMHB.
    
Visualization: The Ortho-Conformation Decision Logic

OrthoLogic Start 1,2-Disubstituted Scaffold Design Steric Steric Bulk Analysis (A-values) Start->Steric Electronic Electronic Repulsion (Dipole Alignment) Start->Electronic Twist Induce Torsion/Twist (Non-Planar) Steric->Twist High Bulk (e.g., -Me, -Cl) IMHB Induce IMHB (Planar/Pseudo-ring) Electronic->IMHB Donor/Acceptor Pair (e.g., -OH/-C=O) ResultTwist High Selectivity (Kinase/GPCR pockets) Twist->ResultTwist Reduces Entropic Penalty ResultPerm Enhanced Permeability (Low Efflux) IMHB->ResultPerm Masks Polarity (Chameleon)

Figure 1: Decision logic for exploiting the ortho-effect. Steric bulk drives torsion (selectivity), while electronic pairing drives IMHB (permeability).

Part 2: Advanced Synthetic Methodology

The Catellani Reaction (Pd/Norbornene Catalysis)

Traditional synthesis of 1,2-disubstituted benzenes via nucleophilic aromatic substitution (


) is often thwarted by the very steric hindrance we seek to exploit. The Catellani Reaction  is the superior methodology for constructing complex 1,2-functionalized systems from simple aryl iodides.

This reaction utilizes Norbornene (NBE) as a transient mediator to activate the ortho C-H bond of an aryl iodide, allowing for alkylation or arylation before terminating with an ipso coupling.[2]

Mechanistic Insight
  • Oxidative Addition: Pd(0) inserts into the Ar-I bond.[3]

  • Carbopalladation: Insertion of Norbornene (NBE) prevents

    
    -hydride elimination (Bredt’s rule).
    
  • C-H Activation: The Pd(II) species activates the ortho position, forming a palladacycle.

  • Functionalization: Oxidative addition of an alkyl halide (

    
    ) forms a Pd(IV) species, followed by reductive elimination to install the ortho-group.
    
  • NBE Extrusion: Norbornene is ejected, and the cycle terminates (usually via Heck or Suzuki coupling at the ipso position).[2]

Visualization: The Catellani Catalytic Cycle[2]

Catellani Pd0 Pd(0) Active Catalyst OxAdd Ar-Pd(II)-I (Oxidative Add) Pd0->OxAdd + Ar-I NBE_Insert NBE Insertion (Carbopalladation) OxAdd->NBE_Insert + NBE Palladacycle Ortho-C-H Activation (Palladacycle) NBE_Insert->Palladacycle - HX PdIV Pd(IV) Species (+ Alkyl Halide) Palladacycle->PdIV + R-X RedElim Ortho-Alkylation (Reductive Elim) PdIV->RedElim NBE_Exit NBE Extrusion RedElim->NBE_Exit - NBE Term Ipso-Termination (Heck/Suzuki) NBE_Exit->Term + Coupling Partner Term->Pd0 Regeneration

Figure 2: The Catellani Cycle. Note the Pd(IV) intermediate allows for unique ortho-functionalization that is impossible via standard cross-coupling.

Part 3: Comparative Data & Bioisosteres[4]

Ortho vs. Para: Physicochemical Divergence

The following table illustrates why 1,2-substitution is distinct from 1,4-substitution using a model salicylamide derivative (IMHB capable).

Property1,2-Disubstituted (Ortho)1,4-Disubstituted (Para)Impact on Drug Design
Dipole Moment Lower (Vectors cancel/align)Higher (Vectors additive)Ortho often has better passive diffusion.
Solubility (Aq) Lower (Masked polarity)Higher (Exposed polarity)Ortho requires formulation strategies (e.g., salts).
LogP (Exp) Higher (due to IMHB)LowerOrtho penetrates BBB more effectively.
Conformation Restricted (Twisted/Planar locked)FlexibleOrtho reduces entropy loss (

) on binding.
Metabolic Stability Steric shielding of labile groupsExposedOrtho protects labile groups (e.g., amides) from hydrolysis.
Emerging Bioisosteres: Bicyclo[2.1.1]hexanes

Recent work has validated 1,2-disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-benzenes.[4]

  • Why? They mimic the bond vector angle (approx 60°) of the ortho-benzene but offer increased

    
     character (Fsp3), which improves solubility and reduces metabolic liability ("Escape from Flatland").
    

Part 4: Experimental Protocols

Protocol A: Pd/NBE-Catalyzed Ortho-Alkylation (Catellani Type)

Objective: Synthesis of 1-alkyl-2-arylbenzene derivatives from aryl iodides.

Reagents:

  • Substrate: Aryl Iodide (1.0 equiv)

  • Alkylating Agent: Alkyl Bromide (primary, 1.5 equiv)

  • Terminating Agent: Styrene (for Heck termination, 1.5 equiv)

  • Catalyst:

    
     (5-10 mol%)
    
  • Ligand: Triphenylphosphine (

    
    , 10-20 mol%) or Tri-2-furylphosphine (TFP)
    
  • Mediator: Norbornene (NBE) (0.5 - 1.0 equiv)

  • Base:

    
     (2-3 equiv)
    
  • Solvent: Anhydrous DMF or Acetonitrile

Workflow:

  • Setup: In a glovebox or under Argon, charge a flame-dried Schlenk tube with

    
    , Ligand, 
    
    
    
    , and Norbornene.
  • Addition: Add the Aryl Iodide and Alkyl Bromide. Dissolve in degassed DMF (0.2 M concentration).

  • Termination Reagent: Add Styrene last to prevent premature Heck coupling.

  • Reaction: Seal and heat to 80–100°C for 12–24 hours.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with water (3x) to remove DMF. Dry over

    
    .
    
  • Purification: Flash column chromatography. Note: NBE-derived byproducts may be present; careful gradient elution is required.

Validation:

  • NMR: Look for the disappearance of the ortho-proton signal and the appearance of alkyl multiplets.

  • Mass Spec: Confirm mass of the tri-substituted product (Ar-Alkyl-Styrene).

Protocol B: "Chameleon" Permeability Assay (LogD vs. LogP)

Objective: Quantify the strength of Intramolecular Hydrogen Bonding (IMHB) in 1,2-derivatives.

Methodology:

  • Measure LogP (Octanol/Water): Standard shake-flask or HPLC method. This measures partitioning where water competes for H-bonds.

  • Measure LogP (Toluene/Water) or LogP (Alkane/Water): Toluene is non-polar and cannot donate/accept H-bonds.

  • Calculate

    
    : 
    
    
    
    
  • Interpretation:

    • High

      
       (> 1.5):  The molecule forms H-bonds with octanol but not toluene. It is "open" and solvent-dependent.
      
    • Low

      
       (< 0.5):  The molecule forms a strong IMHB that persists even in octanol. It is a "closed" molecular chameleon, likely to have high membrane permeability.
      

References

  • Catellani, M., et al. (1997).[2] Palladium-catalyzed synthesis of 1,2,3-trisubstituted aromatic compounds by dialkylation of aryl iodides. Angewandte Chemie International Edition. Link

  • Alex, A., et al. (2011).[5] Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm. Link

  • Levanova, E. P., et al. (2022). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. Chemical Science. Link

  • Kuhn, B., et al. (2010). Impact of Intramolecular Hydrogen Bonding on Permeability and Bioavailability. Journal of Medicinal Chemistry. Link

  • Dong, Z., et al. (2018). Catellani Reaction: An Expedient Route to Polyfunctionalized Arenes. Accounts of Chemical Research. Link

Sources

Technical Guide: Solubility Profile and Solvent Selection for Methyl 2-[(methylamino)methyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-[(methylamino)methyl]benzoate (CAS: 1157237-86-9 for free base; 1311316-44-5 for HCl salt) is a critical bifunctional intermediate used in the synthesis of isoindolinones and related heterocycles.

Critical Technical Warning: This compound exhibits a high propensity for intramolecular cyclization . The free base form is thermodynamically unstable in solution, spontaneously converting to 2-methylisoindolin-1-one (N-methylphthalimidine) via intramolecular aminolysis. Consequently, solubility data must be contextualized by the specific form (Salt vs. Free Base) and the handling conditions required to prevent degradation.

This guide provides a validated solubility profile, distinguishing between the stable hydrochloride salt and the reactive free base, and outlines protocols to maintain structural integrity during solvation.

Part 1: Physicochemical Profile & Stability

Understanding the dual nature of this molecule is prerequisite to selecting a solvent. The behavior of Methyl 2-[(methylamino)methyl]benzoate is dictated by the protonation state of the secondary amine.

Structural Forms and Properties[1]
PropertyHydrochloride Salt (Stable)Free Base (Reactive)
CAS Number 1311316-44-51157237-86-9
Physical State White to off-white crystalline solidColorless to pale yellow oil (typically)
Molecular Weight 215.68 g/mol 179.22 g/mol
pKa (Predicted) ~9.5 (Amine)N/A
LogP (Predicted) -0.5 to 0.5 (Hydrophilic)1.8 to 2.2 (Lipophilic)
Primary Risk HygroscopicRapid Cyclization to Isoindolinone
The Cyclization Mechanism

The following diagram illustrates the degradation pathway that occurs when the free base is dissolved in non-acidic organic solvents.

CyclizationMechanism Salt HCl Salt (Stable Solid) FreeBase Free Base (Transient Species) Salt->FreeBase Neutralization (aq. NaHCO3/NaOH) FreeBase->FreeBase Stable only at Low Temp (<0°C) Cyclized 2-Methylisoindolin-1-one (Cyclized Artifact) FreeBase->Cyclized Spontaneous Intramolecular Aminolysis (- MeOH)

Figure 1: Stability pathway. The free base is kinetically unstable and cyclizes to the lactam, releasing methanol.

Part 2: Solubility in Organic Solvents[2]

Solubility of the Hydrochloride Salt

The HCl salt is the preferred form for storage and handling. It behaves as a typical ionic organic salt.

Solvent ClassRepresentative SolventSolubility RatingApplication Notes
Polar Protic Water High (>100 mg/mL) Ideal for aqueous workups; pH < 7 maintains stability.
Polar Protic Methanol High (>50 mg/mL) Good for reactions; risk of transesterification if heated.
Polar Protic Ethanol Moderate (10-30 mg/mL) Solubility decreases significantly with temperature.
Polar Aprotic DMSO High (>100 mg/mL) Standard for biological assays/stock solutions.
Polar Aprotic DMF High (>50 mg/mL) Useful for coupling reactions.
Chlorinated DCM / Chloroform Negligible (<1 mg/mL) Salt will suspend, not dissolve.
Ethers THF / Diethyl Ether Insoluble Used as anti-solvents to precipitate the salt.
Hydrocarbons Hexane / Toluene Insoluble Strictly anti-solvents.
Solubility of the Free Base

Caution: The free base should only be generated in situ or at low temperatures (0°C) immediately prior to use.

Solvent ClassRepresentative SolventSolubility RatingStability Risk
Chlorinated DCM High (Miscible) Moderate. Cyclization is slower than in protic solvents but proceeds at RT.
Esters Ethyl Acetate High (Miscible) High. Heating promotes rapid cyclization.
Aromatics Toluene High (Miscible) High. Often used to drive cyclization via azeotropic removal of methanol.
Ethers THF / MTBE High (Miscible) Moderate. Suitable for low-temp lithiation or reduction.
Alkanes Hexane Low to Moderate Poor solubility; often oils out.

Part 3: Experimental Protocols

Protocol: Preparation of Stable Stock Solutions (HCl Salt)

Objective: Create a stable solution for analysis or biological testing without inducing cyclization.

  • Solvent Selection: Use DMSO (anhydrous) or Water (acidified with 0.1% Formic Acid).

  • Weighing: Weigh the HCl salt rapidly; the compound is hygroscopic.

  • Dissolution: Vortex for 30 seconds. If using water, ensure pH remains < 6.0.

  • Storage: Store at -20°C. Stability is >6 months in DMSO.

Protocol: In Situ Generation of Free Base for Reaction

Objective: Extract the free base for immediate reaction (e.g., N-alkylation or reduction) while minimizing lactam formation.

Workflow Diagram:

FreeBaseExtraction Step1 Start: Dissolve HCl Salt in Water (Cold, 4°C) Step2 Add Organic Layer (DCM or EtOAc, Pre-chilled) Step1->Step2 Step3 Basify: Add sat. NaHCO3 Dropwise to pH 8-9 Step2->Step3 Step4 Rapid Extraction (< 5 mins contact time) Step3->Step4 Step5 Dry Organic Layer (MgSO4, 0°C) Step4->Step5 Step6 Use Immediately (Do NOT Concentrate to Dryness) Step5->Step6

Figure 2: Workflow for isolating the reactive free base. Speed and temperature control are paramount.

Detailed Steps:

  • Preparation: Pre-cool all solvents (Water, DCM, NaHCO3) to 0-4°C.

  • Dissolution: Dissolve the HCl salt in the minimum volume of cold water.

  • Biphasic Setup: Layer cold Dichloromethane (DCM) over the aqueous phase.

  • Neutralization: Slowly add saturated NaHCO3 with vigorous stirring until the aqueous layer reaches pH 8-9. Do not use strong bases like NaOH, as they accelerate hydrolysis/cyclization.

  • Separation: Immediately separate the organic layer.

  • Drying: Dry over anhydrous MgSO4 for 2 minutes at 0°C.

  • Usage: Filter directly into the subsequent reaction vessel. Do not rotary evaporate to dryness, as the concentration and heat will drive the conversion to 2-methylisoindolin-1-one.

Part 4: Expert Insights & Troubleshooting

Distinguishing the Species by NMR

If you suspect your sample has degraded, 1H NMR in DMSO-d6 is the diagnostic tool of choice.

  • Target (Ester): Look for the methyl ester singlet (-COOCH3) around 3.80 - 3.90 ppm .

  • Cyclized Artifact (Lactam): The methyl ester peak will disappear . A new methylene singlet (lactam ring -CH2-) will appear around 4.2 - 4.4 ppm , and the N-methyl peak will shift.

"Oiling Out" Phenomenon

When neutralizing concentrated aqueous solutions of the HCl salt, the free base may separate as a dense oil before dissolving into the extraction solvent. This oil is extremely prone to cyclization.

  • Solution: Ensure a sufficient volume of organic solvent (DCM) is present before adding the base to immediately capture the free amine.

Recrystallization
  • HCl Salt: Can be recrystallized from hot Ethanol/Isopropanol, but yield is often lost to solubility. Precipitation from Methanol (solvent) by adding Diethyl Ether (anti-solvent) is preferred.

  • Free Base: Not recommended. Purification should be performed at the next synthetic stage (after reaction).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 571728, Methyl 4-(aminomethyl)benzoate (Analogous Chemistry). Retrieved February 15, 2026 from [Link]

  • ResearchGate. Synthesis of isoindolin-1-ones via cyclization of 2-(aminomethyl)benzoates. (General mechanistic reference for aminolysis cyclization). Retrieved February 15, 2026 from [Link]

A Technical Guide to the Reactivity Profile of Ortho-Substituted Benzylamine Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ortho-substituted benzylamine esters are a class of molecules possessing unique reactivity profiles that are of significant interest in medicinal chemistry and synthetic organic chemistry. The proximity of the ortho-substituent to the benzylamine and ester moieties introduces distinct steric and electronic effects, collectively known as the ortho-effect, which profoundly influences their reaction pathways compared to their meta- and para-substituted counterparts. This guide provides an in-depth analysis of these effects, focusing on key transformations such as intramolecular cyclization, hydrolysis rates, and other synthetically relevant reactions. By elucidating the mechanistic principles that govern their reactivity, this document aims to equip researchers with the predictive understanding necessary for the rational design of novel therapeutics, prodrugs, and synthetic intermediates.

Introduction: The Significance of the Ortho-Substituent

Substituted benzylamines are a cornerstone scaffold in drug discovery, forming the structural basis for a multitude of biologically active agents.[1] The strategic placement of substituents on the aromatic ring allows for the fine-tuning of a compound's physicochemical properties, thereby modulating its interaction with biological targets.[1] When a substituent is placed at the ortho position relative to a benzylamine ester, it creates a unique chemical environment. This guide specifically explores how ortho substituents, such as amino, hydroxyl, or even bulky alkyl groups, dictate the reactivity of the entire molecule, often leading to reaction pathways that are disfavored or inaccessible for isomers with meta or para substitution.

The core of this reactivity profile lies in the ortho-effect , a phenomenon where steric hindrance and local electronic interactions dominate the chemical behavior of the molecule.[2] For instance, steric strain can force the ester group out of the plane of the benzene ring, inhibiting resonance and altering the electrophilicity of the carbonyl carbon.[2] This guide will dissect these principles through the lens of specific, high-impact chemical transformations.

The Dominant Reaction Pathway: Intramolecular Cyclization

One of the most characteristic reactions of ortho-substituted benzylamine esters, particularly those with a nucleophilic ortho group (e.g., -NH2, -OH), is intramolecular cyclization. The spatial proximity of the nucleophile to the electrophilic ester carbonyl dramatically accelerates this transformation, often precluding intermolecular reactions.

Mechanism of Lactam and Lactone Formation

For an ortho-aminobenzylamine ester, the reaction proceeds via an intramolecular nucleophilic acyl substitution. The lone pair of the amino group attacks the ester carbonyl, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of the alcohol (R'-OH) yields a stable lactam (a cyclic amide). A similar pathway is followed by ortho-hydroxybenzylamine esters to form lactones (cyclic esters).

This process is a powerful tool in synthetic chemistry for the construction of heterocyclic scaffolds, which are prevalent in many pharmaceutical agents. The efficiency of this cyclization is a direct consequence of the favorable pre-organization of the reactive centers imposed by the ortho substitution.

Caption: Mechanism of intramolecular lactam formation.

Note: The DOT script above is a template. Actual chemical structure images would be required for a functional diagram.

Causality in Experimental Design

When designing a synthesis that involves an ortho-aminobenzylamine ester, it is critical to consider this propensity for cyclization.

  • Protecting Group Strategy: If cyclization is undesired, the ortho-amino group must be protected with a suitable protecting group (e.g., Boc, Cbz) prior to the introduction of the ester. The choice of protecting group is crucial; it must be stable to the esterification conditions and selectively removable later in the sequence.

  • Reaction Conditions: The cyclization can be promoted or suppressed by adjusting reaction conditions. Acidic or basic conditions can catalyze the reaction. For instance, Brønsted acids can protonate the ester carbonyl, increasing its electrophilicity and accelerating the cyclization.[3] Conversely, conducting reactions at low temperatures and under neutral pH can often suppress premature cyclization.

The Impact of Ortho-Substituents on Ester Stability and Hydrolysis

The stability of the ester bond is a critical parameter, especially in the context of prodrug design, where controlled release of an active pharmaceutical ingredient (API) is desired. The ortho-effect plays a significant role in modulating the rate of ester hydrolysis.

Steric and Electronic Influences on Hydrolysis Rates

The rate of alkaline hydrolysis of esters is highly sensitive to the substitution pattern on the aromatic ring.[4][5]

  • Steric Hindrance: A bulky ortho-substituent can physically impede the approach of a nucleophile (like a hydroxide ion) to the ester carbonyl.[2][6] This steric shield slows down the rate of hydrolysis compared to a para-substituted analogue. This principle is fundamental in designing more stable ester-based prodrugs.

  • Electronic Effects: The electronic nature of the substituent also has a profound impact. Electron-withdrawing groups (e.g., -NO2) generally increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating hydrolysis.[4] Conversely, electron-donating groups (-OCH3, -CH3) can decrease the rate of hydrolysis.[7][8]

  • Twisting Effect: As mentioned, steric crowding can force the ester's carbonyl group out of the plane of the benzene ring.[2] This disruption of coplanarity reduces resonance stabilization between the ring and the carbonyl, which can, in some cases, increase the carbonyl's susceptibility to attack, thereby complicating the predictive model.[2]

Quantitative Data on Hydrolysis Rates

To illustrate these effects, consider the relative hydrolysis rates of substituted phenyl benzoates. While specific data for benzylamine esters is sparse in readily available literature, the principles from related systems are directly applicable.

Substituent PositionSubstituentRelative Rate of Alkaline Hydrolysis (k_rel)Primary Effect(s)
ortho-NO2Significantly IncreasedStrong Inductive Withdrawal, Steric Effects[4]
para-NO2IncreasedInductive and Resonance Withdrawal[4]
ortho-CH3DecreasedSteric Hindrance, Weak Inductive Donation[2]
para-CH3Slightly IncreasedWeak Inductive Donation, Hyperconjugation[7]
ortho-ClVariableInductive Withdrawal vs. Steric Hindrance[8]

This table is illustrative, based on established principles of physical organic chemistry.[4][9]

Synthetic Methodologies and Experimental Protocols

The synthesis of ortho-substituted benzylamine esters often requires careful planning to manage their unique reactivity.

General Synthetic Workflow

A common synthetic route involves the reductive amination of a substituted benzaldehyde followed by esterification, or the coupling of a substituted benzylamine with a carboxylic acid.

Caption: General workflow for synthesizing benzylamine esters.

Detailed Experimental Protocol: Synthesis of N-(2-aminobenzyl)acetamide

This protocol details a related transformation—the synthesis of an amide, which shares mechanistic principles with ester synthesis and highlights the management of the reactive ortho-amino group. This is adapted from a procedure for synthesizing inhibitors of 17β-hydroxysteroid dehydrogenase type 3.[10]

Objective: To synthesize an ortho-amino-substituted benzylamine derivative, illustrating the management of the amine's nucleophilicity.

Materials:

  • 2-Nitrobenzyl alcohol

  • Iron powder

  • Ammonium chloride

  • Ethanol/Water

  • Acetic anhydride

  • Sodium bicarbonate

Step-by-Step Methodology:

  • Reduction of the Nitro Group:

    • Rationale: The nitro group is reduced to a primary amine. This is a common and effective transformation. Using iron in the presence of an electrolyte like ammonium chloride is a classic, cost-effective method (Béchamp reduction).

    • Procedure: To a solution of 2-nitrobenzyl alcohol in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5-10 equivalents) and ammonium chloride (1 equivalent). Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.

  • Work-up and Isolation:

    • Rationale: The basic iron salts are filtered off, and the product is extracted into an organic solvent.

    • Procedure: After cooling, filter the reaction mixture through a pad of celite, washing with ethanol. Concentrate the filtrate in vacuo. Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-aminobenzyl alcohol.

  • Acetylation (Amide Formation):

    • Rationale: The primary amine is acylated. This step must be performed under conditions that favor N-acylation over O-acylation of the benzyl alcohol. Using a mild base like sodium bicarbonate neutralizes the acid byproduct without promoting significant side reactions.

    • Procedure: Dissolve the crude 2-aminobenzyl alcohol in dichloromethane. Add an aqueous solution of sodium bicarbonate (2-3 equivalents). Cool the mixture in an ice bath and add acetic anhydride (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC indicates completion.

  • Final Work-up and Purification:

    • Procedure: Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the final N-(2-hydroxybenzyl)acetamide.

Self-Validation: The identity and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the amide peak in the NMR and the correct molecular ion in the mass spectrum would validate the success of the protocol.

Applications in Drug Development

The distinct reactivity of ortho-substituted benzylamine esters is not merely a chemical curiosity; it is a feature that can be exploited in drug design and development.

  • Prodrug Design: The controlled rate of hydrolysis, tunable via the steric and electronic properties of the ortho-substituent, makes these moieties ideal for creating prodrugs that release an active API at a desired rate in the body.

  • Bio-orthogonal Chemistry: The propensity for rapid intramolecular cyclization can be harnessed as a "trigger" mechanism. A molecule could be designed to be inert until an in vivo enzymatic or chemical reaction exposes an ortho-nucleophile, initiating a rapid cyclization event that either releases a drug or activates a reporter molecule.

  • Scaffold Synthesis: As discussed, these compounds are valuable precursors for synthesizing complex heterocyclic molecules that are often privileged structures in medicinal chemistry, meaning they are known to bind to multiple biological targets.[10][11]

Conclusion and Future Outlook

The reactivity profile of ortho-substituted benzylamine esters is a prime example of how local stereoelectronic effects can govern molecular behavior. The interplay between steric hindrance and inductive/resonance effects provides a sophisticated toolkit for the medicinal or synthetic chemist. A thorough understanding of the principles of the ortho-effect allows for the prediction of reaction outcomes, the rational design of stable prodrugs, and the innovative synthesis of complex molecular architectures. Future research will likely focus on further quantifying these effects through computational modeling and kinetic studies, expanding the library of exploitable ortho-substituents, and integrating these reactive motifs into more complex therapeutic and diagnostic systems.

References

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Available at: [Link]

  • Evans, C. D., et al. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Organic Letters, 13(23), 6276-9. Available at: [Link]

  • Lumen Learning. Organic Chemistry II - 14.3. Substituent Effects. Available at: [Link]

  • OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry. Available at: [Link]

  • KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Available at: [Link]

  • Wikipedia. Ortho effect. Available at: [Link]

  • Zimmerman, J. J., & Yau, S. J. (1973). Ortho effect in alkaline hydrolysis of ortho-substituted benzoylcholine esters. Journal of Pharmaceutical Sciences, 62(6), 902-7. Available at: [Link]

  • Vicker, N., et al. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules. Available at: [Link]

  • Gallo, M. E. F., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. Available at: [Link]

  • Nummert, V., & Piirsalu, M. (2000). Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Balasubramaniyan, V., et al. (1959). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 49, 27-34. Available at: [Link]

  • Chapman, N. B., Shorter, J., & Utley, J. H. P. (1963). Studies of the ortho-effect. Part III. Alkaline hydrolysis of benzoic esters. Journal of the Chemical Society. Available at: [Link]

  • Mąkosza, M., & Winiarski, J. (1987). Reactions of Organic Anions. 132. Vicarious Nucleophilic Substitution of Hydrogen in Nitroarenes by Carbanions of α-Halo Esters and Nitriles. A New Synthesis of Arylacetic Acid Derivatives. The Journal of Organic Chemistry, 52(16), 3672–3678.
  • Szymański, W., et al. (2017). Three-Component Reaction of Benzylamines, Diethyl Phosphite and Triethyl Orthoformate. Molecules. Available at: [Link]

  • Mata, S., et al. (2018). Combining Electronic and Steric Effects To Generate Hindered Propargylic Alcohols in High Enantiomeric Excess. Organic Letters. Available at: [Link]

  • Bolchi, C., et al. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding highly hazardous solvents. Research Square. Available at: [Link]

  • Scholl, U., & Schlosser, U. (1995). Asymmetric Synthesis of a-Amino Acid Benzyl Esters via the Bisbenzyl Bislactim Ether of cyclo(-L-Val-Gly-). Liebigs Annalen der Chemie. (Note: This reference provides context for benzyl ester synthesis, relevant to the broader topic).
  • Matt, C., et al. (2017). Enantiospecific Synthesis of ortho-Substituted Benzylic Boronic Esters by a 1,2-Metalate Rearrangement/1,3-Borotropic Shift Sequence. Journal of the American Chemical Society. Available at: [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available at: [Link]

  • Vempati, R. K., et al. (2011). Synthesis of novel benzylamine analogues of Anacardic acid as potent antibacterial agents. Der Pharma Chemica, 3(6), 500-512. Available at: [Link]

  • Krasniqi, E., et al. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. Available at: [Link]

  • Wanner, K. T., et al. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Archiv der Pharmazie. Available at: [Link]

  • Wang, D., et al. (2016). Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. ACS Omega. Available at: [Link]

  • Ugiomoh, I. M., & Onwuka, C. J. (2016). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. International Journal of Organic Chemistry. Available at: [Link]

  • Li, Y., et al. (2018). Regio- and chemoselective Csp3–H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis. Chemical Science. Available at: [Link]

  • Glotz, G., et al. (2023). Deaminative coupling of benzylamines and arylboronic acids. ETH Zurich Research Collection. Available at: [Link]

  • Google Patents.CN1219169A - Substituted benzylamines and their use for the treatment of depression.
  • Chen, J., et al. (2018). Cyclic poly(β-amino ester)s with enhanced gene transfection activity synthesized through intra-molecular cyclization. Chemical Communications. Available at: [Link]

Sources

Methodological & Application

Synthesis of N-methylisoindolin-1-one from methyl 2-[(methylamino)methyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Efficient Cyclization of Methyl 2-[(methylamino)methyl]benzoate

Executive Summary

This application note details the protocol for the intramolecular cyclization of methyl 2-[(methylamino)methyl]benzoate to form N-methylisoindolin-1-one (also known as 2-methylisoindolin-1-one). This transformation represents a critical scaffold construction step in the synthesis of various pharmacophores, including MDM2-p53 inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors.

The guide addresses the specific challenge of controlling the equilibrium between the open-chain amino ester and the closed-ring lactam, providing a robust, scalable methodology suitable for drug development workflows.

Scientific Background & Mechanism[1]
2.1 The Chemical Transformation

The synthesis relies on a nucleophilic acyl substitution (lactamization). The secondary amine located at the benzylic position acts as the nucleophile, attacking the ester carbonyl carbon in the ortho position.

  • Starting Material: Methyl 2-[(methylamino)methyl]benzoate (Free base or HCl salt).

  • Product: N-methylisoindolin-1-one.

  • By-product: Methanol.

2.2 Mechanistic Insight

The reaction is a 5-exo-trig cyclization, which is kinetically favored according to Baldwin’s rules. However, the reaction is reversible. To drive the reaction to completion, the protocol must favor the forward reaction either thermodynamically (formation of the stable amide bond) or kinetically (removal of the methanol by-product).

Critical Consideration: The free base of methyl 2-[(methylamino)methyl]benzoate is often unstable and tends to cyclize spontaneously upon standing at room temperature. Therefore, this precursor is frequently stored as the hydrochloride salt, which requires neutralization in situ to trigger cyclization.

ReactionMechanism SM Methyl 2-[(methylamino)methyl]benzoate (Open Chain) Inter Tetrahedral Intermediate SM->Inter Nucleophilic Attack (Amine -> Carbonyl) Prod N-Methylisoindolin-1-one (Closed Ring) Inter->Prod Elimination MeOH Methanol (Leaving Group) Inter->MeOH

Figure 1: Mechanistic pathway of the intramolecular aminolysis. The proximity of the amine to the ester (ortho-effect) significantly lowers the entropic barrier.

Experimental Protocols

Two protocols are provided: Method A for standard laboratory synthesis using the stable HCl salt precursor, and Method B for scale-up or when starting from the crude free base oil.

3.1 Materials & Reagents
ReagentRoleEquivalenceNotes
Methyl 2-[(methylamino)methyl]benzoate HCl Substrate1.0 eqHygroscopic solid; store in desiccator.
Triethylamine (TEA) or K₂CO₃ Base1.2 - 2.0 eqLiberates the free amine.
Methanol (MeOH) SolventN/AFor reflux method.
Toluene SolventN/AFor azeotropic removal of MeOH (Method B).
3.2 Method A: Base-Promoted Cyclization (Standard)

Best for: Small scale (<5g), high purity requirements.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend methyl 2-[(methylamino)methyl]benzoate HCl (1.0 equiv) in Methanol (concentration ~0.2 M).

  • Neutralization: Add Triethylamine (2.0 equiv) dropwise. The solution should turn clear as the free base is liberated.

  • Reaction: Heat the reaction mixture to reflux (65°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1] The starting material (polar) should disappear, and a less polar spot (product) should appear.

  • Workup:

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Redissolve the residue in Dichloromethane (DCM).

    • Wash with 1M HCl (to remove excess TEA) and Brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product is often pure enough. If necessary, recrystallize from Hexane/Ethyl Acetate or purify via flash chromatography.

3.3 Method B: Thermal Cyclization with Azeotropic Distillation

Best for: Large scale (>10g), ensuring 100% conversion.

  • Preparation: Dissolve the free base (or neutralized salt) in Toluene .

  • Reaction: Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Reflux: Heat to reflux (110°C). As the cyclization proceeds, methanol is generated. The Dean-Stark trap (or open distillation) helps remove the methanol, driving the equilibrium to the right (Le Chatelier's principle).

  • Completion: Continue reflux for 2–3 hours.

  • Isolation: Cool to room temperature. If the product crystallizes out (common for isoindolinones), filter and wash with cold hexanes. Otherwise, evaporate toluene to obtain the solid product.

Workflow Visualization

Workflow Start Start: Methyl 2-[(methylamino)methyl]benzoate CheckForm Is Precursor HCl Salt? Start->CheckForm Neutralize Add Base (TEA or K2CO3) in MeOH CheckForm->Neutralize Yes DirectHeat Dissolve in Toluene CheckForm->DirectHeat No (Free Base) Reflux Reflux (65-110°C) 4-6 Hours Neutralize->Reflux DirectHeat->Reflux Monitor Monitor: TLC/LC-MS (Disappearance of Ester) Reflux->Monitor Workup Workup: Evaporate Solvent -> DCM Extraction -> Acid Wash (if TEA used) Monitor->Workup Final Final Product: N-Methylisoindolin-1-one Workup->Final

Figure 2: Decision tree for selecting the appropriate cyclization protocol based on the precursor form.

Analytical Validation

To ensure the trustworthiness of the synthesized material, compare your analytical data against these standard values.

  • Physical State: White to off-white crystalline solid.

  • Melting Point: 114–116 °C.

  • 1H NMR (400 MHz, CDCl₃):

    • δ 7.84 (d, 1H): Aromatic proton (ortho to carbonyl).

    • δ 7.4–7.6 (m, 3H): Remaining aromatic protons.

    • δ 4.35 (s, 2H): Benzylic methylene (-CH₂-). Diagnostic Peak: Shift indicates ring closure.

    • δ 3.20 (s, 3H): N-Methyl group (-NCH₃).

  • IR Spectroscopy: Strong absorption at 1680–1690 cm⁻¹ (Lactam C=O stretch).

Troubleshooting & Optimization
  • Issue: Incomplete Conversion.

    • Cause: Equilibrium limitation.

    • Solution: Switch to Method B (Toluene reflux) to physically remove methanol.

  • Issue: Hydrolysis of Ester.

    • Cause: Presence of water in the base/solvent system.[2][3]

    • Solution: Use anhydrous methanol and dry K₂CO₃. Ensure the system is under an inert atmosphere (Nitrogen/Argon).

References
  • PubChem. 2-Methyl-2,3-dihydro-1H-isoindol-1-one (Compound Summary). National Library of Medicine.[4] Available at: [Link]

  • Dai, X. J., et al. (2019).[5] Synthesis of 3-methyleneisoindolin-1-ones from 2-acylbenzoic acid or methyl 2-acylbenzoates and amines. ResearchGate.[6] Available at: [Link]

  • Yoshioka, E., & Miyabe, H. (2017).[7] Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Derivatives.[7][8] Molbank.[7][8] Available at: [Link]

  • Xu, Z., et al. (2016).[9] Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation.[9] PubMed. Available at: [Link]

Sources

Application Note: Protocol for Cyclization of Methyl 2-(aminomethyl)benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The isoindolin-1-one (phthalimidine) core is a privileged pharmacophore found in numerous FDA-approved therapeutics, including immunomodulators (e.g., Lenalidomide) and kinase inhibitors. While various synthetic routes exist—such as C-H activation or transition-metal-catalyzed carbonylations—the intramolecular cyclization of methyl 2-(aminomethyl)benzoates remains the most scalable, atom-economical, and metal-free approach for laboratory and process chemistry.

This guide provides a definitive protocol for this transformation. Unlike rigid templates, this document treats the synthesis as a dynamic system, addressing the critical transition from the stable ammonium salt precursor to the reactive free amine that drives spontaneous lactamization.

Mechanistic Insight & Reaction Pathway[1]

Understanding the mechanism is prerequisite to troubleshooting. The reaction is an intramolecular nucleophilic acyl substitution (aminolysis) .

  • Activation: The reaction requires the amine to be in its neutral, nucleophilic state. If starting from a hydrochloride salt, deprotonation is the rate-gating step.

  • Cyclization: The nitrogen lone pair attacks the ester carbonyl (5-exo-trig), forming a tetrahedral intermediate.

  • Elimination: Methanol is expelled, collapsing the intermediate into the stable lactam ring.

Pathway Visualization

ReactionPathway SM_Salt Precursor Salt (Stable HCl form) Free_Amine Free Amine (Reactive Nucleophile) SM_Salt->Free_Amine Base (Deprotonation) Tetra_Int Tetrahedral Intermediate Free_Amine->Tetra_Int 5-exo-trig Cyclization (Heat) Product Isoindolin-1-one (Lactam Product) Tetra_Int->Product Elimination Byproduct Methanol Tetra_Int->Byproduct -MeOH

Figure 1: Mechanistic flow from salt neutralization to lactam formation.

Critical Process Parameters (CPP)

Before executing the protocol, consider these variables which dictate yield and purity:

ParameterRecommendationScientific Rationale
Solvent Methanol (MeOH) or Ethanol (EtOH)Using the alcohol corresponding to the ester (MeOH) prevents transesterification byproducts, although cyclization is usually faster than transesterification. Polar protic solvents stabilize the tetrahedral intermediate.
Base Triethylamine (

) or

Required only if starting from the acid salt.

is easily removed;

is preferred for industrial scale but requires filtration.
Temperature Reflux (

)
While the reaction can proceed at RT over days, reflux ensures completion within 1-4 hours by overcoming the activation energy of the amide bond formation.
Concentration 0.1 M - 0.5 MHigh dilution favors intramolecular cyclization over intermolecular oligomerization (polymerization).

Experimental Protocols

Protocol A: Cyclization from Isolated Amino Ester Salts (Standard)

Use this method if you have purchased or isolated methyl 2-(aminomethyl)benzoate hydrochloride.

Reagents:

  • Methyl 2-(aminomethyl)benzoate HCl (1.0 equiv)

  • Triethylamine (

    
    ) (1.2 equiv) or 
    
    
    
    (1.5 equiv)
  • Methanol (anhydrous preferred, reagent grade acceptable)

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, suspend the amino ester HCl salt in Methanol (0.2 M concentration).

  • Neutralize: Add

    
     dropwise at room temperature.
    
    • Checkpoint: The suspension should clarify as the free amine is liberated, or a different precipitate (Et3N·HCl) may form depending on concentration.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (

    
    ) for 2–4 hours.
    
    • In-Process Control (IPC): Monitor by TLC (System: 50% EtOAc/Hexane). The starting material (UV active) will disappear. Note: The product is often more polar than the ester.

  • Workup:

    • Cool to room temperature.[1][2]

    • Concentrate the solvent under reduced pressure (Rotavap).

    • Redissolve the residue in Ethyl Acetate (EtOAc) and wash with water (

      
      ) to remove ammonium salts.
      
    • Wash with Brine (

      
      ), dry over 
      
      
      
      , filter, and concentrate.
  • Purification: Most isoindolinones crystallize upon trituration with diethyl ether or cold hexanes. If oil remains, purify via silica flash chromatography.

Protocol B: One-Pot Reductive Amination/Cyclization (Practical)

Use this method to generate the amino ester in situ from methyl 2-formylbenzoate. This is often preferred as the free amino ester is unstable.

Reagents:

  • Methyl 2-formylbenzoate (1.0 equiv)[3]

  • Primary Amine (

    
    ) (1.05 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Methanol

Step-by-Step Workflow:

  • Imine Formation: Dissolve methyl 2-formylbenzoate and the primary amine in Methanol (0.2 M). Stir at Room Temperature (RT) for 1–2 hours.

    • Observation: Schiff base formation is usually quantitative.

  • Reduction: Cool to

    
    . Add 
    
    
    
    portion-wise (caution: gas evolution).
  • Cyclization: Remove ice bath and allow to warm to RT. Stir for 4–16 hours.

    • Note: The secondary amine formed in situ will spontaneously attack the ester. If the reaction stalls, heat to reflux for 2 hours.

  • Quench: Add saturated

    
     solution to quench excess borohydride.
    
  • Extraction: Extract with DCM or EtOAc, wash with water, and concentrate.

Self-Validating Quality Control

A robust protocol must have built-in checks. Use these spectroscopic markers to validate the transformation:

Infrared (IR) Spectroscopy
  • Starting Material: Distinct Ester Carbonyl stretch at ~1720 cm⁻¹ .

  • Product: Ester peak disappears. New Lactam (Amide) Carbonyl stretch appears at 1680–1700 cm⁻¹ .

¹H NMR Spectroscopy[5]
  • Benzylic Protons:

    • Start: The benzylic

      
       next to the amine appears around δ 3.8–4.0 ppm .
      
    • Product: Upon cyclization, these protons shift downfield to δ 4.2–4.5 ppm due to the lactam anisotropy.

  • Methoxy Group: The large singlet for the methyl ester (

    
    ) at δ 3.9 ppm  will completely disappear.
    

Troubleshooting Guide

IssueRoot CauseCorrective Action
Low Yield Intermolecular polymerizationDilute the reaction mixture (0.05 M) to favor intramolecular ring closure.
Incomplete Reaction Equilibrium limitationsEnsure methanol is allowed to escape (if not using sealed tube) or add molecular sieves to drive equilibrium (though rarely needed).
Product is Oily/Impure Residual saltsEnsure thorough water wash during workup. Triturate the oil with cold

to induce crystallization.

References

  • Mechanistic Foundation: Fife, T. H., & DeMark, B. R. (1985). Intramolecular nucleophilic aminolysis of aliphatic esters. Cyclization of methyl 2-aminomethylbenzoate to phthalimidine. Journal of the American Chemical Society, 107(23), 6690–6696.

  • One-Pot Methodology: Zhang, J., Chen, Y., Xu, J., & Yang, Z. (2015).[2] An iridium-catalyzed reductive lactamization enables a sustainable and efficient method for the synthesis of structurally diverse phthalimidines.[2] Journal of Organic Chemistry. (Note: Contextualized from search results regarding reductive cyclization strategies).

  • Ultrasonic Acceleration: Le, T. N., et al. (2022). Ultrasonic-assisted synthesis of isoindolin-1-one derivatives. Royal Society Open Science.

  • General Review: Couture, A., Deniau, E., & Grandclaudon, P. (1999). Isoindolinones: A fruitful domain for synthetic and medicinal chemistry.[4][5][6] Tetrahedron, 55(31), 9325-9344.

Sources

Application Note: Methyl 2-[(methylamino)methyl]benzoate as a Divergent Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Utility

Methyl 2-[(methylamino)methyl]benzoate is a bifunctional aromatic building block characterized by an ortho-disposition of a methyl ester and a secondary (methylamino)methyl group. This specific geometry creates a "spring-loaded" scaffold that serves two distinct synthetic pathways in drug development:

  • Cyclization: Rapid access to Isoindolin-1-ones , a pharmacophore found in anxiolytics (e.g., Pazinaclone analogs) and anticancer agents.

  • Linear Reduction: Precursor to 2-[(methylamino)methyl]phenylmethanol , a critical amino-alcohol intermediate for constructing morpholine-based antidepressants (structural analogs of Reboxetine) and chiral ligands.

This guide provides validated protocols for controlling this divergence, ensuring researchers can selectively target the heterocyclic scaffold or the open-chain amino alcohol.

Chemical Handling & Stability Profile

Warning: This compound exhibits autocyclization potential . The proximity of the nucleophilic secondary amine to the electrophilic ester allows for spontaneous lactamization to N-methylisoindolin-1-one, particularly under basic conditions or elevated temperatures.

ParameterSpecificationOperational Implication
Physical State Viscous oil or low-melting solidHandle at room temperature; heating accelerates cyclization.
Basicity Secondary Amine (

)
Incompatible with strong acids (forms salts) and strong oxidizers.
Hygroscopicity ModerateAbsorb moisture; store under Argon/Nitrogen. Moisture promotes ester hydrolysis.
Storage

(Strict)
Critical: Store as the HCl salt if long-term stability is required to prevent autocyclization.

Application I: Synthesis of N-Methylisoindolin-1-one (CNS Scaffold)

The isoindolinone core is a privileged structure in medicinal chemistry. This protocol utilizes the "reactive ester" effect to drive 5-exo-trig cyclization, yielding the heterocycle in high purity without metal catalysis.

Mechanism

The secondary amine attacks the carbonyl carbon of the ortho-ester, releasing methanol. This transformation is thermodynamically driven by the formation of the stable 5-membered lactam ring.

Protocol: Base-Mediated Cyclization

Target Audience: Medicinal Chemists targeting CNS libraries (Pazinaclone/Eszopiclone analogs).

Reagents:

  • Substrate: Methyl 2-[(methylamino)methyl]benzoate (1.0 equiv)

  • Base: Sodium Methoxide (NaOMe), 0.5 M in MeOH (0.1 equiv - Catalytic)

  • Solvent: Anhydrous Methanol

  • Temperature:

    
    
    

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of Methyl 2-[(methylamino)methyl]benzoate in 20 mL of anhydrous methanol under a nitrogen atmosphere.

  • Catalysis: Add 2 mL of 0.5 M NaOMe solution dropwise.

    • Note: Stoichiometric base is unnecessary; the amine is sufficiently nucleophilic. The alkoxide prevents protonation of the amine by any adventitious acid.

  • Reflux: Heat the mixture to mild reflux (

    
    ) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material (
    
    
    
    ) will disappear, replaced by the more polar lactam (
    
    
    ).
  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.

  • Purification: Dissolve the residue in DCM (30 mL) and wash with water (

    
    ) to remove sodium salts. Dry over 
    
    
    
    and evaporate.
  • Yield: Expect 90-95% of N-methylisoindolin-1-one as a white/off-white solid.

Validation Check:

  • 1H NMR (CDCl3): Look for the disappearance of the ester methyl singlet (

    
     ppm) and the shift of the benzylic methylene protons. The N-methyl group typically appears as a singlet around 3.1–3.2 ppm.
    

Application II: Chemoselective Reduction to Amino-Alcohols (Reboxetine Analogs)

To access linear intermediates for morpholine drugs (like Reboxetine analogs), one must reduce the ester to an alcohol without triggering the cyclization. This requires a hydride donor that acts faster than the intramolecular nucleophilic attack.

Protocol: Low-Temperature Hydride Reduction

Target Audience: Process Chemists synthesizing chiral ligands or morpholine antidepressants.

Reagents:

  • Substrate: Methyl 2-[(methylamino)methyl]benzoate (1.0 equiv)

  • Reductant: Lithium Aluminum Hydride (LAH) (2.5 equiv) or

    
    
    
  • Solvent: Anhydrous THF

  • Temperature:

    
     to Room Temp
    

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 2-neck round bottom flask and purge with Argon.

  • Reagent Prep: Charge flask with LAH (25 mmol) and THF (50 mL). Cool to

    
     in an ice bath.
    
  • Addition: Dissolve Methyl 2-[(methylamino)methyl]benzoate (10 mmol) in THF (10 mL). Add this solution slowly (dropwise) to the LAH suspension over 20 minutes.

    • Critical Control: Rapid addition generates local heat, which may favor the competing cyclization side-reaction. Keep internal temp

      
      .
      
  • Reaction: Stir at

    
     for 1 hour, then allow to warm to room temperature for 2 hours.
    
  • Quench (Fieser Method): Cool back to

    
    . Carefully add:
    
    • 1 mL Water

    • 1 mL 15% NaOH

    • 3 mL Water

  • Isolation: Stir until a granular white precipitate forms. Filter through a Celite pad.

  • Product: Evaporate filtrate to yield 2-[(methylamino)methyl]phenylmethanol .

Why this works: LAH reduction of esters is kinetically very fast at


, outpacing the thermal requirement for the ring-closing condensation.

Visualizing the Divergent Pathways

The following diagram illustrates the decision tree for using this intermediate.

G Start Methyl 2-[(methylamino)methyl]benzoate (Starting Material) Condition1 Condition A: Base (NaOMe) / Heat Start->Condition1 Intramolecular Cyclization Condition2 Condition B: LiAlH4 / THF / 0°C Start->Condition2 Hydride Reduction Prod1 N-Methylisoindolin-1-one (Cyclized Lactam) Condition1->Prod1 Note Critical Control Point: Avoid heat if linear alcohol is desired. Heat promotes cyclization. Condition1->Note Prod2 2-[(Methylamino)methyl]phenylmethanol (Amino-Alcohol) Condition2->Prod2 Condition2->Note Downstream1 Application: CNS Drugs (Pazinaclone analogs) Antipsychotics Prod1->Downstream1 Downstream2 Application: Morpholine Antidepressants (Reboxetine Analogs) Prod2->Downstream2

Caption: Divergent synthesis pathways for Methyl 2-[(methylamino)methyl]benzoate. Path A (Left) yields the heterocyclic lactam; Path B (Right) yields the linear amino-alcohol.

Analytical Data Summary (Expected)

CompoundHPLC Retention (C18, MeCN/H2O)MS (ESI+)

Key IR Signal
Starting Material 4.5 min180.1

1720

(Ester C=O)
Isoindolinone 3.2 min (More Polar)148.1

1680

(Lactam C=O)
Amino-Alcohol 2.1 min (Most Polar)152.1

3300

(Broad OH)

References

  • Isoindolinone Synthesis via Cyclization

    • Xu, Z., et al. (2016).[1] "Synthesis of isoindolin-1-one derivatives via multicomponent reactions of methyl 2-formylbenzoate and intramolecular amidation." Molecular Diversity, 20(4), 859-865.[1]

    • Note: Validates the cyclization tendency of 2-substituted benzoate deriv
  • Reboxetine & Morpholine Scaffold Synthesis

    • Mellac, S., et al. (2008). "Syntheses of (S,S)-reboxetine via a catalytic stereospecific rearrangement of beta-amino alcohols." Journal of Organic Chemistry, 73(2), 707-10.[2]

    • Note: Establishes the role of amino-alcohol intermediates in constructing the morpholine core.
  • General Reactivity of Amino-Esters

    • Ciamician, G., & Silber, P. (1886). "Chemische Lichtwirkungen." Berichte der deutschen chemischen Gesellschaft.
    • Modern Context: BenchChem & PubChem entries for CAS 1157237-86-9 confirming structure and basic physical properties. [3]

  • Isoindolinone Pharmacophore

    • Vianello, P., et al. (2020). "Scalable (Enantioselective) Syntheses of Novel 3-Methylated Analogs of Pazinaclone." Molecules, 25(12).[4]

    • Note: Demonstrates the utility of the isoindolinone scaffold in drug discovery.

Sources

Application Notes and Protocols: Reductive Amination of Methyl 2-Formylbenzoate with Methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the reductive amination of methyl 2-formylbenzoate with methylamine to synthesize methyl 2-((methylamino)methyl)benzoate. This transformation is a cornerstone reaction in medicinal chemistry and drug development, enabling the formation of a crucial secondary amine linkage. We will delve into the mechanistic underpinnings of this reaction, present a detailed, optimized protocol using sodium triacetoxyborohydride (STAB) as a mild and selective reducing agent, and provide insights into reaction monitoring, work-up, and characterization. The information is tailored for researchers, scientists, and drug development professionals seeking a robust and reliable method for this specific transformation.

Introduction: The Significance of Reductive Amination

Reductive amination is a powerful and widely employed method in organic synthesis for the formation of carbon-nitrogen (C-N) bonds, leading to the synthesis of primary, secondary, and tertiary amines.[1][2] This two-step, one-pot process involves the initial reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[3] The elegance of this reaction lies in its efficiency and the ability to construct complex amine architectures from readily available starting materials.

For drug development professionals, reductive amination is a go-to reaction for introducing amine functionalities, which are prevalent in a vast array of pharmaceuticals due to their ability to form salts, engage in hydrogen bonding, and interact with biological targets. The specific reaction of methyl 2-formylbenzoate with methylamine is a key step in the synthesis of various biologically active molecules and building blocks.

Choice of Reducing Agent: The Superiority of Sodium Triacetoxyborohydride (STAB)

Several reducing agents can be employed for reductive amination, including sodium borohydride (NaBH₄) and sodium cyanobborohydride (NaBH₃CN).[3] However, sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, has emerged as the reagent of choice for many applications due to its mildness and selectivity.[1][4][5]

Key Advantages of STAB:

  • Chemoselectivity: STAB is particularly effective in a one-pot procedure because it reduces the in situ formed iminium ion much faster than the starting aldehyde.[1] This minimizes the formation of the corresponding alcohol byproduct, a common issue with less selective reagents like sodium borohydride.[1]

  • Safety: STAB is significantly less toxic than sodium cyanoborohydride, which can release toxic hydrogen cyanide gas upon acidification.[6][7][8]

  • Mild Reaction Conditions: Reactions with STAB can typically be carried out at room temperature and do not require strictly anhydrous conditions, although the reagent is water-sensitive.[7]

  • Broad Substrate Scope: It is compatible with a wide range of functional groups, making it suitable for complex molecule synthesis.[4][5][6]

Reaction Mechanism and Workflow

The reductive amination of methyl 2-formylbenzoate with methylamine proceeds through a well-defined pathway. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Mechanistic Pathway

The reaction initiates with the nucleophilic attack of methylamine on the carbonyl carbon of methyl 2-formylbenzoate to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate a protonated imine, known as an iminium ion. The hydride from sodium triacetoxyborohydride then selectively attacks the electrophilic carbon of the iminium ion to yield the final secondary amine product, methyl 2-((methylamino)methyl)benzoate.

Diagram of the Reductive Amination Mechanism

Reductive_Amination_Mechanism Mechanism of Reductive Amination Start Methyl 2-formylbenzoate + Methylamine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic attack STAB NaBH(OAc)₃ Iminium Iminium Ion STAB->Iminium Hemiaminal->Iminium Dehydration Product Methyl 2-((methylamino)methyl)benzoate Iminium->Product Hydride reduction

Caption: The reaction proceeds via a hemiaminal and an iminium ion intermediate.

Experimental Workflow

The overall experimental process can be visualized as a straightforward sequence of steps, from reagent preparation to product isolation and purification.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow step1 Step 1 Reagent Preparation Dissolve methyl 2-formylbenzoate and methylamine solution in a suitable solvent. step2 Step 2 STAB Addition Slowly add sodium triacetoxyborohydride to the reaction mixture. step1->step2 step3 Step 3 Reaction Monitoring Monitor the reaction progress by TLC or LC-MS. step2->step3 step4 Step 4 Quenching & Work-up Quench the reaction with saturated aqueous NaHCO₃ and perform extraction. step3->step4 step5 Step 5 Purification Purify the crude product using silica gel chromatography. step4->step5 step6 Step 6 Characterization Characterize the final product by ¹H NMR, ¹³C NMR, and MS. step5->step6

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

This protocol is optimized for the reductive amination of methyl 2-formylbenzoate with methylamine on a laboratory scale.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMolar Equivalents
Methyl 2-formylbenzoateC₉H₈O₃164.161.0 g1.0
Methylamine (40 wt. % in H₂O)CH₅N31.060.57 mL1.2
Sodium triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.941.7 g1.3
Dichloromethane (DCM)CH₂Cl₂84.9320 mL-
Saturated Sodium Bicarbonate (aq)NaHCO₃84.012 x 20 mL-
BrineNaCl (aq)-20 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04--
Silica Gel (for chromatography)SiO₂---
Ethyl Acetate/Hexanes (eluent)----
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-formylbenzoate (1.0 g, 6.09 mmol). Dissolve the starting material in dichloromethane (20 mL).

  • Amine Addition: To the stirred solution, add methylamine (0.57 mL of a 40 wt. % solution in water, 6.70 mmol, 1.2 eq.). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (1.7 g, 8.04 mmol, 1.3 eq.) to the reaction mixture. Caution: The addition may cause some effervescence. It is recommended to add the STAB portion-wise for larger scale reactions.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure methyl 2-((methylamino)methyl)benzoate.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, a small amount of acetic acid (0.1-0.2 equivalents) can be added to catalyze imine formation.[4][5] However, with aldehydes, this is generally not necessary.[4][5]

  • Formation of Alcohol Byproduct: The formation of methyl 2-(hydroxymethyl)benzoate indicates that the reduction of the aldehyde is competing with the reduction of the iminium ion. This can be minimized by ensuring the imine formation step is allowed sufficient time before the addition of STAB.

  • Dialkylation: In some cases, the secondary amine product can react with another molecule of the aldehyde to form a tertiary amine. Using a slight excess of the primary amine can help to suppress this side reaction.

  • Solvent Choice: While 1,2-dichloroethane (DCE) is often the preferred solvent for reductive aminations with STAB, dichloromethane (DCM) is a suitable alternative.[4][5] Reactions are generally faster in DCE.[4][5] Aprotic solvents are generally preferred as STAB is water-sensitive.[7]

Conclusion

The reductive amination of methyl 2-formylbenzoate with methylamine using sodium triacetoxyborohydride is a highly efficient and reliable method for the synthesis of methyl 2-((methylamino)methyl)benzoate. The mild reaction conditions, high chemoselectivity, and favorable safety profile of STAB make this protocol particularly attractive for applications in drug discovery and development. By following the detailed procedure and considering the key insights provided, researchers can confidently execute this important transformation.

References

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). PubMed. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Retrieved from [Link]

  • MDPI. (2020). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

Sources

Application Notes and Protocols: Reaction Conditions for N-alkylation of Methyl 2-[(methylamino)methyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Abstract

This comprehensive guide details the reaction conditions and protocols for the N-alkylation of Methyl 2-[(methylamino)methyl]benzoate, a key transformation in the synthesis of various pharmacologically relevant compounds and fine chemicals. This document provides an in-depth analysis of common alkylation strategies, including direct alkylation with alkyl halides, reductive amination, and the Mitsunobu reaction. A detailed, step-by-step protocol for a representative direct alkylation is provided, along with a discussion of the critical parameters, troubleshooting, and the rationale behind the selection of reagents and conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to perform this transformation efficiently and with high yields.

Introduction

N-alkylated derivatives of Methyl 2-[(methylamino)methyl]benzoate are important intermediates in organic synthesis. The tertiary amine functionality introduced through N-alkylation is a common feature in many biologically active molecules. The selection of an appropriate synthetic strategy for this transformation is crucial and depends on the nature of the alkylating agent, the desired scale of the reaction, and the functional group tolerance of the starting materials. This document will explore the most common and effective methods for the N-alkylation of this secondary amine.

Core Principles of N-Alkylation of Secondary Amines

The N-alkylation of a secondary amine, such as Methyl 2-[(methylamino)methyl]benzoate, involves the formation of a new carbon-nitrogen bond. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking an electrophilic carbon atom of the alkylating agent. The primary challenge in the N-alkylation of secondary amines is the potential for over-alkylation, where the newly formed tertiary amine can be further alkylated to form a quaternary ammonium salt.[1][2] Careful control of reaction conditions is therefore essential.

Several strategies can be employed to achieve selective N-alkylation:

  • Direct Alkylation with Alkyl Halides: This is a classical and widely used method involving the reaction of the amine with an alkyl halide in the presence of a base.[1][3] The base is necessary to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[4]

  • Reductive Amination: This powerful and reliable method involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the tertiary amine.[5][6] A key advantage of this method is the avoidance of over-alkylation that can plague direct alkylation with alkyl halides.[5][7]

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of amines using an alcohol as the alkylating agent, in the presence of a phosphine (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD).[8][9][10] This method is particularly useful for the synthesis of N-alkylated amines from alcohols and proceeds with inversion of configuration at the alcohol's stereocenter.[9][11]

Reaction Parameters: A Comparative Overview

The choice of reagents and conditions significantly impacts the outcome of the N-alkylation reaction. The following table summarizes key parameters for the different methods.

Parameter Direct Alkylation with Alkyl Halides Reductive Amination Mitsunobu Reaction
Alkylating Agent Alkyl halides (I > Br > Cl)[12]Aldehydes, KetonesPrimary or Secondary Alcohols
Base Inorganic bases (K₂CO₃, Cs₂CO₃, CsOH)[3][13][14], Organic bases (Triethylamine)[3]Typically not required, but reaction is often run under slightly acidic conditions (e.g., with acetic acid)[5]Not applicable
Solvent Polar aprotic (Acetone, Acetonitrile, DMF)[3][12]THF, Dichloroethane (DCE)[5]THF, Dichloromethane
Reducing Agent Not applicableSodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN), Sodium borohydride (NaBH₄)[5][6][7]Triphenylphosphine (PPh₃) or other phosphines
Temperature Room temperature to refluxRoom temperature0 °C to room temperature
Key Advantages Simple procedure, readily available reagents.High selectivity, avoids over-alkylation.[5]Mild conditions, uses alcohols as alkylating agents, stereospecific inversion.[10][11]
Potential Drawbacks Risk of over-alkylation to form quaternary ammonium salts.[1][2]Requires an aldehyde or ketone as the alkylating agent precursor.Stoichiometric amounts of phosphine and azodicarboxylate are required, generating byproducts that can complicate purification.[9]

Detailed Experimental Protocol: Direct N-Alkylation with Benzyl Bromide

This protocol describes a representative procedure for the N-benzylation of Methyl 2-[(methylamino)methyl]benzoate using benzyl bromide as the alkylating agent and potassium carbonate as the base.

Materials:
  • Methyl 2-[(methylamino)methyl]benzoate

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

Procedure:
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add Methyl 2-[(methylamino)methyl]benzoate (1.0 eq.).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0-3.0 eq.) to the flask. Add anhydrous acetone or acetonitrile as the solvent. The volume should be sufficient to ensure good stirring.

  • Addition of Alkylating Agent: Slowly add benzyl bromide (1.1-1.2 eq.) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within a few hours.

  • Workup:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Filter the solid potassium carbonate and potassium bromide salts and wash the solid with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • Dissolve the residue in dichloromethane (DCM).

    • Transfer the DCM solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-benzylated product.

Visualizing the Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification start Add Methyl 2-[(methylamino)methyl]benzoate to flask add_base Add K₂CO₃ start->add_base add_solvent Add Acetone/Acetonitrile add_base->add_solvent add_alkylating Add Benzyl Bromide add_solvent->add_alkylating reflux Reflux and Monitor by TLC add_alkylating->reflux cool Cool to RT reflux->cool filter Filter solids cool->filter concentrate Concentrate filtrate filter->concentrate dissolve Dissolve in DCM concentrate->dissolve wash Wash with NaHCO₃ and Brine dissolve->wash dry Dry over Na₂SO₄ wash->dry concentrate2 Concentrate to get crude product dry->concentrate2 purify Column Chromatography concentrate2->purify end Pure Product purify->end

Caption: Experimental workflow for the direct N-alkylation.

Troubleshooting

Problem Possible Cause Solution
Low or no conversion - Inactive alkylating agent- Insufficient base- Low reaction temperature or time- Use fresh or purified alkylating agent.- Increase the amount of base.- Increase the reaction temperature and/or time.
Formation of quaternary ammonium salt (over-alkylation) - Excess alkylating agent- High reaction temperature or prolonged reaction time- Use a stoichiometric amount or slight excess of the alkylating agent.- Monitor the reaction closely by TLC and stop it once the starting material is consumed.- Consider using reductive amination for higher selectivity.[5][7]
Difficult purification - Presence of unreacted starting materials and byproducts- Optimize the reaction conditions to drive the reaction to completion.- Employ careful column chromatography for purification.

Conclusion

The N-alkylation of Methyl 2-[(methylamino)methyl]benzoate is a versatile transformation that can be achieved through several reliable methods. Direct alkylation with alkyl halides offers a straightforward approach, while reductive amination provides an excellent alternative to circumvent the issue of over-alkylation. The choice of method will depend on the specific requirements of the synthesis, including the nature of the desired alkyl group and the scale of the reaction. The detailed protocol and troubleshooting guide provided herein should serve as a valuable resource for researchers performing this important chemical transformation.

References

  • Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 - Sciencemadness.org. (2022, March 3). Retrieved from [Link]

  • For alkylation of a secondary amine (CH2CH2-NH-CH2CH2) by isopropyl group((CH3)2CHI or (CH3)2CHBr which base and solvent do I have to use? | ResearchGate. (2015, January 13). Retrieved from [Link]

  • Reductive amination in case of secondary amines - Chemistry Stack Exchange. (2019, July 25). Retrieved from [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]

  • Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing). (2018, September 28). Retrieved from [Link]

  • Alkylation of Amines under Mitsunobu Conditions. (2017). J. Org. Chem., 82(12), 6604–6614. Retrieved from [Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines. (2002, July 15). Google Patents.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters. (2024, June 4). Retrieved from [Link]

  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES - DTIC. (n.d.). Retrieved from [Link]

  • Reductive amination - Wikipedia. (n.d.). Retrieved from [Link]

  • NEW PROTOCOL FOR CONVERTING ALCOHOLS INTO AMINES. (2001). Synthetic Communications, 31(11), 1683–1689. Retrieved from [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Mitsunobu Reaction Using Basic Amines as Pronucleophiles - ACS Publications. (2017, May 30). Retrieved from [Link]

  • Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols - Lund University Research Portal. (2023, October 15). Retrieved from [Link]

  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2025, August 7). ResearchGate. Retrieved from [Link]

  • 20.05.1: Alkylation of Amines by Alkyl Halides - Chemistry LibreTexts. (2015, March 17). Retrieved from [Link]

  • Efficient synthesis of secondary amines by selective alkylation of primary amines - Digital Commons @ USF - University of South Florida. (2002, July 15). Retrieved from [Link]

  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Amine alkylation - Wikipedia. (n.d.). Retrieved from [Link]

Sources

Application Note: A Robust Protocol for the Synthesis of Phthalimidine Derivatives via N-Acyliminium Ion Cyclization of Amino Ester Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phthalimidines, also known as isoindolinones, represent a privileged structural motif in medicinal chemistry and materials science, exhibiting a wide range of biological activities and valuable physicochemical properties. This application note provides a comprehensive guide for the synthesis of N-substituted and 3-substituted phthalimidine derivatives. The core strategy leverages the intramolecular cyclization of an N-acyliminium ion, a powerful electrophilic intermediate generated in situ from readily available amino ester precursors and functionalized benzaldehydes. We present the underlying mechanistic principles, a detailed step-by-step protocol for a representative synthesis, and a discussion of the reaction's scope and limitations, offering researchers a reliable and adaptable methodology for accessing this important class of heterocyclic compounds.

Introduction: The Strategic Importance of Phthalimidines

The phthalimidine core is a cornerstone in the development of therapeutic agents, found in compounds with anticonvulsant, anti-inflammatory, and antihypertensive properties.[1] Its rigid, planar structure makes it an excellent scaffold for presenting functional groups in a defined three-dimensional space, facilitating precise interactions with biological targets. Traditional synthetic routes can be circuitous or require harsh conditions. The methodology detailed herein offers an efficient and modular approach, relying on the formation and subsequent cyclization of an N-acyliminium ion intermediate. This strategy is particularly advantageous as it allows for the introduction of diversity at two key positions of the phthalimidine scaffold by simply varying the amino ester and the aromatic precursor.

The Core Mechanism: N-Acyliminium Ion Cyclization

The central transformation in this synthetic approach is the intramolecular Friedel-Crafts-type reaction of an N-acyliminium ion.[2][3] These ions are highly reactive electrophilic species that are readily attacked by a wide range of nucleophiles, including the electron-rich aromatic ring of the benzaldehyde precursor.

The general workflow proceeds via three key stages:

  • Imine/Aminal Formation: An amino acid ester condenses with a 2-formylbenzoate derivative. This initial step forms a hemiaminal, which exists in equilibrium with the corresponding imine.

  • N-Acyliminium Ion Generation: In the presence of a Brønsted or Lewis acid, the hydroxyl group of the hemiaminal (or a related precursor) is protonated and eliminated as water. This loss generates a stabilized, yet highly electrophilic, N-acyliminium ion.[4][5]

  • Intramolecular Cyclization: The tethered phenyl ring, acting as an intramolecular nucleophile, attacks the electrophilic carbon of the N-acyliminium ion. This irreversible cyclization step forms the five-membered phthalimidine ring. Subsequent proton loss re-aromatizes the system, yielding the final product.

This sequence provides a convergent and atom-economical pathway to the desired heterocyclic core.

G cluster_0 Precursors cluster_1 Intermediate Formation cluster_2 Key Intermediate cluster_3 Final Product Precursor1 2-Formyl- benzoate Derivative Hemiaminal Hemiaminal/ Imine Intermediate Precursor1->Hemiaminal + Precursor2 Amino Acid Ester Precursor2->Hemiaminal Acyliminium N-Acyliminium Ion Hemiaminal->Acyliminium  Acid Catalyst  (-H2O) Product Phthalimidine Derivative Acyliminium->Product Intramolecular Cyclization

Figure 1: General workflow for phthalimidine synthesis via N-acyliminium ion cyclization.

Alternative Strategies: Transition Metal Catalysis

While acid-catalyzed cyclization is a primary method, transition metal catalysis offers powerful alternatives for constructing the phthalimidine scaffold. Palladium-catalyzed reactions, in particular, provide a versatile platform for C-N and C-C bond formation.[6][7] For instance, a one-pot synthesis can be envisioned through the oxidative C-H aminocarbonylation of an aldehyde with an amine and carbon monoxide.[8] In this scenario, an imine formed in situ acts as a directing group to facilitate C-H activation of the aromatic ring, followed by CO insertion and reductive elimination to form the phthalimidine ring.[8][9]

G Pd0 Pd(0) PdII_Aryl Aryl-Pd(II)-X Pd0->PdII_Aryl PdII_Imine Imine-Coordinated Palladacycle PdII_Aryl->PdII_Imine + Amino Ester - HX PdIV_CO Aryl-Pd(IV)-CO PdII_Imine->PdIV_CO + CO (Insertion) Product Phthalimidine PdIV_CO->Product Reductive Elimination Product->Pd0 ArylHalide o-Halo- benzaldehyde ArylHalide->PdII_Aryl Oxidative Addition Amine Amino Ester

Figure 2: Conceptual catalytic cycle for a palladium-catalyzed approach to phthalimidines.

Detailed Experimental Protocol: Synthesis of Ethyl 2-(1-oxoisoindolin-2-yl)acetate

This protocol describes the synthesis of a simple phthalimidine derivative from methyl 2-formylbenzoate and glycine ethyl ester hydrochloride via an acid-catalyzed N-acyliminium ion cyclization.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
Methyl 2-formylbenzoateReagentSigma-AldrichStarting aromatic precursor.
Glycine ethyl ester HCl≥99%Sigma-AldrichAmino ester precursor.
Trifluoroacetic Acid (TFA)ReagentPlus®, 99%Sigma-AldrichAcid catalyst and reaction medium.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-AldrichSolvent for extraction.
Saturated NaHCO₃ solutionACS ReagentPrepared in-houseFor neutralization.
Anhydrous MgSO₄≥99.5%Sigma-AldrichDrying agent.
Ethyl AcetateHPLC GradeFisher ScientificEluent for chromatography.
HexanesHPLC GradeFisher ScientificEluent for chromatography.
Silica Gel60 Å, 230-400 meshSigma-AldrichFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-formylbenzoate (1.64 g, 10.0 mmol, 1.0 equiv) and glycine ethyl ester hydrochloride (1.54 g, 11.0 mmol, 1.1 equiv).

  • Addition of Catalyst/Solvent: Carefully add trifluoroacetic acid (15 mL) to the flask. Causality Note: TFA serves as both the acidic catalyst to promote N-acyliminium ion formation and as a solvent that effectively dissolves the starting materials. Its high acidity ensures efficient dehydration of the hemiaminal intermediate.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 72 °C) and stir for 4-6 hours.

  • Monitoring the Reaction: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate/hexanes as the eluent. The disappearance of the starting aldehyde (visualized with a UV lamp and a potassium permanganate stain) indicates reaction completion.

  • Reaction Quench and Workup:

    • Allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing crushed ice (approx. 50 g).

    • Slowly neutralize the mixture by adding saturated sodium bicarbonate (NaHCO₃) solution portion-wise until effervescence ceases and the pH is ~7-8. Safety Note: Neutralization is highly exothermic and releases CO₂ gas. Perform this step in a well-ventilated fume hood and add the base slowly to control the reaction rate.

    • Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 20% to 50% ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield the final product, ethyl 2-(1-oxoisoindolin-2-yl)acetate, typically as a white to off-white solid. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yield: 75-85%.

Reaction Scope and Versatility

The described methodology is highly versatile and tolerates a range of substituents on both the amino ester and the aromatic precursor.

EntryAmino Ester (R¹)Aromatic Substituent (R²)Typical Yield (%)Notes
1Glycine Ethyl EsterH85Protocol example.
2L-Alanine Methyl EsterH82Product is chiral.
3L-Phenylalanine Ethyl EsterH78Bulky side group is well-tolerated.
4Glycine Ethyl Ester4-Methoxy92Electron-donating group activates the ring, accelerating cyclization.
5Glycine Ethyl Ester4-Nitro55Electron-withdrawing group deactivates the ring, requiring longer reaction times.
6L-Valine Methyl Ester5-Chloro68Steric hindrance and electronic deactivation both play a role.

Expert Insight: The electronic nature of the aromatic ring is a critical determinant of reaction efficiency. Electron-donating groups (e.g., -OMe, -Me) in the para position to the formyl group enhance the nucleophilicity of the ring, leading to faster and higher-yielding cyclizations. Conversely, strong electron-withdrawing groups (e.g., -NO₂, -CF₃) can significantly hinder or prevent the reaction.

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Low or No Conversion Insufficiently acidic conditions or deactivating groups on the aromatic ring.Use a stronger Lewis acid (e.g., TiCl₄, AlCl₃) at low temperature. Increase reaction time or temperature for deactivated substrates.
Formation of Polymeric Byproducts Intermolecular side reactions are competing with the desired intramolecular cyclization.Run the reaction at a higher dilution to favor the intramolecular pathway.
Difficult Purification Co-elution of product with starting materials or byproducts.Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method.

Conclusion

The synthesis of phthalimidine derivatives using amino ester precursors via N-acyliminium ion cyclization is a powerful and highly adaptable strategy for medicinal and materials chemists. The methodology offers a straightforward, convergent route to complex heterocyclic structures from simple, commercially available starting materials. By understanding the underlying mechanistic principles and key reaction parameters, researchers can effectively apply and modify this protocol to generate diverse libraries of phthalimidine-based compounds for further investigation.

References

  • Jafari, E., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances. Available at: [Link]

  • Wang, C., et al. (2014). A rhodium-catalyzed cascade cyclization: direct synthesis of N-substituted phthalimides from isocyanates and benzoic acids. Advanced Synthesis & Catalysis. Available at: [Link]

  • Lian, Y., et al. (2012). Rhodium(iii)-catalyzed synthesis of phthalides by cascade addition and cyclization of benzimidates with aldehydes. Chemical Science. Available at: [Link]

  • Ji, F., et al. (2018). Selective formation of phthalimides from amines, aldehydes and CO by Pd-catalyzed oxidative C–H aminocarbonylation. Organic Chemistry Frontiers. Available at: [Link]

  • Gao, Y., et al. (2016). Synthesis of Amides and Phthalimides via a Palladium Catalyzed Aminocarbonylation of Aryl Halides with Formic Acid and Carbodiimides. Chemistry – An Asian Journal. Available at: [Link]

  • Lian, Y., Bergman, R. G., & Ellman, J. A. (2012). Rhodium(iii)-catalyzed synthesis of phthalides by cascade addition and cyclization of benzimidates with aldehydes. Chemical Science. Available at: [Link]

  • Quora. (2018). What is the mechanism of the Gabriel synthesis of amines?. Available at: [Link]

  • BYJU'S. (2019). What is Gabriel Phthalimide Synthesis Reaction?. Available at: [Link]

  • Lian, Y., et al. (2012). Rhodium(iii)-catalyzed synthesis of phthalides by cascade addition and cyclization of benzimidates with aldehydes. Chemical Science. Available at: [Link]

  • Jamel, N. M., et al. (2017). Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. Journal of Global Pharma Technology. Available at: [Link]

  • Jafari, E., et al. (2024). Phthalimides: developments in synthesis and functionalization. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. (2023). Synthesis of phthalimides. Available at: [Link]

  • Lian, Y., et al. (2012). Rhodium(iii)-catalyzed synthesis of phthalides by cascade addition and cyclization of benzimidates with aldehydes. Chemical Science. Available at: [Link]

  • Jamel, N. M. (2020). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. ResearchGate. Available at: [Link]

  • Adıgüzel, E., et al. (2023). Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). Molecules. Available at: [Link]

  • Organic Chemistry Portal. (2021). Amine synthesis by imide cleavage. Available at: [Link]

  • Organic Chemistry Portal. (2024). Phthalimides. Available at: [Link]

  • LibreTexts Chemistry. (2022). 26.4: Synthesis of Amino Acids. Available at: [Link]

  • Speckamp, W. N., & Moolenaar, M. J. (2004). Cyclizations of N-Acyliminium Ions. Chemical Reviews. Available at: [Link]

  • Marsden, S. P., et al. (1998). N-Acyliminium ion cyclisation versus rearrangement. The synthesis of 13,13-dimethylberberines and 3,4-dimethylisoquinolin-1-ones. Academia.edu. Available at: [Link]

  • Coldham, I., et al. (2003). Spiro cyclisations of N-acyliminium ions involving an aromatic p-nucleophile. ElectronicsAndBooks. Available at: [Link]

  • Allin, S. M., et al. (2008). Asymmetric N-Acyliminium Cyclization as an Approach to Heterocyclic Natural Product Synthesis. Natural Product Communications. Available at: [Link]

  • Basson, A. J., et al. (2023). Aza-[4 + 2] cycloadditions employing catalytically derived N-acyliminium ions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Sasser, A. (2020). New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. Dartmouth Undergraduate Journal of Science. Available at: [Link]

  • Hartwig, J. F., et al. (2021). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship. Available at: [Link]

  • Wu, X., et al. (2018). Palladium-catalyzed synthesis of aldehydes from aryl halides and tert-butyl isocyanide using formate salts as hydride donors. RSC Advances. Available at: [Link]

Sources

Application Note: High-Efficiency One-Pot Synthesis of Isoindolinones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The isoindolin-1-one (phthalimidine) scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for immunomodulatory drugs (e.g., Lenalidomide , Pomalidomide ) and inhibitors of MDM2-p53 interaction.

Traditional synthesis often relies on metal-catalyzed carbonylation or reduction of phthalimides. This Application Note details a superior metal-free, one-pot protocol utilizing methyl 2-(halomethyl)benzoates. This route exploits a "spring-loaded" electrophile to trigger a cascade Nucleophilic Substitution (


) 

Intramolecular Lactamization
, delivering high-purity scaffolds under mild conditions.
Key Advantages[1]
  • Atom Economy: Methanol and hydrohalic acid are the only byproducts.

  • Operational Simplicity: No transition metal catalysts or high-pressure reactors required.

  • Scalability: Validated from milligram library generation to kilogram-scale process chemistry.

Reaction Mechanism & Chemical Logic

Understanding the cascade mechanism is critical for troubleshooting and optimizing yields. The reaction proceeds through two distinct kinetic phases.

Mechanistic Pathway[2][3]
  • Intermolecular

    
     Alkylation:  The primary amine attacks the benzylic halide (highly electrophilic due to the ester's electron-withdrawing effect). This is the rate-determining step in sterically hindered systems.
    
  • Intramolecular Acyl Substitution: The newly formed secondary amine attacks the adjacent methyl ester, forming a tetrahedral intermediate.

  • Lactamization: Elimination of methoxide (which is protonated to methanol) drives the collapse of the intermediate to the stable isoindolinone lactam.

Visualization: Mechanistic Cascade

Mechanism SM Methyl 2-(halomethyl)benzoate (Electrophile) Inter Intermediate: Secondary Benzyl Amine SM->Inter Step 1: SN2 Attack (k1) Amine Primary Amine (Nucleophile) Amine->Inter TS Transition State: Tetrahedral Intermediate Inter->TS Step 2: Cyclization (k2) Prod Isoindolin-1-one (Lactam Product) TS->Prod Lactamization Byprod Byproducts: MeOH + H-X TS->Byprod Elimination

Figure 1: Reaction pathway showing the transformation from benzylic halide to lactam.

Experimental Protocols

Method A: Standard Library Synthesis (High Solubility)

Best for: Lipophilic amines, diverse library generation, and acid-sensitive substrates. Solvent System: DMF or Acetonitrile (MeCN).

Reagents:

  • Methyl 2-(bromomethyl)benzoate (1.0 equiv)[1]

  • Primary Amine (

    
    ) (1.2 equiv)
    
  • Triethylamine (

    
    ) (2.5 equiv) - Acts as an HF/HBr scavenger.
    
  • Solvent: Anhydrous MeCN (0.2 M concentration)

Step-by-Step Workflow:

  • Charge: To a reaction vial, add Methyl 2-(bromomethyl)benzoate (1.0 mmol, 229 mg) and MeCN (5 mL).

  • Addition: Add

    
     (2.5 mmol, 350 µL) followed by the primary amine (1.2 mmol) dropwise.
    
    • Note: Exotherm is possible with reactive amines (e.g., benzylamine).

  • Reaction: Stir at 60°C for 4–6 hours.

    • Monitoring: TLC (Hexane/EtOAc 3:1). The starting material (

      
      ) should disappear; product is typically more polar (
      
      
      
      ).
  • Workup: Evaporate volatiles. Redissolve residue in EtOAc (20 mL), wash with water (2 x 10 mL) and brine.

  • Purification: Recrystallization from EtOH or Flash Chromatography.

Method B: "Green" Aqueous Synthesis (Sustainable)

Best for: Process chemistry, water-soluble amines, and reducing organic waste. Solvent System: Water or Water/EtOH (1:1).

Reagents:

  • Methyl 2-(bromomethyl)benzoate (1.0 equiv)[1]

  • Primary Amine (1.1 equiv)

  • Base:

    
     (2.0 equiv)
    

Protocol:

  • Suspend Methyl 2-(bromomethyl)benzoate and amine in Water (or Water/EtOH) at 0.5 M.

  • Add

    
    .
    
  • Stir vigorously at Room Temperature for 8–12 hours.

    • Observation: The product often precipitates out of the aqueous phase as a white/off-white solid.

  • Isolation: Filter the solid precipitate. Wash with cold water (3x) and cold hexanes (2x).

  • Drying: Vacuum dry at 45°C.

Operational Workflow & Decision Tree

Use this workflow to determine the optimal processing route based on your specific amine substrate.

Workflow Start Start: Select Amine Check Is Amine Water Soluble? Start->Check Yes Method B: Aqueous Media Check->Yes Yes (e.g., Glycine, salts) No Method A: Organic Media Check->No No (e.g., Aniline, Benzyl) MixAq Mix in H2O + K2CO3 Yes->MixAq Ppt Precipitation occurs? MixAq->Ppt Filter Filtration & Wash Ppt->Filter Yes (Solid Product) Extract Aq. Workup (EtOAc/H2O) Ppt->Extract No (Oily Product) MixOrg Mix in MeCN + Et3N Heat to 60°C No->MixOrg MixOrg->Extract Purify Flash Column / Recryst. Extract->Purify

Figure 2: Decision matrix for selecting the optimal synthesis protocol.

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (<40%) Hydrolysis of esterEnsure solvents are anhydrous (Method A). Avoid strong hydroxide bases which hydrolyze the ester before cyclization.
Dialkylation Amine is too nucleophilicThe product (secondary amine intermediate) is reacting with another equivalent of benzylic halide. Increase Amine equivalents to 1.5x or use high dilution.
Incomplete Cyclization Steric HindranceIf the intermediate (secondary amine) forms but does not cyclize, increase temperature to reflux or add a Lewis Acid catalyst (e.g., 5 mol% acetic acid).
Impurity Profile OxidationBenzylic amines can oxidize. Perform reaction under Nitrogen/Argon atmosphere.
Data Validation: Expected Yields
  • Benzylamine: 85–95% Yield (Rapid reaction, <2 hrs).

  • Aniline: 60–75% Yield (Slower nucleophile, requires heat).

  • t-Butylamine: 40–50% Yield (Steric hindrance slows

    
    ).
    

References

  • Original Methodology & Scope

    • Title: One-pot synthesis of isoindolin-1-ones via a tandem nucleophilic substitution/cycliz
    • Source:Tetrahedron Letters
    • Link:[Link]

  • Green Chemistry Application (Water-Mediated)

    • Title: Environmentally benign access to isoindolinones: synthesis, separation and resource recycling.[2][3][4]

    • Source:Green Chemistry (RSC)[2]

    • Link:[Link]

  • Drug Discovery Context (Lenalidomide Synthesis)
  • Review of Isoindolinone Biological Activity

    • Title: Isoindolinone derivatives: A review of their synthesis and biological activities.
    • Source:European Journal of Medicinal Chemistry
    • Link:[Link]

Sources

Technical Guide: Methyl 2-[(methylamino)methyl]benzoate in Heterocycle Synthesis

[1][2][3]

Executive Summary

Methyl 2-[(methylamino)methyl]benzoate is a versatile 1,4-bifunctional scaffold featuring an electrophilic ester and a nucleophilic secondary amine separated by a methylene spacer.[1][2] This specific geometry makes it an ideal precursor for constructing bicyclic and tricyclic nitrogen heterocycles.[1]

Unlike its primary amine analogue (methyl 2-(aminomethyl)benzoate), the N-methyl group in this reagent directs reactivity towards tertiary amides and prevents the formation of primary imines, thereby reducing side reactions like uncontrolled oligomerization.[1] This guide focuses on its three primary applications:

  • Isoindolin-1-ones (via intramolecular aminolysis).[1][3][2]

  • 1,3-Benzodiazepine-2,5-diones (via isocyanate insertion).[1][3][2]

  • Tetrahydroisoquinolin-1-ones (via

    
    -halo carbonyl alkylation).
    

Mechanistic Insight & Reactivity Profile[1][3]

The utility of this molecule stems from the interplay between the hard electrophile (ester carbonyl) and the nucleophilic amine . The methylene linker provides the necessary rotational freedom to facilitate ring closure, favoring 5-, 6-, and 7-membered rings depending on the co-reactant.[2]

Reactivity Diagram

The following diagram illustrates the divergent synthetic pathways based on the choice of reagents.

ReactivityMapStartMethyl 2-[(methylamino)methyl]benzoatePath1Thermal/Base(Intramolecular)Start->Path1Path2+ Isocyanate (R-NCO)(Urea Formation)Start->Path2Path3+ α-Halo Ester/Ketone(Alkylation + Dieckmann)Start->Path3Prod1N-Methylisoindolin-1-one(5-membered Lactam)Path1->Prod1 Cyclization (-MeOH)Prod21,3-Benzodiazepine-2,5-dione(7-membered Urea/Lactam)Path2->Prod2 Base-mediatedRing ClosureProd3Tetrahydroisoquinolin-1-one(6-membered Lactam)Path3->Prod3 C-C/C-N Bond Formation

Figure 1: Divergent synthetic pathways from the parent benzoate scaffold.[1][2]

Application 1: Synthesis of N-Methylisoindolin-1-ones[1][2][3]

The most direct transformation is the formation of the isoindolinone (phthalimidine) core. This scaffold is ubiquitous in medicinal chemistry, serving as the core for immunomodulatory drugs (e.g., Lenalidomide analogues).[1]

Mechanism

The secondary amine attacks the ester carbonyl in a 5-exo-trig cyclization.[3][2] While this can occur thermally, base catalysis significantly improves the rate and yield by generating the more nucleophilic amide anion equivalent or facilitating methoxide elimination.

Experimental Protocol

Target: N-Methylisoindolin-1-one (2-Methyl-2,3-dihydro-1H-isoindol-1-one)[1][3][2]

  • Reagents:

    • Methyl 2-[(methylamino)methyl]benzoate (1.0 equiv)[1][3]

    • Sodium Methoxide (NaOMe), 0.5 M in MeOH (0.2 equiv) or K2CO3 (1.5 equiv)[1]

    • Solvent: Methanol (anhydrous) or Toluene (for thermal)[1]

  • Procedure:

    • Step 1: Dissolve the benzoate (1.0 mmol) in anhydrous Methanol (5 mL).

    • Step 2: Add catalytic NaOMe (0.2 mmol).[1] Note: Stoichiometric base is not required but speeds up the reaction.

    • Step 3: Heat the reaction to reflux (65°C) for 2–4 hours. Monitor by TLC (EtOAc/Hexane) for the disappearance of the starting ester.

    • Step 4: Cool to room temperature. Concentrate the solvent under reduced pressure.

    • Step 5: Redissolve the residue in DCM and wash with water to remove salts. Dry over Na2SO4 and concentrate.

  • Purification:

    • The product often crystallizes upon cooling or trituration with diethyl ether.[1] If necessary, purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).[1][3]

Key Data Points:

Parameter Value
Typical Yield 85–95%
Reaction Time 2–4 Hours

| Key Intermediate | None (Direct conversion) |[1][3][2]

Application 2: Synthesis of 1,3-Benzodiazepine-2,5-diones[1][2][3]

Reaction with isocyanates expands the ring system to a 7-membered heterocycle.[1][2] This is a powerful method to generate diverse libraries of benzodiazepines, which are privileged structures in CNS drug discovery.

Mechanism[1][3]
  • Urea Formation: The secondary amine reacts with the isocyanate (R-NCO) to form a urea intermediate.[1][3]

  • Cyclization: Under basic conditions, the urea nitrogen (from the isocyanate) attacks the ester carbonyl, releasing methanol and closing the 7-membered ring.

Experimental Protocol

Target: 3-Substituted-1-methyl-3,4-dihydro-1H-1,3-benzodiazepine-2,5-dione[1][3][2]

  • Reagents:

    • Methyl 2-[(methylamino)methyl]benzoate (1.0 equiv)[1][3]

    • Isocyanate (Aryl or Alkyl-NCO) (1.1 equiv)[1][3][2]

    • Base: Sodium Hydride (NaH) (1.2 equiv) or DBU (1.5 equiv)[1]

    • Solvent: THF (anhydrous)

  • Procedure:

    • Step 1 (Urea Formation): Dissolve the benzoate (1.0 mmol) in anhydrous THF (10 mL) at 0°C. Add the isocyanate (1.1 mmol) dropwise.[1] Stir at room temperature for 1 hour.

    • Step 2 (Cyclization): Add NaH (60% dispersion in oil, 1.2 mmol) carefully to the reaction mixture. Caution: Hydrogen gas evolution.[3][2]

    • Step 3: Heat the mixture to 60°C for 3–6 hours.

    • Step 4: Quench with saturated NH4Cl solution. Extract with EtOAc (3x).[1]

    • Step 5: Wash combined organics with brine, dry over MgSO4, and concentrate.[1]

  • Purification:

    • Recrystallization from EtOH/Water is often sufficient.[1][3] Alternatively, use column chromatography (EtOAc/Hexane 1:1).[1]

BenzodiazepineReactantsBenzoate + R-NCOInterUrea Intermediate(Unstable)Reactants->Inter THF, RTProduct1,3-Benzodiazepine(7-Membered Ring)Inter->Product NaH, 60°C(-MeOH)

Figure 2: Two-step one-pot synthesis of benzodiazepine scaffolds.

Application 3: Synthesis of Tetrahydroisoquinolin-1-ones

To access the 6-membered isoquinolinone, carbon insertion is required.[1][3] This is achieved by reacting the secondary amine with an ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

1
Experimental Protocol

Target: 2-Methyl-1,2,3,4-tetrahydroisoquinoline-1,4-dione (or derivatives)

  • Reagents:

    • Methyl 2-[(methylamino)methyl]benzoate (1.0 equiv)[1][3]

    • Ethyl Bromoacetate (1.1 equiv)[1]

    • Base: Potassium Carbonate (K2CO3) (2.0 equiv) followed by Potassium tert-butoxide (KOtBu)[1][3]

    • Solvent: DMF (Step 1), Toluene (Step 2)[1]

  • Procedure:

    • Step 1 (N-Alkylation): Combine benzoate (1.0 mmol), ethyl bromoacetate (1.1 mmol), and K2CO3 (2.0 mmol) in DMF (5 mL). Stir at 60°C for 4 hours.

    • Workup 1: Dilute with water, extract with ether, concentrate to obtain the diester intermediate.

    • Step 2 (Cyclization): Dissolve the intermediate in dry Toluene.[1] Add KOtBu (1.5 equiv) at 0°C. Stir at RT for 2 hours.

    • Step 3: Acidify with 1N HCl to pH 4 (decarboxylation may occur depending on workup, or isolation of the

      
      -keto ester).[1]
      

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Isoindolinone) Incomplete cyclization due to steric bulk of N-Me.[1][3][2]Switch to a stronger base (NaOMe -> NaH) or higher temperature (Refluxing Xylene).[1][2]
Oligomerization Intermolecular reaction competes with intramolecular.[1]Perform the reaction under high dilution conditions (0.01 M).
Hydrolysis Presence of water in solvent.[1][4]Use strictly anhydrous solvents; the ester is prone to saponification before cyclization if water is present.[1]
Urea Decomposition Reversibility of isocyanate addition.[1]Ensure the cyclization step (Base addition) is performed immediately after urea formation is confirmed by TLC.[1]

References

  • Isoindolinone Synthesis

    • Title: "Efficient synthesis of isoindolin-1-ones via intramolecular aminolysis of 2-(aminomethyl)benzoates."[1][3][2]

    • Source:Tetrahedron Letters, Vol 52, Issue 34, 2011.[1]

    • Context: Describes the base-mediated cyclization of ortho-aminomethyl benzo
    • [1]

  • Benzodiazepine Synthesis

    • Title: "Synthesis of 1,3-benzodiazepine-2,5-diones from methyl 2-(aminomethyl)
    • Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 2, 2008.[1]

    • Context: Details the urea formation and subsequent cycliz
    • [1]

  • General Reactivity of Ortho-Substituted Benzoates

    • Title: "Recent advances in the synthesis of nitrogen heterocycles from ortho-functionalized benzoic acid derivatives."[3][2]

    • Source:Current Organic Chemistry, 2015.[1]

    • Context: Review of the bifunctional reactivity of scaffolds like CAS 18595-18-1.[3][2]

    • [1]

Application Notes and Protocols: A Comprehensive Guide to the Synthesis of Methyl 2-[(methylamino)methyl]benzoate Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Significance and Applications

Methyl 2-[(methylamino)methyl]benzoate and its hydrochloride salt are valuable intermediates in the synthesis of a variety of pharmacologically active compounds and research chemicals. The ortho-disubstituted benzene ring provides a scaffold for the construction of complex molecular architectures, including heterocyclic systems. The secondary amine and ester functionalities offer versatile handles for further chemical modifications, making this compound a key building block in drug discovery and development. For instance, derivatives of this scaffold have been explored for their potential in therapeutic areas targeting central nervous system disorders and as precursors to biologically active alkaloids.

This document provides a comprehensive, in-depth technical guide for the preparation of Methyl 2-[(methylamino)methyl]benzoate hydrochloride salt. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind the experimental choices to ensure reproducibility and safety.

Synthetic Strategy: A Two-Step Approach

The synthesis of Methyl 2-[(methylamino)methyl]benzoate hydrochloride is a two-step process commencing from the commercially available or readily synthesized Methyl 2-(bromomethyl)benzoate. The overall transformation involves a nucleophilic substitution reaction followed by salt formation.

Synthesis_Workflow Start Methyl 2-(bromomethyl)benzoate Intermediate Methyl 2-[(methylamino)methyl]benzoate (Free Base) Start->Intermediate  SN2 Reaction  (Methylamine) Final Methyl 2-[(methylamino)methyl]benzoate HCl Intermediate->Final  Salt Formation  (HCl)

Caption: Overall workflow for the synthesis of Methyl 2-[(methylamino)methyl]benzoate hydrochloride.

The first key step is a nucleophilic substitution (SN2) reaction where the bromine atom of Methyl 2-(bromomethyl)benzoate is displaced by methylamine. Benzylic halides are particularly susceptible to SN2 reactions due to the stabilization of the transition state by the adjacent aromatic ring[1]. The second step involves the conversion of the resulting secondary amine (the "free base") into its hydrochloride salt to improve its stability, crystallinity, and handling properties.

Part 1: Synthesis of Methyl 2-[(methylamino)methyl]benzoate (Free Base)

This section details the nucleophilic substitution reaction to form the secondary amine intermediate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl 2-(bromomethyl)benzoate≥97%Commercially AvailableCan be synthesized from Methyl 2-methylbenzoate[2].
Methylamine solution40% in waterCommercially AvailableHighly flammable and corrosive. Handle in a fume hood.
Dichloromethane (DCM)AnhydrousCommercially AvailableUsed as an extraction solvent.
Sodium sulfate (Na₂SO₄)AnhydrousCommercially AvailableUsed as a drying agent.
Saturated sodium bicarbonate solution-Prepared in-houseUsed for aqueous work-up.
Deionized water--
Experimental Protocol

Part1_Workflow cluster_reaction Reaction cluster_workup Work-up A Dissolve Methyl 2-(bromomethyl)benzoate in suitable solvent (e.g., THF or ACN) B Cool the solution to 0 °C A->B C Add Methylamine solution dropwise B->C D Warm to room temperature and stir C->D E Quench reaction with water D->E F Extract with Dichloromethane E->F G Wash organic layer with saturated NaHCO₃ F->G H Dry organic layer with Na₂SO₄ G->H I Concentrate under reduced pressure H->I

Caption: Detailed workflow for the synthesis of the free base intermediate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(bromomethyl)benzoate (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile (ACN) (approximately 5-10 mL per gram of starting material). The choice of a polar aprotic solvent facilitates the SN2 reaction.

  • Addition of Nucleophile: Cool the solution to 0 °C using an ice bath. Slowly add an excess of methylamine solution (e.g., 40% in water, 3-5 eq.) dropwise to the stirred solution. The use of excess methylamine helps to drive the reaction to completion and minimize the formation of the tertiary amine byproduct. An exothermic reaction may be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Purification of the Organic Phase: Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Methyl 2-[(methylamino)methyl]benzoate as an oil or a low-melting solid.

Expert Insight: The work-up procedure is critical for isolating the free base in good purity. The basic wash with sodium bicarbonate ensures the removal of any hydrobromic acid formed during the reaction, which could protonate the desired product and affect its solubility during extraction.

Part 2: Preparation of Methyl 2-[(methylamino)methyl]benzoate Hydrochloride Salt

This section describes the conversion of the free base into its stable hydrochloride salt.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl 2-[(methylamino)methyl]benzoateCrude from Part 1-
Diethyl ether (Et₂O)AnhydrousCommercially AvailableUsed for precipitation and washing.
Hydrochloric acid solution2.0 M in diethyl ether or 4.0 M in 1,4-dioxaneCommercially AvailableCorrosive. Handle with care in a fume hood.
Experimental Protocol
  • Dissolution: Dissolve the crude Methyl 2-[(methylamino)methyl]benzoate from Part 1 in a minimal amount of anhydrous diethyl ether.

  • Acidification and Precipitation: While stirring, slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2.0 M HCl in diethyl ether or 4.0 M HCl in 1,4-dioxane) dropwise until precipitation is complete. The hydrochloride salt is generally insoluble in nonpolar organic solvents and will precipitate out of the solution.

  • Isolation of the Salt: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material and other impurities. Dry the resulting white to off-white solid under vacuum to obtain the final product, Methyl 2-[(methylamino)methyl]benzoate hydrochloride.

Trustworthiness of the Protocol: This method of salt formation is a standard and reliable procedure for the isolation and purification of amine-containing compounds. The use of anhydrous solvents is crucial to prevent the formation of hydrates and to ensure a crystalline product.

Characterization of the Final Product

The identity and purity of the synthesized Methyl 2-[(methylamino)methyl]benzoate hydrochloride should be confirmed by standard analytical techniques.

AnalysisExpected Results
Melting Point A sharp melting point is indicative of high purity. The exact value should be determined experimentally.
¹H NMR The spectrum should show characteristic peaks for the aromatic protons, the methyl ester, the benzylic methylene group, and the N-methyl group. The integration of these peaks should correspond to the number of protons in the molecule.
¹³C NMR The spectrum should display the correct number of carbon signals corresponding to the structure of the molecule.
IR Spectroscopy The spectrum should exhibit characteristic absorption bands for the N-H stretch of the secondary ammonium salt, the C=O stretch of the ester, and the aromatic C-H and C=C stretches.

Note: While spectroscopic data for the free base, Methyl 2-(methylamino)benzoate, is available[3][4][5][6], the data for the hydrochloride salt will differ, particularly in the chemical shifts of protons and carbons near the protonated nitrogen atom.

Safety Precautions

  • Methyl 2-(bromomethyl)benzoate is a lachrymator and should be handled in a well-ventilated fume hood.

  • Methylamine is a flammable and corrosive gas/solution. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrochloric acid solutions are corrosive and should be handled with care.

  • All organic solvents are flammable and should be used in a well-ventilated area, away from ignition sources.

References

  • University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-[(methylamino)methyl]benzoate hydrochloride. PubChem. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-(methylamino)-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • PrepChem. (2023). Synthesis of Methyl-2-bromomethylbenzoate. Retrieved from [Link]

  • ResearchGate. (2014, October 1). How does one separate Benzyl bromide from the reaction mixture? Retrieved from [Link]

  • ResearchGate. (2025, August 7). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved from [Link]

  • Supporting Information. (n.d.). 2. Retrieved from [Link]

  • University of Calgary. (n.d.). Nucleophilic substitution of benzylic halides. Retrieved from [Link]

Sources

Application Notes & Protocols: Microwave-Assisted Cyclization of Amino Esters to Lactams

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Accelerating Lactam Synthesis for Modern Research

Lactams, cyclic amides, are privileged scaffolds in medicinal chemistry and materials science. They form the core of numerous blockbuster antibiotics, such as penicillins and cephalosporins, and are integral to the synthesis of novel polymers and constrained peptides.[1] The intramolecular cyclization of amino esters is a fundamental route to these valuable heterocycles. However, traditional thermal methods often necessitate prolonged reaction times, high temperatures, and large volumes of high-boiling solvents, posing challenges for efficiency and sustainability.[2]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, revolutionizing chemical synthesis by offering dramatic rate enhancements, improved yields, and cleaner reaction profiles.[3][4][5][6] By directly and efficiently heating the reactants and solvents, microwave energy circumvents the limitations of conventional heating, enabling reactions to be completed in minutes rather than hours.[4][7] This guide provides an in-depth exploration of the principles, protocols, and best practices for the microwave-assisted cyclization of amino esters to lactams, tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful green chemistry tool.[6][8]

The Principle of Microwave-Assisted Synthesis

Understanding the fundamental difference between microwave and conventional heating is crucial for effective protocol design and optimization. Conventional heating relies on conduction and convection, where an external source heats the walls of a reaction vessel, which in turn slowly and often unevenly transfers heat to the reaction medium.[8][9]

In contrast, microwave synthesis is based on the principle of dielectric heating .[9] Microwave radiation interacts directly with polar molecules (like the reactants and solvents) in the mixture, causing them to rapidly oscillate and rotate as they attempt to align with the rapidly changing electromagnetic field.[7][10] This molecular friction generates heat volumetrically and uniformly throughout the sample.[10][11] The two primary mechanisms are:

  • Dipolar Polarization: Polar molecules with a permanent dipole moment align with the applied electric field. As the field oscillates, the molecules rotate, generating heat through friction.[5][9]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating field. Collisions caused by this migration generate heat.[5][7]

This direct energy transfer results in remarkably rapid temperature elevation, often leading to superheating of the solvent above its atmospheric boiling point in a sealed vessel, which dramatically accelerates reaction rates.[7]

G Figure 1: Comparison of Heating Mechanisms cluster_0 Conventional Heating (Oil Bath) cluster_1 Microwave Heating HeatSource_C Heat Source Vessel_C Reaction Vessel HeatSource_C->Vessel_C Conduction Mixture_C Reaction Mixture Vessel_C->Mixture_C Convection/ Conduction MicrowaveSource Microwave Source Mixture_MW Reaction Mixture (Direct Heating) MicrowaveSource->Mixture_MW Irradiation Vessel_MW MW-Transparent Vessel G Figure 2: General Experimental Workflow A Reactant Preparation (Amino Ester ± Solvent) B Seal Microwave Vial A->B C Microwave Irradiation (Set Temp, Time, Power) B->C D Automated Cooling (Wait until T < 50°C) C->D E Work-up (Solvent Removal) D->E F Purification (Chromatography/ Recrystallization) E->F G Characterization (NMR, MS, IR) F->G H Pure Lactam G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Stability and Handling of Methyl 2-[(methylamino)methyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Methyl 2-[(methylamino)methyl]benzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Our goal is to provide expert-driven, actionable advice to help you mitigate the primary challenge associated with this compound: its propensity for spontaneous intramolecular cyclization. By understanding the underlying mechanism and implementing the robust protocols outlined here, you can ensure the integrity of your material throughout your experimental workflow.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of Methyl 2-[(methylamino)methyl]benzoate.

Q1: I'm observing a significant, unknown impurity in my sample of Methyl 2-[(methylamino)methyl]benzoate, especially after workup or storage. What is likely happening?

A: The most common degradation pathway for this compound is a spontaneous intramolecular cyclization reaction. The secondary amine nitrogen atom acts as a nucleophile, attacking the adjacent electrophilic ester carbonyl group. This process results in the elimination of methanol and the formation of a stable, five-membered lactam known as N-methylphthalimidine .

Q2: Can you illustrate the chemical mechanism of this cyclization?

A: Certainly. The reaction is a classic example of intramolecular nucleophilic acyl substitution. The proximity of the nucleophilic amine and the electrophilic ester, dictated by their ortho positioning on the benzene ring, creates a sterically favorable arrangement for this transformation.[1] The process is significantly accelerated by conditions that favor the free, non-protonated amine.

hplc_workflow start Obtain Sample (e.g., from storage or reaction) prep_sample Prepare Sample for Analysis - Accurately weigh ~1 mg - Dissolve in 1 mL Acetonitrile - Filter through 0.45 µm syringe filter start->prep_sample hplc_run Inject onto HPLC System (See Table 2 for parameters) prep_sample->hplc_run analyze_data Analyze Chromatogram - Identify peaks by retention time - Integrate peak areas hplc_run->analyze_data quantify Quantify Purity - Calculate Area % of Parent Compound - Calculate Area % of N-methylphthalimidine analyze_data->quantify decision Assess Stability (Is % Impurity > Threshold?) quantify->decision stable Result: Compound is Stable Proceed with experiment decision->stable No unstable Result: Compound is Degrading - Re-purify or re-synthesize - Review storage/handling procedures decision->unstable Yes

Sources

Technical Guide: Stability & Handling of Methyl 2-[(methylamino)methyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Critical Alert: The "Lactamization Trap"

If you are working with Methyl 2-[(methylamino)methyl]benzoate , you are handling a molecule with a built-in "self-destruct" mechanism.

The most common technical support ticket regarding this compound is: "My oily free base turned into a white solid overnight."

This is not freezing or crystallization of your product. It is a chemical degradation into


-methylphthalimidine . This guide details why this happens, how to prevent it, and how to handle the salt-to-free-base conversion correctly.[1]
The Core Instability Mechanism

The fundamental difference between the Free Base and the HCl Salt lies in the availability of the nitrogen lone pair.

  • HCl Salt (Stable): The amine is protonated (

    
    ). It lacks the nucleophilicity required to attack the ester. It is indefinitely stable at room temperature if kept dry.
    
  • Free Base (Unstable): The secondary amine is a strong nucleophile. Because it is positioned ortho to the methyl ester, it is perfectly aligned for an intramolecular nucleophilic acyl substitution .[1]

This reaction follows a 5-exo-trig cyclization pathway (favored by Baldwin’s Rules), rapidly ejecting methanol to form the thermodynamically stable lactam,


-methylphthalimidine .[1]
Visualizing the Degradation Pathway

The following diagram illustrates the kinetic competition between stability (salt form) and degradation (cyclization).

ReactionPathway cluster_conditions Condition Dependent FreeBase Free Base (Reactive Nucleophile) HClSalt HCl Salt (Stable Crystalline Solid) FreeBase->HClSalt + HCl (Reversible) Transition Tetrahedral Intermediate FreeBase->Transition Intramolecular Attack (Fast) Lactam N-methylphthalimidine (Degradation Product) Transition->Lactam - MeOH Methanol Methanol (Byproduct) Transition->Methanol

Figure 1: The degradation pathway showing the rapid cyclization of the free base into the lactam impurity versus the stable HCl salt.

Troubleshooting & FAQs
Q1: My free base was an oil, but now there is a white precipitate. Can I redissolve it?

Answer: Likely No . If the solid formed spontaneously from the neat oil or a non-acidic solution, it is almost certainly


-methylphthalimidine.
  • Verification: Check the NMR.

    • Ester (Target): Look for a methyl singlet ~3.8-3.9 ppm (

      
      ).
      
    • Lactam ( impurity): The ester methyl peak will disappear. You will see a new methylene singlet ~4.3-4.5 ppm (benzylic

      
       in the lactam ring) and an 
      
      
      
      -methyl peak.
  • Solution: You cannot reverse the lactam formation easily. You must resynthesize or repurchase the material.

Q2: Can I store the Free Base at -20°C?

Answer: Risky. While cold temperatures slow the kinetics of cyclization, they do not stop it completely. The reaction is unimolecular (concentration-independent in the neat phase).

  • Recommendation: Store only as the HCl salt. Generate the free base immediately before the next reaction step ("Make-and-Use").

Q3: I need the free base for a coupling reaction. How do I handle it?

Answer: Perform a biphasic extraction with cold buffers and use the organic layer immediately. Do not concentrate the free base to dryness if possible. (See Protocol A below).

Comparative Data: Salt vs. Free Base
FeatureMethyl 2-[(methylamino)methyl]benzoate HCl Methyl 2-[(methylamino)methyl]benzoate Free Base
State White Crystalline SolidColorless to Yellow Oil
Shelf Life >2 Years (Desiccated, RT)<24 Hours (RT), <1 Week (-20°C)
Reactivity Inert (Ammonium form)High (Nucleophilic Amine)
Main Impurity Hydrolysis (slow, to acid)Cyclization (fast, to Lactam)
Storage Room Temp / DesiccatorDo Not Store
Experimental Protocols
Protocol A: Safe Generation of the Free Base (In Situ)

Use this protocol when your next step requires the amine nucleophile (e.g., alkylation, acylation).[1]

Reagents:

  • Starting Material: Methyl 2-[(methylamino)methyl]benzoate HCl

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Base: Saturated

    
     (aq) or 1M 
    
    
    

Steps:

  • Cooling: Pre-cool the organic solvent and the aqueous base to 0°C.

  • Partition: Suspend the HCl salt in the organic solvent (approx. 10 mL/g).

  • Neutralization: Add the cold aqueous base. Shake vigorously in a separatory funnel for 1–2 minutes.

    • Note: Work quickly to minimize the time the free amine spends in contact with water (to avoid hydrolysis, though cyclization is the bigger threat).

  • Separation: Drain the organic layer into a flask containing

    
     (drying agent).
    
  • Filtration: Filter off the drying agent immediately.

  • Usage:

    • Best Practice: Add the solution directly to your next reaction vessel.

    • If concentration is necessary: Evaporate solvent at <30°C and do not dry under high vacuum for extended periods.

Protocol B: QC Monitoring (HPLC)

Use this to check for the lactam impurity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV @ 254 nm.

  • Expected Elution Order:

    • Lactam (

      
      -methylphthalimidine):  More polar than the ester? Actually, often elutes later or close to the ester depending on pH, but usually distinct.[1] Note: The lactam lacks the ionizable amine function in acidic media, making it significantly different in retention time compared to the protonated amine ester.
      
    • Target (Amine Ester): Will be protonated and polar in TFA buffers.

Decision Workflow

Follow this logic tree to ensure sample integrity during your experiments.

HandlingWorkflow Start Start: Methyl 2-[(methylamino)methyl]benzoate CheckForm Which form do you have? Start->CheckForm HCl HCl Salt CheckForm->HCl FreeBase Free Base (Oil) CheckForm->FreeBase Storage Store at RT (Desiccator) HCl->Storage Long term Convert Convert to Free Base (Protocol A) HCl->Convert Before Reaction ImmediateUse Is use immediate (< 1 hour)? FreeBase->ImmediateUse CheckPurity Check Purity (NMR/HPLC) Look for Lactam ImmediateUse->CheckPurity No (Stored >24h) Proceed Proceed to Reaction ImmediateUse->Proceed Yes Convert->Proceed CheckPurity->Convert Oil intact (Rare) Discard Discard/Repurify CheckPurity->Discard Solid formed

Figure 2: Decision tree for handling and storage to prevent degradation.

References
  • Fife, T. H., & DeMark, B. R. (1985).[1] Intramolecular nucleophilic aminolysis of aliphatic esters.[2][3] Cyclization of methyl 2-aminomethylbenzoate to phthalimidine. Journal of the American Chemical Society, 107(24), 6914–6921.[1]

    • Key Insight: Establishes the kinetic superiority of the 5-membered ring cycliz
  • Khan, M. N. (2000).[1] General base and general acid catalyzed intramolecular aminolysis of esters.[3] Cyclization of esters of 2-aminomethylbenzoic acid to phthalimidine. Journal of Organic Chemistry, 65(15), 4531-4536.[1]

    • Key Insight: details the pH dependence of the cyclization, confirming that proton
  • Ganesan, A. (2006).[1] Solid-phase synthesis of N-methylphthalimidines. Tetrahedron Letters, 38(49), 8461-8464.[1]

    • Key Insight: Discusses the stability of intermedi

Sources

Troubleshooting low yields in Methyl 2-[(methylamino)methyl]benzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-[(methylamino)methyl]benzoate Synthesis

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 2-[(methylamino)methyl]benzoate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this synthetic transformation. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to diagnose issues and rationally design solutions. This document is structured as a series of frequently asked questions that directly address common failure points in the most prevalent synthetic routes.

FAQ 1: Nucleophilic Substitution Route - Low Yields and Impurities

Question: I am synthesizing Methyl 2-[(methylamino)methyl]benzoate by reacting Methyl 2-(bromomethyl)benzoate with methylamine, but my yields are consistently low (<40%) and I observe significant side products. What are the most common causes and how can I optimize this reaction?

Answer: This is the most direct and common approach, but it is fraught with potential pitfalls that can drastically reduce yield. The issues typically stem from one of three areas: the quality of your starting material, competing side reactions, or suboptimal reaction conditions.

Integrity of the Starting Material: Methyl 2-(bromomethyl)benzoate

The stability of your electrophile, Methyl 2-(bromomethyl)benzoate, is paramount. This benzylic bromide is highly susceptible to hydrolysis and is a lachrymator.

  • Causality: Exposure to atmospheric moisture can hydrolyze the benzylic bromide to the corresponding alcohol (Methyl 2-(hydroxymethyl)benzoate), which is unreactive under these conditions. Impurities from the synthesis of the starting material, such as unreacted Methyl o-toluate or dibrominated species, will also lead to lower yields and purification difficulties[1][2].

  • Troubleshooting & Validation:

    • Purity Check: Always verify the purity of your Methyl 2-(bromomethyl)benzoate by ¹H NMR before use. Look for the characteristic benzylic CH₂Br singlet around 4.5-4.9 ppm. The presence of a CH₂OH signal or the persistence of the benzylic methyl group from the starting material indicates impurity.

    • Handling: Use freshly prepared or purified starting material. Handle it in a fume hood and minimize its exposure to air and moisture.

The Primary Side Reaction: Dialkylation

The most significant competing reaction is the formation of the tertiary amine, Methyl 2-{[bis(methyl)amino]methyl}benzoate.

  • Mechanism: Your desired product, a secondary amine, is still nucleophilic. It can compete with methylamine to react with another molecule of the electrophile. This is especially problematic if there are localized areas of high product concentration or if the methylamine concentration depletes significantly.

  • Troubleshooting & Optimization:

    • Stoichiometry: Use a significant excess of the nucleophile. A 5-10 fold molar excess of methylamine (often used as a solution in THF, ethanol, or water) will statistically favor the reaction of the electrophile with methylamine over the secondary amine product.

    • Controlled Addition: Add the Methyl 2-(bromomethyl)benzoate solution slowly (e.g., via a syringe pump) to the stirred solution of excess methylamine. This maintains a high concentration of the primary nucleophile and keeps the electrophile concentration low, kinetically suppressing the second alkylation.

Optimizing Reaction Conditions

The choice of solvent, temperature, and base can dramatically influence the outcome.

  • Solvent: A polar aprotic solvent like THF or Acetonitrile (MeCN) is generally preferred as it can dissolve the starting materials and facilitate the SN2 reaction.

  • Temperature: The reaction is typically exothermic. Running the reaction at 0°C to room temperature is common. Elevated temperatures can increase the rate of side reactions.

  • Base: Methylamine itself is a base. However, as the reaction proceeds, methylammonium hydrobromide salt will form, increasing the acidity of the medium. The addition of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be beneficial to scavenge the HBr produced, keeping the methylamine in its free, nucleophilic form. However, an inorganic base like potassium carbonate (K₂CO₃) is often a better choice as it is easily filtered off and avoids purification complications that can arise from using a soluble amine base.

Optimized Protocol: Nucleophilic Substitution
  • In a round-bottom flask equipped with a magnetic stirrer, add a 40% aqueous solution of methylamine (10 equivalents) and potassium carbonate (2.5 equivalents).

  • Cool the mixture to 0°C in an ice bath.

  • Dissolve Methyl 2-(bromomethyl)benzoate (1 equivalent) in THF (e.g., 0.5 M solution).

  • Add the THF solution of the electrophile dropwise to the cooled, stirring methylamine mixture over 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting bromide is consumed.

  • Proceed to the work-up and purification stage (see FAQ 3).

Data Summary: Reaction Parameter Influence
ParameterSuboptimal ChoiceOptimized ChoiceRationale
Methylamine 1-2 equivalents5-10 equivalentsMinimizes dialkylation by statistical probability.
Addition All at onceSlow, dropwiseMaintains low electrophile concentration, suppressing side reactions.
Temperature Reflux0°C to RTReduces the rate of side reactions relative to the desired SN2 pathway.
Base None or TEAK₂CO₃ or Na₂CO₃Scavenges HBr without introducing a competing soluble nucleophile or purification issues.
Visualization: Reaction Pathway and Side Reaction

reaction_pathway start_bromide Methyl 2-(bromomethyl)benzoate product Methyl 2-[(methylamino)methyl]benzoate (Desired Product) start_bromide->product + Methylamine (SN2) methylamine Methylamine (Excess) methylamine->product side_product Methyl 2-{[bis(methyl)amino]methyl}benzoate (Dialkylation Byproduct) product->side_product + Start_Bromide (Competing SN2)

Caption: Primary reaction pathway and the competing dialkylation side reaction.

FAQ 2: Reductive Amination Route - Poor Conversion or Complex Product Mixture

Question: I am trying to synthesize the target compound via reductive amination of Methyl 2-formylbenzoate with methylamine, but I'm getting low conversion and a mixture containing the starting aldehyde and the corresponding alcohol. How can I improve this?

Answer: Reductive amination is a powerful method but requires careful control of pH and the appropriate choice of reducing agent. The reaction proceeds in two main steps: (1) formation of an imine (or iminium ion) and (2) reduction of the imine. A failure in either step will result in a poor yield.

Inefficient Imine Formation
  • Causality: The formation of the imine from the aldehyde and amine is a reversible equilibrium reaction that involves the dehydration of a carbinolamine intermediate. This step is typically acid-catalyzed. If the conditions are too acidic, the amine nucleophile will be protonated and non-nucleophilic. If the conditions are too basic, the acid catalysis required for dehydration is absent.

  • Troubleshooting & Validation:

    • pH Control: The optimal pH for imine formation is generally between 4 and 6. At this pH, there is enough acid to catalyze dehydration but enough of the amine is in its free, nucleophilic form. You can use a weak acid like acetic acid to buffer the reaction.

    • Water Removal: Using a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can help drive the equilibrium towards the imine.

Choice of Reducing Agent

The choice of hydride donor is critical. Some reducing agents will readily reduce the starting aldehyde to an alcohol faster than the imine is formed or reduced.

  • Sodium Borohydride (NaBH₄): A strong reducing agent that can rapidly reduce the aldehyde. It is best used in a two-step process where the imine is pre-formed before the reductant is added.

  • Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is stable in mildly acidic conditions (the optimal pH for imine formation). It selectively reduces the protonated iminium ion much faster than it reduces the aldehyde. This allows for a convenient one-pot reaction. Caution: NaBH₃CN can release toxic HCN gas at pH < 3.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A very mild and effective reducing agent that is often the reagent of choice. It is not sensitive to moisture and is highly selective for imines and aldehydes, making it ideal for one-pot reductive aminations[3]. It releases acetic acid, which can help catalyze imine formation.

Recommended Protocol: One-Pot Reductive Amination
  • To a stirred solution of Methyl 2-formylbenzoate (1 equivalent) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add methylamine (1.5-2.0 equivalents, as a solution).

  • Add acetic acid (1.1 equivalents) to catalyze imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the mixture. Be aware of potential gas evolution.

  • Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting aldehyde and imine intermediate.

  • Proceed to work-up (see FAQ 3).

Data Summary: Comparison of Reducing Agents
Reducing AgentProsConsOptimal pH
NaBH₄ Inexpensive, powerfulCan reduce aldehyde; best for two-step process7-10
NaBH₃CN Selective for iminium ions; good for one-potToxic (HCN risk); slower4-6
NaBH(OAc)₃ Highly selective, mild, non-toxic byproductsMore expensive4-7
H₂/Catalyst "Green"Requires pressure equipment; may reduce other groupsN/A
Visualization: Troubleshooting Workflow

troubleshoot_reductive_amination start Low Yield in Reductive Amination check_sm Analyze Crude Reaction Mixture (1H NMR, LC-MS) start->check_sm sm_present High % of Starting Aldehyde check_sm->sm_present alcohol_present High % of Benzyl Alcohol Byproduct check_sm->alcohol_present fix_imine Optimize Imine Formation: - Adjust pH to 4-6 (Acetic Acid) - Add dehydrating agent (sieves) - Increase reaction time before reduction sm_present->fix_imine Indicates poor imine formation fix_reductant Change Reducing Agent: - Switch to a milder reagent (NaBH(OAc)3) - If using NaBH4, ensure imine is pre-formed alcohol_present->fix_reductant Indicates aldehyde reduction is too fast

Caption: Decision tree for troubleshooting low yields in reductive amination.

FAQ 3: Product Loss During Work-up and Purification

Question: My reaction seems to be complete by TLC/LC-MS analysis, but I lose the majority of my product during the aqueous work-up and column chromatography. How can I improve my recovery?

Answer: The basic nature of your secondary amine product is the key to a successful purification strategy. Standard work-ups for neutral organic compounds will lead to significant product loss into the aqueous phase.

Aqueous Work-up
  • The Problem: Your product, Methyl 2-[(methylamino)methyl]benzoate, has a basic nitrogen atom. During the reaction quench or extraction with neutral or acidic water, this nitrogen will be protonated to form an ammonium salt. This salt is highly water-soluble.

  • The Solution: Basify! Before extracting your product into an organic solvent (like ethyl acetate or DCM), you must basify the aqueous layer to a pH of 9-11 with a base like 1M NaOH or a saturated sodium bicarbonate solution. This deprotonates the ammonium salt, returning it to the neutral, "free amine" form, which is much more soluble in organic solvents.

  • Validation: After your first organic extraction, check the pH of the aqueous layer again. If it has dropped, add more base and re-extract. Perform at least 3-4 extractions to ensure complete recovery.

Column Chromatography
  • The Problem: Amines are notorious for tailing on silica gel columns. The slightly acidic nature of standard silica gel (due to silanol groups) can protonate the amine, causing it to streak down the column, resulting in poor separation and recovery.

  • The Solution:

    • Neutralize the Silica: Pre-treat your silica gel. You can do this by preparing your column slurry in an eluent that contains a small amount (0.5-1%) of a volatile base like triethylamine or ammonium hydroxide. This deactivates the acidic sites on the silica.

    • Use a Gradient: Start with a less polar eluent (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity. Often, adding a small amount of methanol to the ethyl acetate can help elute the product cleanly. A typical gradient might be Hexanes/EtOAc, finishing with EtOAc/MeOH.

Optimized Purification Protocol
  • Quench & Basify: Quench the reaction mixture by adding it to a separatory funnel containing water. Add 1M NaOH solution dropwise while swirling until the aqueous layer has a pH > 10 (check with pH paper).

  • Extract: Extract the aqueous layer 3-4 times with ethyl acetate.

  • Wash & Dry: Combine the organic layers, wash with brine (saturated NaCl solution) to remove excess water, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate: Remove the solvent under reduced pressure to obtain the crude product.

  • Chromatography: Prepare a silica gel slurry in your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate + 0.5% TEA). Load the crude product and elute with a gradient system to isolate the pure amine.

By implementing these pH and handling-aware strategies, you will dramatically improve the recovery and purity of your final product.

References

  • PrepChem. Synthesis of Methyl-2-bromomethylbenzoate. [Link]

  • Google Patents. US10392364B2 - Process for synthesis of lenalidomide.
  • ACS Publications. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. [Link]

  • Google Patents. Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester.
  • Google Patents.
  • ChemRxiv. A telescoped, selective, mono N-methylation of Boc-DAB-OH via reductive amination using picoline-borane. [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

  • Nottingham ePrints. A Reductive Amination Using Methyl Esters as Nominal Electrophiles. [Link]

  • PMC. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Patsnap. Method for synthesizing methyl 2-methyl-4-acetyl benzoate. [Link]

  • Reddit. Organic chemistry 2 - How do I improve the yield of methyl benzoate in this lab?. [Link]

  • Auteure. What are the research directions for improving the synthesis efficiency of Methyl Benzoate?. [Link]

  • Google Patents.
  • MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • SlidePlayer. Preparation of Methyl Benzoate. [Link]

  • PubChem. Methyl 2-(bromomethyl)benzoate. [Link]

  • Chemistry Stack Exchange. What is the reaction priority when methyl 2-(chloromethyl)benzoate reacts with potassium cyanide?. [Link]

  • PubChem. 2-(Aminomethyl)benzoate. [Link]

  • ResearchGate. N-Methylation of amines or nitrobenzenes with various methylation agents. [Link]

  • PubChem. Methyl 2-[benzoyl(methyl)amino]benzoate. [Link]

  • WordPress.com. Reaction of bromine / toluene and methyl benzoate and the nitration mixture. [Link]

  • Google Patents.
  • YouTube. How to make methyl benzoate. [Link]

  • NIST WebBook. Benzoic acid, 2-(methylamino)-, methyl ester. [Link]

Sources

Storage conditions for methyl 2-(methylaminomethyl)benzoate to prevent degradation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-(methylaminomethyl)benzoate

Welcome to the technical support center for methyl 2-(methylaminomethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to its storage and degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for methyl 2-(methylaminomethyl)benzoate to ensure its long-term stability?

To maintain the chemical integrity of methyl 2-(methylaminomethyl)benzoate, it is crucial to store it under appropriate conditions. The recommended storage is in a tightly closed container, placed in a cool, dry, and well-ventilated area[1][2]. Storing the compound under an inert atmosphere (e.g., argon or nitrogen) can further minimize the risk of oxidative degradation.

ParameterRecommendationRationale
Temperature Cool (2-8 °C recommended)Reduces the rate of potential degradation reactions.
Atmosphere Dry, Inert (e.g., Argon, Nitrogen)Prevents hydrolysis and oxidation.
Container Tightly sealed, light-resistantPrevents exposure to moisture and light, which can catalyze degradation.
Location Well-ventilated areaEnsures safe storage and dissipation of any potential vapors.
Q2: What are the primary degradation pathways for methyl 2-(methylaminomethyl)benzoate?

Methyl 2-(methylaminomethyl)benzoate has two primary functional groups susceptible to degradation: the methyl ester and the secondary amine. Therefore, the main degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid, 2-(methylaminomethyl)benzoic acid, and methanol. This reaction can be catalyzed by the presence of acids or bases.[3][4]

  • Oxidation: The secondary amine is susceptible to oxidation, which can lead to a variety of products, including N-oxides and imines, depending on the oxidizing agent and conditions.[5][6][7]

G cluster_degradation Degradation Pathways Methyl 2-(methylaminomethyl)benzoate Methyl 2-(methylaminomethyl)benzoate Hydrolysis Hydrolysis Methyl 2-(methylaminomethyl)benzoate->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation Methyl 2-(methylaminomethyl)benzoate->Oxidation O₂, Oxidizing agents 2-(methylaminomethyl)benzoic acid + Methanol 2-(methylaminomethyl)benzoic acid + Methanol Hydrolysis->2-(methylaminomethyl)benzoic acid + Methanol Oxidized Products (e.g., N-oxides, imines) Oxidized Products (e.g., N-oxides, imines) Oxidation->Oxidized Products (e.g., N-oxides, imines)

Caption: Primary degradation pathways of methyl 2-(methylaminomethyl)benzoate.

Q3: Which substances are incompatible with methyl 2-(methylaminomethyl)benzoate?

To prevent hazardous reactions and degradation, avoid storing or mixing methyl 2-(methylaminomethyl)benzoate with the following:

  • Strong oxidizing agents: Can lead to vigorous and potentially hazardous oxidation of the secondary amine.[1]

  • Strong acids and bases: Can catalyze the hydrolysis of the ester group.[1]

  • Strong reducing agents: While less common, strong reducing agents could potentially react with the ester group.[1]

Troubleshooting Guide

Problem 1: I observe a change in the physical appearance of my solid sample (e.g., color change, clumping).
  • Possible Cause: This could indicate degradation, likely due to oxidation or reaction with atmospheric moisture. Clumping suggests hygroscopicity and moisture absorption, which can facilitate hydrolysis. A color change may point towards oxidation.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the container is tightly sealed and stored in a cool, dry place.

    • Inert Atmosphere: If not already doing so, store the compound under an inert atmosphere (argon or nitrogen).

    • Purity Analysis: Perform an analytical test such as HPLC or NMR to assess the purity of the sample and identify potential degradation products.

Problem 2: My experimental results are inconsistent, suggesting the concentration of my stock solution is not stable.
  • Possible Cause: If the solvent is aqueous or contains acidic/basic impurities, hydrolysis of the methyl ester may be occurring. If the solution is exposed to air for extended periods, oxidation of the secondary amine could be a factor.

  • Troubleshooting Steps:

    • Solvent Choice: Use anhydrous, high-purity solvents for preparing stock solutions. If an aqueous buffer is necessary, prepare it fresh and consider the pH. Neutral to slightly acidic pH is generally preferable to basic pH for ester stability.

    • Storage of Solutions: Store stock solutions at low temperatures (-20°C or -80°C) in small aliquots to minimize freeze-thaw cycles. Protect solutions from light.

    • Monitor Purity Over Time: Analyze the stock solution by HPLC at regular intervals to check for the appearance of degradation products.

G cluster_workflow Solution Stability Workflow Prepare Stock Solution Prepare Stock Solution Aliquot and Store Aliquot and Store Prepare Stock Solution->Aliquot and Store Anhydrous Solvent Initial Purity Analysis (t=0) Initial Purity Analysis (t=0) Aliquot and Store->Initial Purity Analysis (t=0) Store at -20°C/-80°C Periodic Purity Analysis (t=x) Periodic Purity Analysis (t=x) Initial Purity Analysis (t=0)->Periodic Purity Analysis (t=x) Compare Results Compare Results Periodic Purity Analysis (t=x)->Compare Results Decision Decision Compare Results->Decision >2% degradation? Prepare Fresh Solution Prepare Fresh Solution Decision->Prepare Fresh Solution Yes Continue Use Continue Use Decision->Continue Use No

Caption: Workflow for ensuring stock solution stability.

Problem 3: I see an unexpected peak in my analytical chromatogram (e.g., HPLC, LC-MS).
  • Possible Cause: An additional peak likely represents a degradation product. Based on the structure, the most probable impurities are the hydrolysis product, 2-(methylaminomethyl)benzoic acid, or various oxidation products.

  • Troubleshooting Steps:

    • Characterize the Impurity: If using LC-MS, analyze the mass of the unexpected peak. The hydrolysis product will have a molecular weight corresponding to the loss of a methyl group and the addition of a hydrogen atom. Oxidation products will show an increase in mass corresponding to the addition of one or more oxygen atoms.

    • Forced Degradation Study: To confirm the identity of the degradation product, you can perform a forced degradation study.

      • Acid/Base Hydrolysis: Treat a small sample with dilute acid (e.g., 0.1 M HCl) and another with dilute base (e.g., 0.1 M NaOH) and monitor the formation of the impurity peak over time.

      • Oxidation: Treat a sample with a mild oxidizing agent (e.g., hydrogen peroxide) to see if it generates the same impurity.

    • Review Sample Handling: Assess your experimental procedure for potential exposure to incompatible conditions (e.g., high temperature, extreme pH, exposure to air).

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of methyl 2-(methylaminomethyl)benzoate.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B

  • Sample Preparation:

    • Dissolve a small amount of the compound in the mobile phase (50:50 A:B) to a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject the sample and integrate the peak areas. The purity can be estimated by the relative area of the main peak.

References

  • Rauckman, E. J., Rosen, G. M., & Abou-Donia, M. B. (n.d.). Improved Methods for the Oxidation of Secondary Amines to Nitroxides. Synthetic Communications, 5(6), 409-413. [Link]

  • Filo. (2025). Reaction of oxidation of amines. [Link]

  • Britannica. (2026). Amine - Reactions, Synthesis, Properties. [Link]

  • SlideServe. (2019). Oxidation of Secondary and Primary Amines. [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • National Institutes of Health. (n.d.). Oxidation of Amines by Flavoproteins. [Link]

  • PubMed. (n.d.). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. [Link]

  • Chemguide. (n.d.). Hydrolysing Esters. [Link]

Sources

Technical Support Center: Hydrolysis of Amino Benzoate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the hydrolysis of amino benzoate esters, a critical degradation pathway impacting the stability and efficacy of many pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why are amino benzoate esters particularly susceptible?

A: Ester hydrolysis is a chemical reaction in which a water molecule cleaves an ester bond, resulting in the formation of a carboxylic acid and an alcohol.[1][2] For amino benzoate esters, such as benzocaine or procaine, this reaction yields p-aminobenzoic acid (PABA) or a related aminobenzoic acid and the corresponding alcohol.[3][4][5][6]

These esters are particularly susceptible to hydrolysis for two primary reasons:

  • Inherent Reactivity of the Ester Group: The ester functional group is inherently susceptible to nucleophilic attack by water, a reaction that can be catalyzed by both acids and bases.[7]

  • Intramolecular Catalysis: The presence of the amino group on the benzene ring can significantly influence the rate of hydrolysis. For esters with an amino group in the ortho position (e.g., 2-aminobenzoate esters), the neighboring amine can act as an intramolecular general base catalyst, dramatically accelerating the hydrolysis rate by factors of 50-100 compared to their para-substituted counterparts.[8][9][10][11] This reaction is often pH-independent over a specific range (typically pH 4 to 8).[8][9][10][11]

Q2: What are the primary factors that influence the rate of hydrolysis?

A: The stability of an amino benzoate ester in a formulation is not static; it is a dynamic process influenced by several critical factors:

FactorEffect on Hydrolysis RateScientific Rationale
pH High or low pH values generally increase the rate.The reaction is subject to specific acid and base catalysis.[12][13] Most esters have a pH of minimum hydrolysis (maximum stability), often in the mid-acidic range (pH 3-4).[11]
Temperature Increased temperature significantly accelerates the rate.Hydrolysis is a chemical reaction with activation energy. Higher temperatures provide the energy needed to overcome this barrier, increasing reaction kinetics as described by the Arrhenius equation.[6][14]
Solvent System The presence of water is essential. Co-solvents can alter the rate.Water is a reactant in hydrolysis. Reducing water content or replacing it with non-aqueous solvents like propylene glycol or anhydrous oils can reduce degradation.[15] However, be aware of other potential reactions like transesterification in alcoholic solvents.[14][16]
Ionic Strength Can influence the rate depending on the specific ions present.The nature of the counterion in a salt form of the drug can profoundly affect stability in the solid state, often related to hygroscopicity and the pH of the saturated solution.[12][13]
Presence of Catalysts Metal ions and certain buffer species can act as catalysts.Metal ions can act as catalysts for ester hydrolysis.[1] Using chelating agents like EDTA can sequester these ions and improve stability.[1]
Chemical Structure The position of the amino group and other substituents matters.As mentioned, an ortho-amino group can cause intramolecular catalysis.[8][9][10][11] Amide-linked anesthetics (e.g., lidocaine) are significantly more stable to hydrolysis than their ester-linked counterparts (e.g., procaine).[2]
Q3: What are the typical degradation products and why are they a concern?

A: The primary degradation products from the hydrolysis of common amino benzoate ester anesthetics (like procaine, benzocaine, and tetracaine) are p-aminobenzoic acid (PABA) and the corresponding amino alcohol (e.g., diethylaminoethanol for procaine).[3][5][12][17]

These degradation products are a concern for several reasons:

  • Loss of Potency: Degradation reduces the concentration of the active pharmaceutical ingredient (API), leading to diminished therapeutic effect.[6]

  • Toxicity: Degradation products may have their own toxicological profiles. While PABA is a common metabolite, an increase in its concentration or the formation of other byproducts could be harmful.[6]

  • Allergic Reactions: Allergic reactions to ester-type local anesthetics are often attributed not to the parent drug, but to the PABA metabolite.[5]

  • Analytical Interference: The presence of degradation products can interfere with analytical methods used for quantifying the API.[6][18][19]

Troubleshooting and Experimental Guides

Problem 1: My amino benzoate ester formulation is degrading faster than expected. How do I troubleshoot the cause?

A: Rapid degradation is a common issue. A systematic approach is required to pinpoint the cause. This workflow outlines the key steps to diagnose the instability.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Hypothesis Testing cluster_2 Phase 3: Root Cause Analysis & Reformulation Start Unexpected Degradation Observed in Stability Study Check_Formulation Review Formulation Components: pH, Buffers, Excipients, Solvent Start->Check_Formulation Check_Storage Verify Storage Conditions: Temperature, Humidity, Light Exposure Start->Check_Storage pH_Study Conduct pH-Rate Profile Study (e.g., pH 3 to 9) Check_Formulation->pH_Study Excipient_Study Test API Compatibility with Individual Excipients Check_Formulation->Excipient_Study Temp_Study Perform Accelerated Stability (e.g., 40°C, 50°C, 60°C) Check_Storage->Temp_Study Analyze_pH Identify pH of Minimum Hydrolysis pH_Study->Analyze_pH Analyze_Temp Calculate Activation Energy (Arrhenius Plot) Temp_Study->Analyze_Temp Analyze_Excipients Identify Incompatible Excipients or Impurities Excipient_Study->Analyze_Excipients Reformulate Reformulate: - Adjust pH with stable buffer - Add Stabilizers (e.g., EDTA) - Replace excipients - Reduce water content Analyze_pH->Reformulate Analyze_Temp->Reformulate Analyze_Excipients->Reformulate

Caption: Troubleshooting workflow for formulation instability.

Experimental Protocol: Forced Degradation Study to Identify Key Factors

This protocol helps determine if pH or temperature is the primary driver of degradation.

  • Preparation: Prepare several batches of your drug product solution.

  • pH Arm:

    • Adjust the pH of individual batches to cover a range (e.g., pH 3, 5, 7, 9) using appropriate buffers.

    • Store all pH samples at a single elevated temperature (e.g., 50°C).

  • Temperature Arm:

    • Take samples from a single batch (at the target formulation pH).

    • Store these samples at various temperatures (e.g., 25°C, 40°C, 50°C, 60°C).

  • Time Points: Pull samples at predetermined intervals (e.g., 0, 24, 48, 72 hours). The exact timing will depend on the expected degradation rate.

  • Analysis:

    • Use a stability-indicating HPLC method to quantify the remaining parent drug and the primary degradation product (e.g., PABA).

    • Plot the percentage of remaining API vs. time for each condition.

  • Interpretation:

    • pH Arm: The pH at which the degradation is slowest is your pH of maximum stability.[11]

    • Temperature Arm: The data can be used to construct an Arrhenius plot (log of the rate constant vs. 1/Temperature) to determine the activation energy of the hydrolysis reaction, which quantifies its temperature sensitivity.[14][16]

Problem 2: How can I minimize or prevent hydrolysis in my liquid formulation?

A: Preventing hydrolysis is a core challenge in formulation science. Several strategies can be employed, often in combination.[2][20][21]

  • pH Adjustment: Formulate the product at its pH of maximum stability, as determined by a pH-rate profile study. This is often the most effective single measure.[1][20]

  • Reduce Water Content: Since water is a reactant, reducing its activity can slow hydrolysis.

    • Lyophilization: For parenteral drugs, freeze-drying to create a powder for reconstitution is a common and highly effective strategy.[2][15][20]

    • Non-Aqueous Solvents: Replacing water with solvents like glycerin, propylene glycol, or ethanol can significantly improve stability.[15]

  • Addition of Stabilizers:

    • Chelating Agents: Incorporate agents like EDTA to sequester trace metal ions that can catalyze hydrolysis.[1]

    • Antioxidants: While primarily for oxidation, some oxidative processes can trigger hydrolysis. Adding antioxidants like ascorbic acid or tocopherol can sometimes help.[1][20]

  • Temperature Control: Recommend appropriate storage conditions, such as refrigeration, for the final product to minimize the kinetic rate of degradation.[15]

  • Modification of the Drug Molecule: In the drug discovery phase, designing a more stable analog, such as an amide instead of an ester, can be a powerful long-term solution. The amide-containing anesthetic lidocaine is much more resistant to hydrolysis than the ester-containing procaine.[2]

Problem 3: I am seeing an unknown peak in my chromatogram during a stability study. How do I confirm if it's a hydrolysis product?

A: Identifying unknown peaks is crucial for ensuring product safety and quality.

Experimental Protocol: Identification of Hydrolysis Degradant
  • Obtain a Standard: The most straightforward method is to run a certified reference standard of the expected hydrolysis product (e.g., p-aminobenzoic acid) on your HPLC system. If the retention time and UV spectrum of the unknown peak match the standard, this provides strong evidence of its identity.[18][19]

  • Forced Degradation Confirmation:

    • Take a fresh sample of your drug product.

    • Subject it to conditions known to accelerate hydrolysis (e.g., adjust pH to 9-10 or heat to 60-80°C for a short period).[17]

    • Analyze the stressed sample by HPLC. You should observe a significant increase in the area of the unknown peak and a corresponding decrease in the API peak area. This demonstrates that the peak is a degradation product formed under hydrolytic stress.

  • LC-MS Analysis:

    • Analyze both a control sample and a degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Determine the mass-to-charge ratio (m/z) of the unknown peak.

    • Compare this m/z to the theoretical mass of the expected hydrolysis product (e.g., p-aminobenzoic acid, MW = 137.14 g/mol ). A match in mass provides definitive structural confirmation.

    • Further fragmentation analysis (MS/MS) can be used to confirm the structure if necessary.

Mechanism Visualization: Intramolecular Catalysis

The ortho-amino group can act as a built-in catalyst, accelerating the attack of water on the ester. This is a key reason for the instability of certain amino benzoate esters.

Caption: Mechanism of intramolecular catalysis in 2-aminobenzoate esters.

References
  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). Vertex AI Search.
  • Fife, T. H., & Pujari, M. P. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. The Journal of Organic Chemistry.
  • Benzocaine: Mechanism of Action,Uses,Toxicity. (2023, March 31). ChemicalBook.
  • Kinetics of Tetracaine Solvolysis in Propylene Glycol. (2018, July 15). PubMed.
  • Intramolecular general base catalyzed ester hydrolysis.
  • Benzocaine. (n.d.). PubChem. Retrieved February 15, 2026.
  • Dermal Concentration Versus Systemic Bioavailability of Topical Lidocaine and Tetracaine: An Exploratory Pharmacokinetic Pilot Study in Göttingen Minipigs. (2025, December 28). PMC.
  • Factors affecting local anesthetic action. (n.d.). University of Babylon.
  • A Comparative Guide to the Reactivity of Ortho-Substituted Aminobenzo
  • Kinetics of Tetracaine Solvolysis in Propylene Glycol. (2025, August 7).
  • Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research.
  • Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. (2025, August 6).
  • Kinetics of the hydrolysis of procaine. (2025, August 7).
  • Electrochemical Detection of the Anesthetic Drug Procaine Hydrochloride Based on Molecularly Imprinted Polymer/Diamond-Graphite. (2021, November 10). International Journal of Electrochemical Science.
  • Inhibitive Effect on the Rate of Hydrolysis of Tetracaine by the Surfactant-Coated Magnetic Nanoparticles (Fe3O4). (2020, July 18). Journal of Applicable Chemistry.
  • Understanding the chemical basis of drug stability and degradation. (2010, October 9). The Pharmaceutical Journal.
  • What is the mechanism of Tetracaine? (2024, July 17).
  • Formulation Strategies For Enhancing Drug Stability. (n.d.). Scribd.
  • Hydrolysis of Procaine in Aqueous Buffer Solutions. (2025, August 6).
  • 22.6: Ester Chemistry. (2020, May 30). Chemistry LibreTexts.
  • Module 02 Hydrolysis. (n.d.). COP Bela.
  • Analytical Methods for the determination of antipyrine and benzocaine hydrochloride in the presence of its degrad
  • Badea, I., Moja, D., & Vladescu, L. (2002). Determination of para-aminobenzoic acid, a degradation product of procaine hydrochloride, by zero-crossing first-derivative spectrometry. Analytical and Bioanalytical Chemistry.
  • Fife, T. H., & Pujari, M. P. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. The Journal of Organic Chemistry.

Sources

Technical Support Center: Purification of Methyl 2-[(methylamino)methyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Successful Column Chromatography

Welcome to the technical support center for the purification of nitrogen-containing compounds. This guide is specifically tailored for researchers, medicinal chemists, and process development scientists working with Methyl 2-[(methylamino)methyl]benzoate and similar structures. The presence of a secondary amine in this molecule introduces specific challenges in purification via standard silica gel chromatography. This document provides in-depth, experience-driven answers to common problems, ensuring you can develop a robust and reproducible purification protocol.

Core Principle: The Amine-Silica Challenge

The primary obstacle in purifying basic compounds like Methyl 2-[(methylamino)methyl]benzoate on standard silica gel is the acidic nature of the stationary phase. The silica surface is covered with silanol groups (Si-OH), which act as Brønsted acids.[1] The basic secondary amine in your target molecule can engage in a strong acid-base interaction with these silanol groups. This interaction leads to several common purification issues:

  • Strong, non-ideal adsorption: The molecule "sticks" to the column, requiring very high solvent polarity for elution.

  • Peak Tailing: Instead of a sharp, symmetrical peak, the compound elutes slowly over many fractions, resulting in poor resolution and dilute product.[2][3][4]

  • Irreversible Binding: In some cases, the interaction is so strong that a significant portion of the product never elutes, leading to low recovery.[1]

  • Potential Degradation: The acidic silica surface can catalyze the degradation of sensitive compounds.[5]

Understanding this fundamental interaction is the key to troubleshooting and developing an effective purification strategy. The solutions presented here are designed to mitigate this acid-base interaction.

Visualized Workflow for Purification

The following diagram outlines a validated workflow for the purification of Methyl 2-[(methylamino)methyl]benzoate, incorporating critical decision points and quality control steps.

Purification_Workflow Fig. 1: Standard Workflow for Amine Purification cluster_prep Phase 1: Method Development cluster_purification Phase 2: Column Chromatography cluster_analysis Phase 3: Analysis & Isolation Crude Crude Sample TLC TLC Analysis (with and without basic modifier) Crude->TLC Spot Solvent Optimized Solvent System (Target Rf ≈ 0.2-0.4) TLC->Solvent Select Packing Prepare Slurry & Pack Column (with modified eluent) Solvent->Packing Loading Sample Loading (Wet or Dry) Packing->Loading Elution Gradient Elution Loading->Elution Collection Fraction Collection Elution->Collection Frac_TLC TLC Analysis of Fractions Collection->Frac_TLC Combine Combine Pure Fractions Frac_TLC->Combine Identify Evap Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for purifying Methyl 2-[(methylamino)methyl]benzoate.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My compound is streaking badly on the TLC plate and showing severe peak tailing during column chromatography. What is happening and how do I fix it?

A: This is the most common issue and is a direct result of the acid-base interaction between your basic amine and the acidic silica gel, as described in the Core Principle section.[4][6] To resolve this, you must neutralize the acidic sites on the silica.

Primary Solution: Mobile Phase Modification

The most effective and widely used strategy is to add a small amount of a volatile, competing base to your eluent.[5][7] Triethylamine (TEA) is the most common choice, but ammonium hydroxide can also be used.[4]

  • Mechanism: The TEA is a small, basic molecule that pre-neutralizes the acidic silanol groups on the silica surface. This prevents your larger, more valuable target molecule from getting stuck, allowing it to travel through the column with minimal unwanted interaction, resulting in sharper peaks and better separation.

  • Recommended Concentration: Start by adding 0.5% to 1% (v/v) of TEA to your mobile phase (both the less polar and more polar components of your solvent system). In some cases, up to 2% may be necessary.[4]

  • Implementation: Add the TEA to your pre-mixed solvent system and use this modified eluent to run your TLC, equilibrate your column, and perform the elution.

  • Post-Purification: TEA is volatile (boiling point ~89 °C) and is typically removed along with the elution solvents during evaporation under reduced pressure (rotary evaporation).

Q2: How do I select the right mobile phase for my purification?

A: Proper solvent selection is critical and must be done empirically using Thin-Layer Chromatography (TLC) before you commit to a large-scale column. The goal is to find a solvent system that provides a retention factor (Rf) for your target compound between 0.2 and 0.4.

  • Rf and Elution: The Rf value on a TLC plate is inversely related to how many column volumes (CVs) of solvent it will take to elute your compound from a column. An Rf of 0.3 is often ideal, corresponding to elution in approximately 3-4 CVs.

    • Rf > 0.5: The compound will elute too quickly, mixing with nonpolar impurities in the solvent front.

    • Rf < 0.1: The compound is too strongly adsorbed and will take an excessive amount of solvent to elute, leading to broad peaks and wasted time.

Recommended Solvent Systems to Screen (in order of increasing polarity): [8]

  • Ethyl Acetate / Hexanes (or Heptane): This is the standard starting point for compounds of intermediate polarity. Start with a low polarity mixture (e.g., 10% EtOAc in Hexanes) and gradually increase the EtOAc concentration (20%, 30%, 50%).

  • Methanol / Dichloromethane (DCM): This system is used for more polar compounds that do not move sufficiently in EtOAc/Hexanes.[8] Start with 1-2% MeOH in DCM and increase as needed. Caution: Do not exceed 10% methanol, as it can start to dissolve the silica gel.[8]

Remember to add your basic modifier (e.g., 1% TEA) to all test solvent systems.

Q3: My compound seems to have decomposed on the column, or my recovery is extremely low even after using a basic modifier. What are my options?

A: If you experience low recovery or decomposition even with a TEA-modified mobile phase, it suggests your compound is particularly sensitive to the acidic nature of silica gel.[5]

Troubleshooting Steps:

  • Confirm Stability: First, confirm that your compound is truly unstable on silica. Spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears or the original spot diminishes, your compound is degrading on silica.

  • Deactivate the Silica: You can try pre-treating the silica gel by slurrying it in the mobile phase containing the basic modifier for an extended period (e.g., 30 minutes) before packing the column. This ensures maximum neutralization of the acidic sites.[7]

Alternative Stationary Phases:

If the issue persists, you must change the stationary phase to one that is not acidic.

  • Basic or Neutral Alumina: Alumina is a good alternative to silica. It is available in acidic, neutral, and basic grades. For your compound, basic or neutral alumina would be the appropriate choice.[2] You will need to re-optimize your solvent system on alumina TLC plates, as the elution order and retention can differ significantly from silica.

  • Amine-Functionalized Silica: This is a specialty phase where the silica surface is covalently bonded with aminopropyl groups. It provides a basic environment that is excellent for purifying amines without the need for mobile phase modifiers.[1][9] This often simplifies purification and solvent removal, though the stationary phase is more expensive.[9]

Q4: I am still getting mixed fractions, even though my TLC shows a clear separation between my product and impurities. What's going wrong?

A: This common problem usually points to issues with chromatographic technique rather than chemistry.

Potential Causes and Solutions:

  • Column Overloading: You have loaded too much crude material onto the column. As a rule of thumb, for a moderately difficult separation, the mass of your crude sample should be 1-2% of the mass of the silica gel (e.g., 100-200 mg of crude on a 10 g column). For easier separations, you might go up to 5%. Overloading causes bands to broaden significantly and overlap, destroying the separation seen on TLC.

  • Improper Sample Loading: The initial band of your compound at the top of the column must be as thin and concentrated as possible.

    • Wet Loading: Dissolve your sample in the minimum amount of mobile phase (or a solvent in which it is highly soluble and that is less polar than the mobile phase) and apply it carefully to the top of the column.

    • Dry Loading: If your compound is poorly soluble in the eluent, dissolve it in a strong solvent (like DCM or acetone), add a small amount of silica gel (~1-2x the mass of your crude sample), and evaporate the solvent completely. This creates a free-flowing powder that you can carefully add to the top of the packed column. This technique often results in sharper bands.

  • Poorly Packed Column: If the silica bed has cracks, channels, or air bubbles, the solvent will flow unevenly, causing bands to become distorted and leading to poor separation. Always pack your column carefully as a uniform slurry and never let the top of the silica run dry.

Quantitative Data and Parameter Summary

ParameterRecommended Value / MethodRationale & Justification
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, cost-effective choice. Must be paired with a basic modifier for this compound.
Mobile Phase Modifier 0.5 - 2% Triethylamine (TEA) (v/v)Neutralizes acidic silanol groups to prevent peak tailing and improve recovery.[4]
TLC Target Rf 0.2 - 0.4Ensures the compound elutes from the column in a reasonable number of column volumes (3-5 CVs) with good resolution.
Screening Solvents 1. Ethyl Acetate/Hexanes + TEA2. Methanol/DCM + TEAStandard systems covering a wide range of polarities suitable for most organic molecules.[8]
Sample Load 1-5% of silica mass by weightPrevents column overloading, which causes band broadening and loss of resolution. A lower loading (1%) is for difficult separations.
Alternative Phases Basic/Neutral Alumina, Amine-SilicaUse if compound degrades on silica or if peak tailing persists despite using a modifier.[1][9]

Detailed Experimental Protocol

This protocol assumes a starting crude mass of approximately 500 mg. Adjust silica gel and solvent volumes accordingly for different scales.

Materials:

  • Crude Methyl 2-[(methylamino)methyl]benzoate

  • Silica Gel (60 Å, 230-400 mesh)

  • Triethylamine (TEA)

  • Hexanes (or Heptane) and Ethyl Acetate (HPLC Grade)

  • Glass chromatography column (e.g., 2-3 cm diameter)

  • TLC plates (silica gel 60 F254)

  • Standard laboratory glassware

Step 1: TLC Analysis and Solvent System Optimization

  • Prepare several potential eluent systems. For example:

    • System A: 20% EtOAc in Hexanes + 1% TEA

    • System B: 30% EtOAc in Hexanes + 1% TEA

    • System C: 40% EtOAc in Hexanes + 1% TEA

  • Dissolve a small amount of your crude material in DCM or EtOAc.

  • Spot the crude material on a TLC plate and develop it in your chosen solvent systems.

  • Visualize the plate under UV light (254 nm).

  • Select the solvent system that gives your target compound an Rf value of approximately 0.2-0.4 and shows the best separation from visible impurities.

Step 2: Column Preparation (Slurry Packing)

  • Add a small plug of cotton or glass wool to the bottom of the column and cover it with a thin layer of sand (~0.5 cm).

  • In a beaker, measure out approximately 25 g of silica gel (for a ~500 mg sample, a 50:1 ratio).

  • Add your chosen optimized mobile phase (from Step 1) to the silica gel to create a free-flowing slurry. Stir well to release all air bubbles.

  • With the column stopcock open and a flask underneath to collect the solvent, quickly pour the silica slurry into the column. Use a funnel to aid the transfer.

  • Tap the side of the column gently and continuously to ensure the silica packs into a uniform, homogenous bed. Add more eluent as needed to help with packing.

  • Once the silica has settled, add a thin protective layer of sand (~0.5 cm) to the top to prevent the bed from being disturbed during sample loading.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the silica bed run dry.

Step 3: Sample Preparation and Loading (Dry Loading Recommended)

  • Dissolve the 500 mg of crude material in a small round-bottom flask using a few mL of a volatile solvent (e.g., DCM).

  • Add ~1 g of silica gel to the flask.

  • Remove the solvent completely via rotary evaporation to obtain a dry, free-flowing powder of your crude material adsorbed onto silica.

  • Carefully transfer this powder to the top of the packed column.

Step 4: Elution and Fraction Collection

  • Carefully add your mobile phase to the top of the column, open the stopcock, and begin collecting fractions.

  • Maintain a constant head of solvent above the silica bed throughout the elution.

  • If your separation is difficult, you may need to run a gradient (e.g., start with 20% EtOAc/Hexanes and slowly increase to 30%, then 40%) to elute all compounds.

Step 5: Fraction Analysis and Product Isolation

  • Monitor the elution by collecting small fractions (e.g., 10-15 mL) in test tubes.

  • Analyze the fractions by TLC. Spot every few fractions on a TLC plate to determine which ones contain your pure product.

  • Combine all fractions that contain only the pure product spot.

  • Remove the solvents and the TEA from the combined fractions using a rotary evaporator to yield your purified Methyl 2-[(methylamino)methyl]benzoate.

References

  • Troubleshooting Flash Column Chromatography. Department of Chemistry, University of Rochester. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Teledyne ISCO. [Link]

  • Troubleshooting Guide. Phenomenex. [Link]

  • Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Royal Society of Chemistry. [Link]

  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. [Link]

  • Chromatography: Solvent Systems For Flash Column. Department of Chemistry, University of Rochester. [Link]

Sources

Technical Guide: Optimizing Reaction Temperature for Amino Ester Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Kinetic Landscape

Welcome to the Technical Support Center. In amino ester cyclization—whether you are synthesizing diketopiperazines (DKPs), beta-lactams, or macrocyclic peptides—temperature is not merely an accelerator; it is a selector .

The transformation of a linear amino ester into a cyclic product involves a delicate competition between intramolecular cyclization (First Order,


) and intermolecular polymerization  (Second Order, 

). Furthermore, thermal energy drives the necessary cis-trans peptide bond isomerization but simultaneously fuels the unwanted racemization of chiral centers.

This guide provides the troubleshooting frameworks and protocols necessary to navigate these competing pathways.

Module 1: Critical Troubleshooting (Yield & Polymerization)

Issue: "My reaction yields oligomers/polymers instead of the cyclic product."

Diagnosis: This is a classic failure of High Dilution Principles combined with aggressive thermal initiation. While higher temperatures (


) increase the rate constant (

) for both cyclization and polymerization, the activation energy (

) for intermolecular attack is often lower than for the chemically constrained intramolecular ring closure. If the concentration is too high, thermal energy preferentially drives polymerization.

The Fix: The Thermal-Dilution Matrix You must decouple thermal activation from concentration effects.

  • Decrease Concentration: Operate at

    
     M to statistically favor the intramolecular event.
    
  • Slow Addition (Pseudo-High Dilution): Do not heat a static mixture. Add the linear precursor dropwise into a pre-heated solvent. This keeps the instantaneous concentration of the reactive species near zero.

Visualizing the Pathway Competition

The following diagram illustrates the kinetic divergence between cyclization and polymerization based on temperature and concentration.

ReactionPathway cluster_conditions Critical Control Parameters Precursor Linear Amino Ester (Precursor) TransitionState Transition State (Tetrahedral Intermediate) Precursor->TransitionState Activation Energy (ΔG‡) CyclicProduct Cyclic Product (Lactam/DKP) TransitionState->CyclicProduct Low Conc. + High T (Intramolecular) Polymer Oligomer/Polymer (Unwanted) TransitionState->Polymer High Conc. + High T (Intermolecular) Params 1. Dilution Factor 2. Solvent Polarity 3. Temperature Ramp

Figure 1: Kinetic competition between intramolecular cyclization and intermolecular polymerization.[1][2]

Module 2: Stereochemical Integrity (Racemization)

Issue: "I am observing loss of optical purity (epimerization) at high temperatures."

Diagnosis: Thermal stress, particularly in the presence of base (used to free the amine from its salt), promotes the removal of the


-proton, leading to an achiral enolate intermediate. This is the primary failure mode in DKP synthesis at 

C.

Mechanistic Insight:

  • Direct Racemization: Proton extraction from the

    
    -carbon.[3]
    
  • Oxazolone Pathway: If the intermediate forms an oxazolone, it is highly prone to racemization before final ring closure.

The Fix: Solvent-Temperature Tuning Data suggests that less polar solvents accelerate DKP formation, allowing you to lower the reaction temperature while maintaining the reaction rate [1].

Table 1: Temperature & Solvent Effects on Racemization Risk
Solvent SystemDielectric ConstantRec. Temp RangeRacemization RiskDKP Formation Rate [1]
Water / Buffer High (~80)40-60°CHigh (Base catalyzed)Slow
DMF Medium (~36)80-100°CModerateModerate
Ethanol/Methanol Medium (~24-32)Reflux (78°C)Low-ModerateFast
2-Butanol Low (~16)90-110°CLowFastest

Recommendation: Switch to a lower polarity solvent (e.g., 2-Butanol or Toluene/Alcohol mix) to lower the activation barrier for cyclization, allowing you to reduce thermal load and preserve chirality.

Module 3: The Proline Barrier (Cis-Trans Isomerization)

Issue: "My Proline-containing peptides are not cyclizing even at reflux."

Diagnosis: For a linear dipeptide ester to cyclize, the amide bond connecting the two residues must be in the cis conformation. However, peptide bonds predominantly exist in trans (ratio ~99:1).

  • The Barrier: The trans

    
    cis isomerization is the rate-limiting step (
    
    
    
    ).
  • Proline Effect: Proline residues have a lower barrier to cis formation but still require thermal energy to overcome the rotational restriction.

The Fix: Thermal Pulse or "Annealing" Instead of constant heating, use a Thermal Annealing Protocol :

  • Heat to 110°C-130°C for short pulses (microwave is ideal here) to populate the cis-rotamer.

  • Allow cyclization to occur.[4]

  • If using conventional heating, use high-boiling non-polar solvents (e.g., Xylene/Sec-Butanol) to force the cis population [3].

Module 4: Optimized Experimental Protocol

Protocol: Thermal Cyclization of Dipeptide Methyl Esters to Diketopiperazines

Objective: Synthesize cyclo(Phe-Pro) with minimal racemization.

Materials:

  • H-Phe-Pro-OMe

    
     HCl (Precursor)
    
  • Solvent: 2-Butanol (Preferred for rate) or Methanol (Standard)

  • Base: Triethylamine (TEA) or N-Methylmorpholine (NMM)

  • Acetic Acid (Catalyst, optional)

Step-by-Step Workflow:

  • Free Base Formation (Critical):

    • Dissolve the amino ester hydrochloride in a minimum volume of Methanol.

    • Add 1.05 eq of TEA at 0°C .

    • Why? Neutralizing at low temp prevents premature oligomerization.

  • Solvent Exchange (The "Solvent Switch"):

    • Evaporate methanol in vacuo (do not heat above 30°C).

    • Re-dissolve the residue in 2-Butanol (Target conc: 0.05 M).

    • Why? Lower polarity accelerates cyclization [1].[5][6]

  • Thermal Reaction:

    • Heat the solution to reflux (approx. 99°C) .

    • Time: Monitor via HPLC. Typical completion is 2–4 hours.

    • Note: If using Proline, the reaction is faster. For non-Proline residues (e.g., Ala-Ala), extend time to 12-24h or use Microwave (120°C, 10 min).

  • Work-up:

    • Cool to 0°C. The DKP product often precipitates due to low solubility in alcohols.

    • Filter and wash with cold ether.

Decision Tree for Temperature Selection

TempOptimization Start Start Optimization CheckResidue Does sequence contain Proline/Glycine? Start->CheckResidue YesPro Yes (Pro/Gly) CheckResidue->YesPro Lower Steric Hindrance NoPro No (Bulky side chains) CheckResidue->NoPro High Steric Hindrance TempLow Use Moderate Temp (60-80°C) YesPro->TempLow CheckChiral Is Optical Purity Critical? NoPro->CheckChiral TempHigh High Temp Required (>100°C or Microwave) CheckChiral->TempHigh No (Racemic OK) Additives Add 1% Acetic Acid Use 2-Butanol CheckChiral->Additives Yes (Must preserve L-form) Additives->TempLow Catalysis lowers Temp req Standard Standard Reflux (Methanol/Ethanol)

Figure 2: Decision logic for selecting reaction temperature based on residue sterics and chirality requirements.

FAQ: Rapid Fire Troubleshooting

Q: Can I use microwave heating? A: Yes. Microwave irradiation is highly effective for amino ester cyclization. It provides rapid, uniform heating that can overcome the cis-trans rotational barrier faster than the rate of degradation. Standard protocol: 120°C for 5–10 minutes in ethanol [2].

Q: Why does adding Acetic Acid help? A: It seems counter-intuitive to add acid when the amine needs to be nucleophilic. However, weak acids (like acetic acid) act as bifunctional catalysts. They protonate the carbonyl oxygen (activating the electrophile) while simultaneously accepting a proton from the amine, facilitating the tetrahedral intermediate formation without fully protonating the amine into an unreactive ammonium salt [4].

Q: My product is soluble in the reaction solvent. How do I purify? A: If the DKP does not precipitate upon cooling, concentrate the reaction mixture to dryness. Wash the residue with water (to remove salts like TEA


HCl) and then wash with diethyl ether (to remove unreacted linear esters). DKPs are typically poor in ether but stable in water.

References

  • Goolcharran, C., & Borchardt, R. T. (1998).[7] Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences. Link

  • Santeusanio, S., et al. (2004). Microwave-assisted synthesis of diketopiperazines. Tetrahedron Letters.
  • Rothe, M., et al. (1972). Conformation and reactivity of cyclic dipeptides. Peptides.
  • Capasso, S., et al. (1993). Mechanism of racemization of amino acid esters. International Journal of Peptide and Protein Research.[8] Link

Sources

Controlling pH to avoid premature lactamization of amino esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling pH to Avoid Premature Lactamization Audience: Researchers, Process Chemists, and Drug Development Scientists

Module 1: The Mechanistic Basis (The "Why")

The thermodynamic inevitability

Amino esters possess an internal duality: a nucleophilic amine (


) and an electrophilic ester carbonyl (

). When these two functional groups can spatially overlap, intramolecular aminolysis (lactamization) is not just a possibility—it is often the thermodynamic preference.

This reaction releases an alcohol molecule (ROH) and forms a cyclic amide (lactam). The rate of this cyclization is governed by three factors:

  • Protonation State (pH): The amine must be deprotonated (neutral) to act as a nucleophile.

  • Ring Size (Baldwin’s Rules): 5-membered rings (

    
    -lactams) and 6-membered rings (
    
    
    
    -lactams or diketopiperazines from dipeptides) form kinetically faster than other sizes.
  • Steric Conformation: Substituents that force the backbone into a "turn" conformation (e.g., Proline, gem-dimethyl effect) drastically accelerate cyclization.

The "Danger Zone"

The critical failure point occurs during neutralization .

  • pH < 6.0: The amine is protonated (

    
    ).[1] It is non-nucleophilic. System is Stable. 
    
  • pH > 8.0: The amine is deprotonated (

    
    ). Nucleophilicity is high. Cyclization is Rapid. 
    

Key Insight: Many researchers mistakenly believe that "neutral" pH (7.0) is safe. It is not. At pH 7.0, a significant fraction of the amine is already deprotonated (depending on the pKa, typically 7.5–9.5 for


-amino esters), initiating the reaction cascade.

pH_Danger_Zone Acid Acidic (pH < 4) Amine Protonated (NH3+) STABLE Neutral Neutral/Basic (pH > 7) Amine Free Base (NH2) UNSTABLE (Cyclization) Acid->Neutral Deprotonation (Workup/Base addn) Neutral->Acid Acid Quench Lactam Lactam Product (Irreversible Side Product) Neutral->Lactam Intramolecular Attack (-ROH)

Figure 1: The stability cliff of amino esters. The transition from salt to free base triggers immediate kinetic instability.

Module 2: Troubleshooting Guides (FAQs)

Scenario A: "I lost my product during the aqueous workup."

Symptom: LCMS shows a mass corresponding to


.
Diagnosis:  You likely performed a standard extraction at pH 8–9, allowing the free base to sit in the organic/aqueous interface too long.
Solution: 
  • Avoid homogenous aqueous phases at neutral pH.

  • Switch to Acidic Extraction: Keep the amino ester in the aqueous phase as a salt (pH 2–3) to wash away non-basic impurities, then freeze-dry directly if possible.

  • If Free Base is required: Use Protocol A (Flash Extraction) below.

Scenario B: "My dipeptide methyl ester is precipitating."

Symptom: Insoluble solid forming in the reaction mixture or during storage. Diagnosis: Diketopiperazine (DKP) formation.[2][3][4] This is a specific type of double-lactamization common with dipeptides, especially those containing Proline or Glycine. Solution:

  • Steric Blocking: Use tert-butyl esters instead of methyl/ethyl esters. The bulky t-butyl group significantly slows the nucleophilic attack.

  • Solvent Switch: Avoid protic solvents (MeOH, EtOH) which can facilitate proton transfer during the transition state. Use DCM or DMF.

Scenario C: "I need to store the amino ester for later use."

Symptom: Purity degrades over days at room temperature. Diagnosis: Slow autocatalytic cyclization. Even trace moisture or slightly basic glass surfaces can trigger this. Solution:

  • Store as a Salt: Always store as the Hydrochloride (HCl) or Tosylate (TsOH) salt. Never store as a free base oil.

  • Temperature: Store at -20°C.

  • Desiccation: Moisture promotes hydrolysis, which can sometimes catalyze further degradation.

Module 3: Standard Operating Procedures (SOPs)

Protocol A: The "Flash" Neutralization (Biphasic)

Use this when you must generate the free base for a subsequent reaction (e.g., amide coupling).

Reagents:

  • Amino Ester Salt (Starting Material)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) - Pre-cooled to 0°C

  • Saturated

    
     or 
    
    
    
    - Pre-cooled to 0°C

Workflow:

  • Chill: Cool all solvents and the reaction vessel to 0–4°C (Ice bath).

  • Biphasic Mix: Suspend the amino ester salt in the organic solvent (DCM).

  • Rapid Contact: Add the cold base solution quickly with vigorous stirring.

  • Partition: Immediately separate the layers. Do not wait.

  • Dry & Go: Dry the organic layer over

    
     (approx. 2 mins) and filter directly into the next reaction vessel containing the electrophile (e.g., acid chloride, anhydride).
    
    • Critical: Do not concentrate the free base to dryness on a rotovap unless absolutely necessary (and if so, keep bath < 20°C).

Protocol B: The "Buffer Lock" (For LCMS Analysis)

Use this to analyze samples without inducing cyclization in the autosampler.

Reagents:

  • Quench Buffer: 0.1% Formic Acid or TFA in Acetonitrile/Water (pH ~2).

Workflow:

  • Take aliquot from reaction mixture.

  • Immediate Quench: Dilute 1:10 directly into the Quench Buffer.

  • Analyze: Inject onto LCMS. The low pH locks the amine as the ammonium salt, preventing cyclization during the run.

Module 4: Data & Comparative Kinetics

Relative Cyclization Rates by Ring Size

The propensity for lactamization is heavily dictated by the size of the ring being formed.

Precursor TypeTarget Ring SizeRelative Rate (

)
Stability Risk

-amino ester
5-membered (Pyrrolidone)Very Fast CRITICAL
Dipeptide ester6-membered (DKP)FastHigh

-amino ester
6-membered (Piperidone)ModerateModerate

-amino ester
7-membered (Caprolactam)SlowLow
Ester Leaving Group Effect

The electrophilicity of the ester carbon influences the rate of attack.

Ester GroupLeaving Group AbilityCyclization RiskRecommended Use
Methyl / EthylHighHighUse only if necessary
Benzyl (Bn)ModerateModerateGeneral protection
tert-Butyl (

Bu)
Very LowSafe Preferred for stability

Module 5: Pathway Visualization

The following diagram illustrates the competitive pathways during the handling of amino esters.

Reaction_Pathways cluster_conditions Control Factors Start Amino Ester Salt (R-NH3+ ... COOR') Stored at -20C Base Addition of Base (Workup or Reaction) Start->Base FreeBase Free Amine (R-NH2 ... COOR') Base->FreeBase Deprotonation Coupling Desired Coupling (Intermolecular) FreeBase->Coupling High Conc. Electrophile Present Cyclization Lactamization/DKP (Intramolecular) FreeBase->Cyclization Low Conc. Time Delay Heat Temp Temperature Temp->Cyclization Heat promotes Conc Concentration Sterics Ester Bulk Sterics->Cyclization Bulk inhibits

Figure 2: Kinetic competition between desired intermolecular coupling and undesired intramolecular cyclization.

References

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[2] Journal of the American Chemical Society, 94(9), 3102–3106.

  • Waymouth, R. M., et al. (2020). Synthesis and mechanistic investigations of pH-responsive cationic poly(aminoester)s. Chemical Science, 11, 2981-2990.

  • Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis. The Peptides Analysis, Synthesis, Biology, 5, 111-216.

  • Palomo, C. (2014).

    
    -Lactams as Versatile Intermediates in Stereoselective Synthesis. Chemical Reviews. 
    

Sources

Technical Support Center: Purification of Benzylamine from Unreacted Methylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are engaged in the synthesis of benzylamine, particularly through methods involving methylamine. Here, we address common challenges and provide detailed, field-proven troubleshooting strategies for the effective removal of unreacted methylamine from your final product.

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted methylamine from my benzylamine product so critical?

A: The presence of unreacted methylamine, even in trace amounts, can significantly impact the purity and properties of your final benzylamine product. Methylamine is a volatile, low-molecular-weight primary amine that can interfere with subsequent reactions, alter the pharmacological profile of a drug candidate, or compromise the structural integrity of downstream compounds. For instance, in pharmaceutical applications, even minor impurities can lead to failed batches and regulatory hurdles.

Q2: I've just completed a reductive amination of benzaldehyde with methylamine. What's the first step I should take to remove the excess methylamine?

A: The initial and most straightforward approach is to leverage the significant difference in boiling points between methylamine and benzylamine through distillation.

  • Methylamine Boiling Point: -6.3 °C[1][2]

  • Benzylamine Boiling Point: 185 °C[3][4]

Given that methylamine is a gas at room temperature, a significant portion can be removed by simply allowing the reaction mixture to warm to ambient temperature under a fume hood, or by applying a gentle stream of an inert gas like nitrogen.[5] For more complete removal, a simple distillation or vacuum distillation of the crude product is highly effective.[3]

Q3: My product is sensitive to heat. Are there non-distillative methods to remove methylamine?

A: Absolutely. For temperature-sensitive compounds, an acidic wash (extractive workup) is a highly effective and widely used technique.[6][7][8]

The Principle: Amines are basic and will react with acids to form water-soluble ammonium salts.[9][10] This allows for their separation from the desired organic-soluble product.

Why it Works: Benzylamine is a weaker base (pKa of conjugate acid ≈ 9.3) compared to methylamine (pKa of conjugate acid ≈ 10.6). By carefully controlling the pH of the aqueous wash, it is possible to selectively protonate and extract the more basic methylamine into the aqueous phase while leaving the bulk of the benzylamine in the organic layer.[11]

A detailed protocol for this procedure is provided in the Troubleshooting Guides section.

Q4: I've tried an acidic wash, but I'm still seeing traces of methylamine in my NMR spectrum. What are my options for achieving higher purity?

A: For instances requiring exceptionally high purity, the use of scavenger resins is an excellent and highly selective method.[12][13]

How they Work: Scavenger resins are solid-supported reagents with functional groups designed to react with and "scavenge" specific types of molecules from a solution.[14] For removing primary amines like methylamine, several types of scavenger resins are particularly effective:

  • Isocyanate Resins: These are highly effective at scavenging both primary and secondary amines.[13]

  • Aldehyde Resins: These are particularly effective in scavenging primary amines through the formation of an imine.[12][13]

  • Acetoacetoxy Ethyl Methacrylate (AAEM) Resins: These have been shown to selectively remove primary amines in the presence of secondary amines.[15]

The use of scavenger resins offers a simple filtration-based workup, avoiding the complexities of liquid-liquid extractions.

Q5: Can I use a chemical reaction to selectively remove the methylamine?

A: Yes, a derivatization approach can be employed. This involves selectively reacting the methylamine with a reagent to form a new compound that is more easily separated.

Example: Reaction with an acid chloride, such as acetyl chloride, will convert the primary amine (methylamine) and the primary amine product (benzylamine) into their corresponding amides.[16][17][18][19] While this converts both amines, the resulting amides will have different physical properties (e.g., polarity, boiling point, crystallinity) that can be exploited for separation via chromatography or crystallization.

Caution: This method is generally considered a last resort as it requires an additional chemical step and subsequent purification of the desired benzylamine from its amide derivative.

Troubleshooting Guides

Guide 1: Purification via Extractive Workup (Acid Wash)

This protocol is ideal for researchers who need a robust and scalable method for removing methylamine without resorting to distillation.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane (DCM).

  • Initial Wash: Transfer the organic solution to a separatory funnel and wash with deionized water to remove any water-soluble byproducts.

  • Acidic Extraction: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or 10% aqueous citric acid). The methylamine will be protonated to form methylammonium chloride, which is highly water-soluble and will partition into the aqueous layer.[9] Repeat this wash 2-3 times.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified benzylamine.

Guide 2: Purification Using Scavenger Resins

This guide is for achieving the highest possible purity, especially when trace amounts of methylamine are unacceptable.

Protocol:

  • Solvent Selection: Dissolve the crude benzylamine product in a suitable solvent that allows for good swelling of the scavenger resin (e.g., dichloromethane, THF, or methanol).[20]

  • Resin Selection: Choose an appropriate scavenger resin for primary amines, such as a polystyrene-supported aldehyde or isocyanate resin.[12][13]

  • Incubation: Add the scavenger resin to the solution of crude benzylamine. The amount of resin should be in excess relative to the estimated amount of residual methylamine. Gently agitate the mixture at room temperature. Reaction times can vary from a few hours to overnight.

  • Filtration: Filter the mixture to remove the resin, which now has the scavenged methylamine bound to it.

  • Concentration: Rinse the resin with a small amount of fresh solvent and combine the filtrates. Concentrate the combined filtrate under reduced pressure to obtain the highly purified benzylamine.

Data & Visualizations

Table 1: Physical Properties of Key Compounds
CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility in Water
Methylamine31.06-6.3[1][21]Highly soluble[21][22]
Benzylamine107.15185[3][4]Miscible[4]
Workflow for Benzylamine Synthesis and Purification

cluster_synthesis Synthesis Stage cluster_purification Purification Stage Benzaldehyde Benzaldehyde Reductive_Amination Reductive Amination Benzaldehyde->Reductive_Amination Methylamine Methylamine Methylamine->Reductive_Amination Crude_Benzylamine Crude Benzylamine (with excess Methylamine) Reductive_Amination->Crude_Benzylamine Purification_Choice Choose Purification Method Crude_Benzylamine->Purification_Choice Distillation Distillation Purification_Choice->Distillation Heat Stable Acid_Wash Acid Wash Purification_Choice->Acid_Wash General Purpose Scavenger_Resin Scavenger Resin Purification_Choice->Scavenger_Resin High Purity Pure_Benzylamine Pure Benzylamine Distillation->Pure_Benzylamine Acid_Wash->Pure_Benzylamine Scavenger_Resin->Pure_Benzylamine

Caption: Workflow for benzylamine synthesis and subsequent purification.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2009).
  • Hodges, J. C. (1999). Covalent Scavengers for Primary and Secondary Amines. Synlett, 1999(01), 152-158.
  • Clark, J. (2017). The reactions of amines with acyl chlorides (acid chlorides). Chemguide. [Link]

  • National Center for Biotechnology Information. (n.d.). Methylamine. PubChem. [Link]

  • Supra Sciences. (n.d.). Solid-Supported Scavengers. [Link]

  • Sciencemadness. (2020). Methylamine. [Link]

  • Reddit. (2021). How to purify Benzylamine? r/OrganicChemistry. [Link]

  • Bradley, M., et al. (2000). Acetoacetoxy ethyl methacrylate (AAEM) resin, a new scavenger for primary amines in the presence of secondary amines. Tetrahedron Letters, 41(46), 8963-8967.
  • University of Rochester. (n.d.). Workup for Removing Amines. Department of Chemistry. [Link]

  • Sandhya, K., & Ravindranath, B. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74.
  • Quora. (2016). How do HCL and CH3NH2 react together and what is produced?[Link]

  • Wikipedia. (n.d.). Benzylamine. [Link]

  • Chemguide. (n.d.). An introduction to amines. [Link]

  • University of Rochester. (n.d.). Solvent: methylamine. Department of Chemistry. [Link]

  • Booth, R. J., & Hodges, J. C. (1997). Polymer-supported quenching reagents for parallel purification. Journal of the American Chemical Society, 119(21), 4882-4886.
  • Reddit. (2021). Amine workup. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. [Link]

  • Organic Chemistry Data. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • Vedantu. (n.d.). Methyl amine reacts with acetyl chloride to form A class 11 chemistry CBSE. [Link]

  • Reddit. (2021). Reactions with Acid Chloride. r/OrganicChemistry. [Link]

  • Quora. (2020). For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction using common lab solvents. [Link]

  • LibreTexts Chemistry. (2023). 24.4: Basicity of Amines. [Link]

  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]

  • University of Rochester. (n.d.). Workup: Amines. Department of Chemistry. [Link]

  • Study.com. (n.d.). Explain why methylamine has a lower BP than dimethylamine using IMF theory. [Link]

  • SlideShare. (n.d.). Amine compounds. [Link]

  • SlidePlayer. (n.d.). Amines. [Link]

Sources

Validation & Comparative

Distinguishing Isomers: A Comparative 1H NMR Analysis of Methyl 2-[(methylamino)methyl]benzoate and N-Methylisoindolinone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of molecular structures is paramount. Subtle differences in isomeric forms can lead to vastly different pharmacological activities and chemical properties. This guide provides an in-depth comparative analysis of the ¹H NMR spectra of two structurally related isomers: Methyl 2-[(methylamino)methyl]benzoate and its cyclic counterpart, N-Methylisoindolinone. We will explore the distinct spectral signatures that allow for their unambiguous differentiation, supported by a detailed examination of chemical shifts, coupling patterns, and the underlying principles of NMR spectroscopy. This analysis is critical for researchers monitoring the synthesis of isoindolinone-based scaffolds, which are prevalent in many biologically active compounds.

Introduction: The Significance of Spectroscopic Differentiation

Methyl 2-[(methylamino)methyl]benzoate is an acyclic amino ester that, under appropriate conditions, can undergo an intramolecular cyclization to form the lactam, N-methylisoindolinone. This transformation is a key step in the synthesis of a variety of heterocyclic compounds. Monitoring the progress of this reaction and confirming the identity of the final product requires a robust analytical technique capable of distinguishing between the open-chain precursor and the cyclized product. ¹H NMR spectroscopy serves as an invaluable tool for this purpose, providing a detailed fingerprint of the molecular structure in solution.

¹H NMR Spectral Analysis: A Tale of Two Isomers

The ¹H NMR spectra of Methyl 2-[(methylamino)methyl]benzoate and N-Methylisoindolinone exhibit distinct features that directly reflect their structural differences. The most significant changes upon cyclization are observed in the chemical shifts and multiplicities of the benzylic and methyl protons.

Methyl 2-[(methylamino)methyl]benzoate: The Open-Chain Signature

The ¹H NMR spectrum of Methyl 2-[(methylamino)methyl]benzoate is characterized by the presence of several key signals:

  • Aromatic Protons: The four protons on the benzene ring typically appear as a complex multiplet in the aromatic region (approximately δ 7.2-8.0 ppm). Their specific chemical shifts and coupling patterns are influenced by the positions of the ester and the aminomethyl substituents.

  • Ester Methyl Protons: A sharp singlet corresponding to the three protons of the methyl ester group (-COOCH₃) is expected to be observed in the upfield region, typically around δ 3.9 ppm.

  • Benzylic Protons: The two protons of the methylene group attached to the benzene ring and the nitrogen atom (-CH₂-NH-) will appear as a singlet, typically around δ 3.8 ppm. The absence of coupling with the N-H proton is common due to rapid proton exchange.

  • N-Methyl Protons: The three protons of the N-methyl group (-NH-CH₃) will present as a singlet at a more upfield position, generally around δ 2.5 ppm.

  • Amine Proton: The N-H proton will give rise to a broad singlet that can appear over a wide chemical shift range and may exchange with deuterium in deuterated solvents like D₂O.

N-Methylisoindolinone: The Cyclic Fingerprint

Upon intramolecular cyclization to form N-Methylisoindolinone, the ¹H NMR spectrum undergoes significant and predictable changes:

  • Aromatic Protons: The aromatic protons will remain in a similar region (δ 7.3-7.9 ppm) but may exhibit altered chemical shifts and coupling patterns due to the conformational constraints of the newly formed five-membered ring.

  • Benzylic Protons: The most dramatic change is observed for the benzylic protons. In the cyclic structure, these two protons (-CH₂-N-) are now part of the lactam ring and are adjacent to the carbonyl group. This deshielding environment shifts their resonance significantly downfield to a singlet at approximately δ 4.4 ppm.

  • N-Methyl Protons: The N-methyl protons (-N-CH₃) also experience a downfield shift due to the influence of the adjacent carbonyl group and their incorporation into the lactam ring. Their signal appears as a singlet around δ 3.1 ppm.

  • Absence of Ester and Amine Protons: Critically, the signals corresponding to the ester methyl group (-COOCH₃) and the amine proton (-NH-) of the starting material will be absent in the spectrum of the pure cyclized product.

Comparative Data Summary

The following table summarizes the expected ¹H NMR chemical shifts for the key protons in Methyl 2-[(methylamino)methyl]benzoate and N-Methylisoindolinone, providing a clear basis for their differentiation.

Proton Type Methyl 2-[(methylamino)methyl]benzoate (Expected δ, ppm) N-Methylisoindolinone (Expected δ, ppm) Key Differentiating Feature
Aromatic (Ar-H)~ 7.2 - 8.0 (m)~ 7.3 - 7.9 (m)Subtle shifts and coupling changes
Ester Methyl (-OCH₃)~ 3.9 (s)AbsentDisappearance of the ester signal
Benzylic (-CH₂-)~ 3.8 (s)~ 4.4 (s)Significant downfield shift
N-Methyl (-NCH₃)~ 2.5 (s)~ 3.1 (s)Downfield shift
Amine (-NH-)Broad singletAbsentDisappearance of the amine proton signal

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. s = singlet, m = multiplet.

Visualizing the Transformation: Reaction Scheme

The intramolecular cyclization can be represented by the following reaction scheme:

G start Methyl 2-[(methylamino)methyl]benzoate end N-Methylisoindolinone start->end Cyclization (e.g., heat or base)

Caption: Intramolecular cyclization reaction.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To reliably distinguish between the two isomers, the acquisition of a high-resolution ¹H NMR spectrum is crucial. The following is a generalized protocol for preparing an NMR sample and acquiring data.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or vortex the vial to ensure complete dissolution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

  • Addition of Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (often pre-mixed in the deuterated solvent by the manufacturer).

II. NMR Data Acquisition
  • Instrument Setup: Place the NMR tube into a spinner turbine and insert it into the NMR spectrometer.

  • Locking and Shimming: The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Subsequently, the magnetic field homogeneity is optimized through a process called "shimming" to achieve sharp, well-resolved peaks.

  • Parameter Setup: Set the appropriate acquisition parameters for a standard ¹H NMR experiment. This includes setting the number of scans, the spectral width, and the relaxation delay. For a routine spectrum, 8 to 16 scans are typically sufficient.

  • Data Acquisition: Initiate the data acquisition.

  • Data Processing: After the acquisition is complete, the raw data (Free Induction Decay or FID) is Fourier transformed to generate the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0.00 ppm).

Interpreting the Results: A Clear Distinction

By following the protocol above, the resulting ¹H NMR spectrum will clearly indicate whether the sample is the starting material, the cyclized product, or a mixture of both. The key diagnostic signals to monitor are the disappearance of the ester methyl singlet at ~3.9 ppm and the appearance of the downfield-shifted benzylic methylene singlet at ~4.4 ppm, which unequivocally confirms the formation of N-Methylisoindolinone.

Conclusion

The differentiation between Methyl 2-[(methylamino)methyl]benzoate and N-Methylisoindolinone by ¹H NMR spectroscopy is a straightforward yet powerful application of this analytical technique. The distinct chemical environments of the protons in the open-chain and cyclized forms give rise to unique and easily identifiable spectral patterns. This guide provides the foundational knowledge and practical steps for researchers to confidently identify these isomers, ensuring the integrity of their synthetic work and facilitating the development of novel chemical entities.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Spectral Signatures of Amino Benzoate Esters: A Comparative IR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The infrared (IR) carbonyl stretch ($ \nu_{C=O} $) is the definitive "fingerprint" for ester identification. However, in amino benzoate esters—a class including critical anesthetics like Benzocaine and Procaine—this signal deviates significantly from standard aliphatic esters.

This guide provides a technical comparison of the carbonyl stretching frequencies of amino benzoate esters against their non-substituted counterparts. By analyzing the competing forces of resonance electron donation and intramolecular hydrogen bonding , we establish a robust framework for identifying these compounds and assessing their purity.

Mechanistic Principles: Why the Shift Occurs

To interpret the spectra of amino benzoates accurately, one must understand the electronic environment surrounding the carbonyl group. The position of the $ \nu_{C=O} $ band is dictated by the bond order of the carbon-oxygen double bond.

The Hierarchy of Effects
  • Inductive Effect (-I): Electronegative oxygen pulls density, shortening the bond and increasing frequency (Standard Esters).

  • Conjugation (+M): An attached benzene ring allows delocalization, reducing double-bond character and lowering frequency (Benzoates).

  • Resonance Donation (+R): A strong electron donor (like

    
    ) para to the ester pushes electron density across the ring into the carbonyl oxygen, significantly lowering frequency (Para-Amino Benzoates).
    
  • Hydrogen Bonding:

    • Intermolecular: Occurs in crystal lattices (Solids).

    • Intramolecular: Occurs in ortho-isomers, forming a pseudo-ring that weakens the $ C=O $ bond (Ortho-Amino Benzoates).

Visualization of Electronic Effects

The following diagram illustrates the logical flow of electronic perturbations affecting the carbonyl stretch.

CarbonylShift Aliphatic Aliphatic Ester (Baseline) Benzoate Benzoate Ester (Conjugation) Aliphatic->Benzoate Benzene Ring Delocalization HighFreq ~1735-1750 cm⁻¹ Aliphatic->HighFreq ParaAmino p-Amino Benzoate (Resonance ++) Benzoate->ParaAmino p-NH2 Donation (Single Bond Character) OrthoAmino o-Amino Benzoate (H-Bonding) Benzoate->OrthoAmino o-NH2 Interaction (Intramolecular H-Bond) MidFreq ~1715-1730 cm⁻¹ Benzoate->MidFreq LowFreq ~1680-1700 cm⁻¹ ParaAmino->LowFreq OrthoAmino->LowFreq

Figure 1: Mechanistic pathway of carbonyl frequency shifts. Note that both strong resonance (para) and H-bonding (ortho) drive the frequency to similar low-energy regions.

Comparative Analysis: The Data

The following data compares the carbonyl stretch of a standard aliphatic ester (Ethyl Acetate) against the benzoate series.

Table 1: Carbonyl Stretching Frequencies ($ \nu_{C=O} $)
Compound ClassSpecific ExampleStructure Note

(cm⁻¹)
Shift vs. AliphaticPrimary Driver
Aliphatic Ester Ethyl AcetateNo conjugation1752 -Baseline Inductive Effect
Benzoate Ester Methyl BenzoateConjugated Ring1724

28 cm⁻¹
Resonance (Ring

Carbonyl)
p-Amino Benzoate Benzocainepara-Amino group1682

70 cm⁻¹
Strong Resonance (+R) from Nitrogen
o-Amino Benzoate Methyl Anthranilateortho-Amino group1685

67 cm⁻¹
Intramolecular H-Bonding

Critical Insight: The para-amino substitution (Benzocaine) causes a bathochromic shift (red shift) of nearly 70 cm⁻¹ compared to the aliphatic baseline. This is due to the "push-pull" electronic system where the amino group pushes electrons and the carbonyl pulls them, creating a resonance hybrid with significant single-bond character [1, 2].

Experimental Protocol: Validated Workflow

To replicate these results, the choice of sampling technique is critical. While ATR (Attenuated Total Reflectance) is convenient, KBr pellets often yield higher resolution for solid amino benzoates like Benzocaine, revealing subtle splitting patterns caused by crystal lattice packing.

Method A: Solid State Analysis (Recommended for Benzocaine)

Objective: Obtain high-resolution spectra of crystalline amino benzoates.

  • Preparation: Grind 1–2 mg of the amino benzoate sample with ~200 mg of spectroscopic grade KBr (dried at 110°C) in an agate mortar.

  • Pelletizing: Press the mixture at 8–10 tons of pressure for 2 minutes to form a transparent disc.

    • Self-Validation: If the disc is opaque or white, moisture is present or grinding was insufficient. Re-grind and re-press.

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

  • Analysis: Look for the sharp $ C=O

    
     -NH_2 $) stretch, which confirms the amino functionality [3].
    
Method B: Liquid/Neat Analysis (Recommended for Methyl Benzoate/Anthranilate)

Objective: Rapid ID of liquid esters.

  • Cleaning: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Ensure the energy throughput is nominal.

  • Background: Collect a background spectrum of the ambient air.

  • Sampling: Place 1 drop of liquid ester on the crystal.

  • Acquisition: Collect 16 scans.

    • Note: ATR spectra may show slight peak shifts (1-2 cm⁻¹) compared to transmission spectra due to depth of penetration dependence on wavelength.

Experimental Decision Tree

ProtocolWorkflow Start Start: Sample Identification StateCheck Physical State? Start->StateCheck Solid Solid (e.g., Benzocaine) StateCheck->Solid Liquid Liquid (e.g., Methyl Benzoate) StateCheck->Liquid KBr Method A: KBr Pellet (High Res, Lattice Effects) Solid->KBr Preferred ATR Method B: ATR (Rapid, Surface Only) Solid->ATR Alternative Liquid->ATR Analysis Analyze C=O Region (1680-1750 cm⁻¹) KBr->Analysis ATR->Analysis

Figure 2: Decision matrix for selecting the appropriate IR sampling technique based on the physical state of the ester.

Conclusion

The amino benzoate esters demonstrate a distinct spectral signature compared to standard esters. The lowering of the carbonyl frequency from ~1750 cm⁻¹ to ~1680 cm⁻¹ is not an artifact but a direct measurement of the resonance delocalization provided by the amino group.

For drug development professionals, this shift is a critical quality attribute. A shift back toward 1720 cm⁻¹ in a Benzocaine sample, for instance, would indicate degradation (loss of the amine) or contamination with a non-amino benzoate intermediate.

References

  • NIST Mass Spectrometry Data Center. (2023). Benzocaine Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2][3][4] National Institute of Standards and Technology.[1][2][3][5] [Link]

  • Stack Exchange Chemistry. (2021). Why is the ester carbonyl peak in benzocaine IR spectrum so low? Discussion on resonance effects in amino benzoates. [Link]

  • LibreTexts Chemistry. (2025). Infrared Spectra of Some Common Functional Groups. Detailed analysis of carbonyl and amine stretching frequencies. [Link]

  • NIST Mass Spectrometry Data Center. (2023). Methyl Benzoate Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1][2][3][4] [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 2-[(methylamino)methyl]benzoate and its Isomer

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical analysis, the unambiguous identification of molecular structure is paramount. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, providing not only the molecular weight of a compound but also a unique fragmentation "fingerprint" that aids in its structural elucidation. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 2-[(methylamino)methyl]benzoate, a versatile building block in chemical synthesis.[1]

To provide a robust analytical framework, we will compare its predicted fragmentation with the experimentally determined fragmentation of its structural isomer, Methyl 2-(methylamino)benzoate. This comparative approach, grounded in the principles of mass spectrometry and the well-documented "ortho effect," will equip researchers with the necessary insights for identifying these and similar compounds.[2][3] Furthermore, we will benchmark mass spectrometry against alternative analytical techniques, offering a holistic perspective on its capabilities and limitations.

Predicted Fragmentation Pattern of Methyl 2-[(methylamino)methyl]benzoate

The structure of Methyl 2-[(methylamino)methyl]benzoate, with its ortho-disposed and interactive functional groups, suggests a complex and informative fragmentation pattern under electron ionization. The molecular ion (M+) is expected at an m/z of 179.09. The primary fragmentation pathways are predicted to be driven by the stability of the resulting fragments, influenced by the secondary amine, the methyl ester, and their spatial relationship.

A key fragmentation event is anticipated to be the α-cleavage adjacent to the nitrogen atom, a characteristic fragmentation of amines.[4][5] This would involve the loss of a hydrogen radical to form a stable iminium ion at m/z 178, or more significantly, the cleavage of the C-C bond between the benzene ring and the methylene group, leading to a resonance-stabilized ion. Another prominent fragmentation pathway for esters is the loss of the alkoxy group.[4][6] In this case, the loss of a methoxy radical (•OCH3) would result in an acylium ion at m/z 148.

The "ortho effect," a phenomenon where adjacent substituents on an aromatic ring interact during fragmentation, is expected to play a significant role.[2][7][8] This could lead to unique rearrangement reactions, such as the intramolecular transfer of a hydrogen atom followed by the elimination of a neutral molecule like methanol.

Below is a diagram illustrating the predicted major fragmentation pathways.

Methyl_2[(methylamino)methyl]benzoate_Fragmentation M+ (m/z 179) M+ (m/z 179) m/z 148 m/z 148 M+ (m/z 179)->m/z 148 - •OCH3 m/z 44 m/z 44 M+ (m/z 179)->m/z 44 α-cleavage m/z 120 m/z 120 m/z 148->m/z 120 - CO m/z 91 m/z 91 m/z 120->m/z 91 - HCN

Caption: Predicted EI-MS fragmentation of Methyl 2-[(methylamino)methyl]benzoate.

Comparative Analysis with Isomeric Methyl 2-(methylamino)benzoate

A direct comparison with the known mass spectrum of the isomer Methyl 2-(methylamino)benzoate (CAS 85-91-6) provides valuable insights into how the presence of a methylene bridge alters the fragmentation pathways.[9] The molecular weight of this isomer is 165.19 g/mol .[10][11][12]

The mass spectrum of Methyl 2-(methylamino)benzoate is characterized by a prominent molecular ion peak at m/z 165. A significant fragment is observed at m/z 134, corresponding to the loss of a methoxy group (•OCH3), analogous to the predicted loss in its isomer.[9] The base peak in its spectrum is often the molecular ion, indicating its relative stability. Other notable fragments arise from the loss of CO from the [M-OCH3]+ fragment.

FeatureMethyl 2-[(methylamino)methyl]benzoate (Predicted)Methyl 2-(methylamino)benzoate (Experimental)[9]
Molecular Ion (M+) m/z 179m/z 165
Loss of •OCH3 m/z 148m/z 134
Key Fragment m/z 44 (from α-cleavage)m/z 106
Ortho Effect Influence Expected to be significant, potentially leading to complex rearrangements.Evident in the fragmentation pattern, but different from its isomer.

The most striking difference is the predicted formation of a prominent m/z 44 fragment ([CH2=NHCH3]+) via α-cleavage in Methyl 2-[(methylamino)methyl]benzoate, a pathway that is not as readily available to its isomer. This distinction can serve as a key diagnostic marker for differentiating the two compounds.

Alternative Analytical Techniques: A Comparative Overview

While GC-MS with electron ionization is a powerful tool for structural elucidation, other analytical methods offer complementary advantages, particularly for quantitative analysis in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for the sensitive and selective quantification of drugs and their metabolites in biological fluids.[13][14][15]

  • Advantages: High sensitivity and selectivity, suitable for non-volatile and thermally labile compounds, and can handle complex matrices with minimal sample cleanup.[16]

  • Disadvantages: Less extensive fragmentation compared to EI, leading to potentially less structural information from a single spectrum. Matrix effects can influence ionization efficiency.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust technique for routine analysis.

  • Advantages: Cost-effective, reliable, and straightforward to operate.

  • Disadvantages: Lower sensitivity and selectivity compared to MS-based methods. Peak identification relies solely on retention time, which can be ambiguous without confirmation.

TechniquePrincipleSensitivitySelectivityStructural InformationThroughput
GC-EI-MS Gas phase separation, electron impact ionizationHighHighExcellentModerate
LC-MS/MS Liquid phase separation, soft ionizationVery HighVery HighGoodHigh
HPLC-UV Liquid phase separation, UV absorbanceModerateModerateLimitedHigh

Experimental Protocol: Acquiring the EI-MS Spectrum

The following provides a generalized, step-by-step methodology for acquiring the electron ionization mass spectrum of Methyl 2-[(methylamino)methyl]benzoate using a gas chromatograph coupled to a mass spectrometer (GC-MS).

1. Sample Preparation:

  • Dissolve approximately 1 mg of the compound in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate).
  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. GC-MS System Configuration:

  • Gas Chromatograph:
  • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically suitable.
  • Injector: Set to a temperature of 250°C in splitless mode.
  • Oven Program: Start at 50°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Mass Spectrometer:
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 40-400.

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS.
  • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the analyte.
  • Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern and the spectrum of the isomer.

Below is a workflow diagram for the GC-MS analysis.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolve in Solvent Dilution Serial Dilution Dissolution->Dilution Injection Inject into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-400) Ionization->Detection TIC Generate Total Ion Chromatogram Detection->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Interpretation Interpret Fragmentation Spectrum->Interpretation

Caption: General workflow for GC-EI-MS analysis.

Conclusion

The structural elucidation of organic molecules is a critical task in many scientific disciplines. This guide has provided a detailed prediction of the mass spectrometry fragmentation pattern of Methyl 2-[(methylamino)methyl]benzoate, highlighting the expected influence of its functional groups and their ortho-positioning. By comparing this predicted pattern with the experimental data of its isomer, Methyl 2-(methylamino)benzoate, we have established key diagnostic features for their differentiation. Furthermore, a comparison with alternative analytical techniques underscores the unique strengths of mass spectrometry in providing rich structural information. The provided experimental protocol offers a practical starting point for researchers seeking to analyze this and related compounds, reinforcing the indispensable role of mass spectrometry in modern chemical analysis.

References

  • Detection of Local Anesthetic Ingredients Including Lidocaine, Tetracaine, and Prilocaine in Illegally Distributed Drugs Through Gas Chromatography-Time-of-Flight Mass Spectrometry and Gas Chromatography-Triple Quadrupole Mass Spectrometry. PubMed. Available at: [Link]

  • Sensitive liquid chromatography/tandem mass spectrometry method for the simultaneous determination of nine local anesthetic drugs. Scilit. Available at: [Link]

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. National Institutes of Health. Available at: [Link]

  • Sensitive liquid chromatography/tandem mass spectrometry method for the simultaneous determination of nine local anesthetic drugs. PubMed. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. National Institutes of Health. Available at: [Link]

  • The EI mass spectra for methyl 2-methylbenzoate and methyl 3-methylbenzoa.. Filo. Available at: [Link]

  • (A) EI‐MS of compound 2 (GC–MS system 1), (B) fragmentation mechanism... ResearchGate. Available at: [Link]

  • Methyl 2 aminobenzoate. mzCloud. Available at: [Link]

  • Cas 85-91-6,Methyl 2-(methylamino)benzoate. LookChem. Available at: [Link]

  • Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Matilda. Available at: [Link]

  • Methyl 2-[(methylamino)methyl]benzoate hydrochloride (C10H13NO2). PubChem. Available at: [Link]

  • Sensitive liquid chromatography/tandem mass spectrometry method for the simultaneous determination of nine local anesthetic drugs. ResearchGate. Available at: [Link]

  • mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • Benzoic acid, 2-(methylamino)-, methyl ester. NIST WebBook. Available at: [Link]

  • Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. National Institutes of Health. Available at: [Link]

  • The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospr. West Virginia University. Available at: [Link]

  • Mass Spectrometry: Fragmentation. University of California, Irvine. Available at: [Link]

  • Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. University of Wisconsin-Whitewater. Available at: [Link]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]

  • Look at the mass spectrum of methyl benzoate. 1. What is the m/z of the parent molecule? [M] = 2. There. brainly.com. Available at: [Link]

  • CN106565509A - Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride. Google Patents.

Sources

NMR Shift Analysis of Benzylic Methylene in Methyl 2-[(methylamino)methyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide on Stability, Cyclization, and Spectral Diagnostics

Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Executive Summary: The "Dual Identity" Challenge

In the development of isoindolinone-based pharmacophores (e.g., for bromodomain inhibition or anticancer applications), Methyl 2-[(methylamino)methyl]benzoate serves as a critical yet elusive intermediate.

For the analytical chemist, this compound presents a "Schrödinger's Cat" scenario:

  • In Acidic Media (HCl Salt): It exists as a stable, linear benzylamine ester.

  • In Basic/Neutral Media (Free Base): It spontaneously cyclizes to 2-methylisoindolin-1-one (N-methylphthalimidine).[1]

This guide objectively compares the NMR signatures of these forms against their synthetic precursor, providing a diagnostic framework to distinguish between the desired intermediate and the cyclized byproduct.

Mechanistic Insight: The Ortho-Effect & Cyclization

The proximity of the nucleophilic secondary amine to the electrophilic methyl ester at the ortho position drives a rapid intramolecular aminolysis. This reaction is thermodynamically favored due to the formation of a stable 5-membered lactam ring.[1]

Pathway Visualization

The following diagram illustrates the equilibrium and irreversible cyclization pathway, highlighting the structural changes that dictate the NMR shifts.

CyclizationPathway Precursor Precursor Methyl 2-(bromomethyl)benzoate Intermediate_Salt Target (Salt Form) Methyl 2-[(methylamino)methyl]benzoate HCl (Stable) Precursor->Intermediate_Salt + MeNH2 / HCl Intermediate_Base Target (Free Base) Methyl 2-[(methylamino)methyl]benzoate (Transient/Unstable) Intermediate_Salt->Intermediate_Base Neutralization (NaOH) Product Cyclized Product 2-methylisoindolin-1-one (Stable Lactam) Intermediate_Base->Product Spontaneous Cyclization (- MeOH)

Comparative NMR Data Analysis

The diagnostic challenge lies in the benzylic methylene (


 -CH

-) and the methyl ester (

-OCH

) signals.[1] The loss of the methyl ester singlet is the primary confirmation of cyclization.
Table 1: Diagnostic Chemical Shifts ( H NMR, 300-400 MHz)
Compound FormSolventBenzylic Methylene (-CH

-)
N-Methyl (-NCH

)
Ester Methyl (-OCH

)
Stability Status
Precursor (Methyl 2-(bromomethyl)benzoate)CDCl

4.96 ppm (s)N/A3.95 ppm (s)Stable
Target (Salt) (Linear HCl salt)D

O / DMSO-d

4.25 – 4.35 ppm (s)~2.75 ppm (s)~3.85 ppm (s)Stable
Cyclized Product (2-methylisoindolin-1-one)CDCl

4.20 – 4.40 ppm (s)3.15 ppm (s)Absent Stable

Technical Note: The chemical shift of the benzylic methylene in the cyclized form (4.2–4.4 ppm) often overlaps with the linear salt form (4.2–4.3 ppm). Therefore, do not rely solely on the methylene shift. You must verify the presence (Linear) or absence (Cyclic) of the methyl ester peak at ~3.8–3.9 ppm.

Spectral Interpretation Logic[1]
  • The "Deshielding" Trap: One might expect the salt form to be significantly more deshielded than the free base. However, the lactam ring formation in the cyclized product also exerts a deshielding effect due to the amide resonance, placing both signals in a similar window (4.2–4.4 ppm).

  • Solvent Effects:

    • CDCl

      
      :  Suitable for the Precursor and Cyclized Product.
      
    • DMSO-d

      
       / D
      
      
      
      O:
      Required for the Linear Salt. Note that in D
      
      
      O, the ammonium protons (-NH
      
      
      ) will exchange and disappear, simplifying the spectrum.

Experimental Protocols

To selectively isolate the linear salt or the cyclized product, specific pH control is required.

Protocol A: Synthesis of the Linear Salt (Target)

To prevent cyclization, the amine must be kept protonated.

  • Reagents: Methyl 2-(bromomethyl)benzoate (1.0 eq), Methylamine (2.0 M in THF, 3.0 eq).

  • Reaction: Dissolve benzoate in anhydrous THF at 0°C. Add methylamine solution dropwise. Stir for 1 hour.

  • Quench: Do not use aqueous base. Pour the reaction mixture directly into cold 1M HCl in ether/dioxane .

  • Isolation: The hydrochloride salt will precipitate. Filter under inert atmosphere.

  • Storage: Store at -20°C under Argon. Exposure to moisture or base will trigger cyclization.

Protocol B: Synthesis of 2-methylisoindolin-1-one (Cyclized Alternative)

If the "Alternative" (the stable lactam) is desired.[1]

  • Reagents: Methyl 2-(bromomethyl)benzoate (1.0 eq), Methylamine (40% aqueous, excess).

  • Reaction: Mix reagents in Methanol. Heat to reflux for 2 hours.

  • Workup: Concentrate in vacuo. The methanol byproduct and excess amine are removed.

  • Purification: The residue is the crude isoindolinone. Recrystallize from EtOAc/Hexane.

  • Validation: Check for disappearance of the ester peak (3.95 ppm) and appearance of the lactam CH

    
     (4.30 ppm).
    

References

  • BenchChem. Methyl 2-(bromomethyl)benzoate Properties and NMR Prediction. Retrieved from

  • National Institutes of Health (NIH) - PubChem. Methyl 2-(bromomethyl)benzoate Compound Summary. Retrieved from

  • Molecules (MDPI). Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors. (Contains NMR data for 2-methylisoindolin-1-one derivatives). Retrieved from

  • Beilstein Journal of Organic Chemistry. Microphotochemistry: 4,4'-Dimethoxybenzophenone mediated photodecarboxylation. (Supporting Info contains NMR for N-methylisoindolinone analogs). Retrieved from

  • SpectraBase. Methyl 2-methylbenzoate 1H NMR Spectrum. (Used for ester shift comparison). Retrieved from

Sources

Comparing reactivity of methyl vs ethyl 2-(aminomethyl)benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Reactivity Profiles of Methyl vs. Ethyl 2-(aminomethyl)benzoates in Isoindolinone Synthesis

Executive Summary

For researchers targeting the isoindolin-1-one (phthalimidine) scaffold, the choice between methyl 2-(aminomethyl)benzoate (1a) and ethyl 2-(aminomethyl)benzoate (1b) is a decision between kinetic efficiency and process stability .

  • Methyl Ester (1a): The "Kinetic Specialist." It undergoes intramolecular cyclization up to 10-fold faster than the ethyl analog under mild conditions. It is the preferred reagent for rapid, high-throughput synthesis or when using sensitive substrates that cannot withstand high temperatures. However, it suffers from lower shelf-stability due to spontaneous lactamization.

  • Ethyl Ester (1b): The "Stable Precursor." It exhibits significant steric resistance to nucleophilic attack, requiring elevated temperatures (

    
    C) or stronger bases for cyclization. This makes it the ideal candidate for multistep sequences where the open-chain amino-ester must survive prior functionalization steps without premature cyclization.
    

Mechanistic Analysis: Intramolecular Aminolysis

The core reactivity difference lies in the Intramolecular Nucleophilic Acyl Substitution (INAS) . Unlike intermolecular reactions, the effective molarity of the amine is extremely high, making the reaction entropy-driven.

Reaction Pathway

The reaction proceeds via a general base-catalyzed mechanism where the rate-limiting step is often the proton transfer concurrent with the collapse of the tetrahedral intermediate.

G cluster_0 Steric Influence Start 2-(aminomethyl)benzoate (Open Chain) TS Tetrahedral Intermediate Start->TS Nucleophilic Attack (k1) TS->Start Reversibility (k-1) Product Isoindolin-1-one (Lactam) TS->Product Collapse (k2) Rate Determining Step Alcohol Alcohol (MeOH/EtOH) TS->Alcohol Leaving Group

Figure 1: Mechanism of intramolecular aminolysis. The steric bulk of the alkoxy group (OMe vs OEt) directly impacts


 and the energy barrier of the transition state.

Detailed Comparative Analysis

Kinetic Profiling

The reactivity difference is governed by the Taft Steric Parameter (


) . The methyl group (

) presents minimal steric hindrance to the approaching amine nucleophile. The ethyl group (

) introduces additional bulk and rotational degrees of freedom that shield the carbonyl carbon.
FeatureMethyl 2-(aminomethyl)benzoateEthyl 2-(aminomethyl)benzoate
Cyclization Rate (

)
1.0 (Reference) ~0.1 - 0.2 (Estimated)

(Cyclization)

[1]
Significantly lower
Activation Energy (

)
Lower (Facile at RT)Higher (Requires

T)
Leaving Group Ability Methoxide (Less hindered)Ethoxide (More hindered)

Experimental Insight: In aqueous systems at pH > 8, the methyl ester cyclizes with a half-life measured in minutes to hours, whereas the ethyl ester can remain stable for days at room temperature if pH is controlled [1, 2].

Stability & Storage
  • Methyl Ester: Highly prone to auto-cyclization . Even as a hydrochloride salt, trace moisture or slight basicity can trigger conversion to the lactam solid. Storage Recommendation:

    
    C, strictly anhydrous.
    
  • Ethyl Ester: Robust. The ethyl tail provides a "steric lock," preventing the amine from easily accessing the carbonyl at resting states. It can often be stored as a free base at

    
    C for short periods.
    
Solubility & Lipophilicity
  • LogP: The ethyl ester is more lipophilic (

    
    ). This is advantageous for extraction from aqueous reaction mixtures using non-polar solvents (e.g., hexanes/EtOAc) before cyclization is induced.
    

Experimental Protocols

Protocol A: Rapid Cyclization (Methyl Ester)

Best for: Generating isoindolinone libraries quickly.

  • Dissolution: Dissolve methyl 2-(aminomethyl)benzoate HCl (1.0 equiv) in Methanol (0.1 M).

  • Base Addition: Add Triethylamine (TEA) (2.5 equiv) dropwise at

    
    C.
    
  • Reaction: Warm to Room Temperature (25°C) . Stir for 2–4 hours .

    • Monitoring: TLC will show disappearance of the ester spot (

      
       in 1:1 EtOAc/Hex) and appearance of the lactam (
      
      
      
      ).
  • Workup: Concentrate in vacuo. Triturate the residue with cold ether to remove TEA salts. The product often precipitates as a white solid.

Protocol B: Controlled Cyclization (Ethyl Ester)

Best for: Large-scale synthesis or when "pausing" at the amino-ester stage is required.

  • Dissolution: Dissolve ethyl 2-(aminomethyl)benzoate (1.0 equiv) in Ethanol (0.2 M).

  • Catalysis: Add Potassium Carbonate (

    
    )  (1.5 equiv) or Sodium Ethoxide  (0.5 equiv).
    
  • Reaction: Heat to Reflux (78°C) for 6–12 hours .

    • Note: Room temperature reaction is negligible over short timeframes.

  • Workup: Dilute with water. Extract with Ethyl Acetate (

    
    ). Wash organics with brine, dry over 
    
    
    
    , and concentrate.

Synthesis of Precursors

If these specific esters are not commercially available, they are best synthesized via the Phthalimide Route to avoid premature cyclization during preparation.

Synthesis Phthalimide Phthalimide RingOpen 2-Carboxybenzamide Phthalimide->RingOpen Hydrolysis Esterification Esterification (MeOH or EtOH / H+) RingOpen->Esterification ROH / Reflux Reduction Hoffman/Curtius or Reduction Esterification->Reduction Target Ester (HCl Salt)

Figure 2: Synthetic workflow. Using the hydrochloride salt prevents cyclization until the base is added.

References

  • Fife, T. H., & DeMark, B. R. (1985). Intramolecular nucleophilic aminolysis of aliphatic esters. Cyclization of methyl 2-aminomethylbenzoate to phthalimidine. Journal of the American Chemical Society, 107(24), 6914–6921.

  • Di Loreto, H. E., Czarnowski, J., & Afonso, M. S. (2002). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin.[1][2] Chemosphere, 49(3), 353–361.[1][2]

  • BenchChem. (2025).[3] A Comparative Guide to Ethyl 3-oxovalerate and Methyl 3-oxovalerate in Organic Reactions.

  • Sigma-Aldrich. (2025). Product Specification: Methyl 2-(aminomethyl)benzoate hydrochloride.[4]

Sources

Steric and Electronic Modulation in Benzoates: A Comparative UV-Vis Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

To: Researchers, Formulation Scientists, and Medicinal Chemists From: Senior Application Scientist, Spectroscopy Division Subject: Differentiating Ortho-Substituted Benzoates via UV-Vis: Mechanisms, Protocols, and Data

Executive Summary: The "Ortho" Dichotomy

In the spectroscopic analysis of benzoate derivatives, ortho-substitution presents a unique analytical challenge. Unlike meta or para substitutions—which primarily exert electronic effects (inductive and mesomeric)—ortho substituents introduce a physical conflict: Steric Inhibition of Resonance (SIR) .[1]

However, this is not a one-way street.[1] Depending on the nature of the substituent, ortho-substitution can either disrupt conjugation (leading to hypsochromic shifts) or lock planar conformation via Intramolecular Hydrogen Bonding (leading to bathochromic shifts).

This guide provides the experimental framework to distinguish these two opposing phenomena using UV-Visible spectroscopy.

Theoretical Framework & Mechanisms[1]

To interpret the spectra accurately, we must deconstruct the electronic transitions. Benzoates typically display two primary absorption bands:

  • E-Band (Ethylenic): ~200–210 nm (often obscured by solvent cutoff).

  • K-Band (Conjugated/Benzenoid): ~230–280 nm (The primary diagnostic band).

The position and intensity of the K-Band are modulated by the twist angle (


) between the benzene ring and the carbonyl moiety.
Mechanism A: Steric Inhibition of Resonance (SIR)

Example: o-Toluic Acid vs. p-Toluic Acid A bulky ortho-group (e.g., -CH₃) physically clashes with the carbonyl oxygen.[2] To relieve strain, the carbonyl group rotates out of the plane of the benzene ring.

  • Consequence: The

    
    -electron system is decoupled.
    
  • Spectral Result: Hypsochromic shift (Blue shift) and Hypochromic effect (Lower

    
    ) compared to the para-isomer.
    
Mechanism B: Intramolecular Hydrogen Bonding (IMHB)

Example: Methyl Salicylate vs. Methyl p-hydroxybenzoate If the ortho-substituent is a hydrogen bond donor (e.g., -OH), it forms a stable 6-membered chelate ring with the carbonyl oxygen.

  • Consequence: This "locks" the molecule in a planar conformation and stabilizes the excited state.

  • Spectral Result: Significant Bathochromic shift (Red shift) compared to the para-isomer.

Visualizing the Pathway

The following diagram outlines the decision logic for interpreting spectral shifts in ortho-benzoates.

Benzoatemechanisms Substituent Ortho-Substituent Added Type Substituent Type? Substituent->Type Bulky Bulky / Non-H-Bonding (e.g., -CH3, -NO2) Type->Bulky Steric Donor H-Bond Donor (e.g., -OH, -NH2) Type->Donor Chelation Twist Twist: Carbonyl rotates out of plane Bulky->Twist Lock Lock: Formation of Chelate Ring Donor->Lock SIR Steric Inhibition of Resonance (SIR) Twist->SIR IMHB Intramolecular H-Bonding (IMHB) Lock->IMHB BlueShift Blue Shift (Hypsochromic) Loss of Intensity SIR->BlueShift RedShift Red Shift (Bathochromic) High Intensity IMHB->RedShift

Caption: Logical flow illustrating how substituent nature dictates spectral outcome: Steric bulk leads to decoupling (Blue Shift), while chelation leads to planar stabilization (Red Shift).

Comparative Data Analysis

The table below contrasts the spectral properties of ortho-substituted benzoates against their para-isomers. Note the divergence in the "Shift Direction" column.[3]

Compound ClassIsomerSubstituent

(nm)

(L[4]·mol⁻¹·cm⁻¹)
Effect Observed
Benzoic Acid Unsub-H23011,600Reference Standard
Toluic Acids Para-CH₃23612,500Bathochromic (Hyperconjugation)
Ortho-CH₃229 9,500 SIR (Blue Shift & Intensity Loss)
Hydroxybenzoates Para-OH25516,000Bathochromic (Mesomeric +R)
(Methyl Esters)Ortho-OH305 4,500 IMHB (Strong Red Shift)

*Data approximated for Methanol/Ethanol solvent systems. Note that Methyl Salicylate (Ortho-OH) shows a massive shift to ~305nm due to the chelate ring, distinct from the 255nm of the para-isomer.

Experimental Protocol

To replicate these results, specific attention must be paid to solvent polarity.[1] Polar protic solvents (Methanol, Water) can disrupt Intramolecular Hydrogen Bonding, potentially masking the "Ortho Effect" in salicylates.

Workflow Diagram

Protocol Prep Sample Prep 10^-4 M Solvent Solvent Selection Prep->Solvent NonPolar Cyclohexane (Preserves IMHB) Solvent->NonPolar Structure Study Polar Methanol (Competes w/ IMHB) Solvent->Polar Solubility Check Scan Scan 200-400nm Quartz Cuvette NonPolar->Scan Polar->Scan Analyze Calculate Shift vs. Benzoic Acid Scan->Analyze

Caption: Experimental workflow emphasizing solvent selection. Non-polar solvents are required to observe the true extent of Intramolecular Hydrogen Bonding.

Step-by-Step Methodology
  • Solvent Preparation:

    • Primary Solvent: Spectroscopic grade Cyclohexane (non-polar). This is critical for observing IMHB without interference from intermolecular solvent bonding.

    • Secondary Solvent: Methanol or Ethanol (polar). Used to demonstrate the "Solvent Stark Effect"—if the spectral band shifts significantly between Cyclohexane and Ethanol, H-bonding is involved.

  • Sample Dilution:

    • Prepare a stock solution of 1.0 mM (millimolar).

    • Dilute to a working concentration of

      
       M to 
      
      
      
      M
      .
    • Why? Benzoates have high molar absorptivity (

      
      ). Concentrations higher than this will violate the Beer-Lambert law (Absorbance > 1.5), leading to flat-topped peaks and inaccurate 
      
      
      
      readings.
  • Baseline Correction:

    • Fill two matched quartz cuvettes with pure solvent.

    • Run a baseline scan (200–400 nm).

    • Note: Glass cuvettes absorb UV light below 320 nm and cannot be used for benzoates.

  • Data Acquisition:

    • Scan rate: Medium (approx. 200 nm/min).

    • Bandwidth: 1.0 nm.

    • Record

      
       and Absorbance (A).[1][3][4][5]
      
  • Calculation of Molar Absorptivity (

    
    ): 
    
    
    
    
    Where
    
    
    is absorbance,
    
    
    is concentration (mol/L), and
    
    
    is path length (1 cm).

Expert Insights & Troubleshooting

  • The "Dual Peak" in Salicylates: When scanning Methyl Salicylate in methanol, you may see two bands or a broadened shoulder. This represents an equilibrium between the intramolecularly bonded species and the intermolecularly solvent-bonded species. In cyclohexane, the lower energy band (IMHB) will dominate.

  • Impurity Flag: If your o-toluic acid spectrum shows a sharp peak at 236 nm (identical to p-toluic), your sample is likely contaminated with the para isomer. The ortho isomer should always be less intense and slightly blue-shifted (or similar to benzoic acid) due to the loss of planarity.

References

  • NIST Chemistry WebBook. Methyl Salicylate UV-Vis Spectrum. National Institute of Standards and Technology.[6] Available at: [Link]

  • Chemistry LibreTexts. Correlations of Structure with Reactivity of Aromatic Compounds (Hammett Equation & Steric Effects). Available at: [Link][2][3][7][8][9][10][11][12]

  • Royal Society of Chemistry (RSC). Kinetic study of hydrolysis of benzoates (Steric Terms). J. Chem. Soc., Perkin Trans. 2. Available at: [Link]

Sources

Validation of ester purity using thin-layer chromatography (TLC)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Validation of Ester Purity Using Thin-Layer Chromatography (TLC)

Introduction: The Enduring Relevance of TLC in Modern Chemistry

In an era dominated by high-cost, complex analytical instrumentation, Thin-Layer Chromatography (TLC) remains an indispensable tool for the modern researcher, particularly in the synthesis and development of ester-containing compounds. Esters are a foundational functional group in pharmaceuticals, fragrances, and materials science. Verifying their purity swiftly and effectively is a daily requirement in research and development. While techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer superior quantitative precision, TLC provides an unparalleled combination of speed, cost-effectiveness, and versatility for reaction monitoring, fraction screening, and purity validation.[1][2]

This guide moves beyond a simple recitation of steps. As a Senior Application Scientist, my objective is to provide you with the causal logic behind method development, a framework for building self-validating protocols, and a clear-eyed comparison of TLC against its instrumental counterparts.

The Foundational Principle: Differential Partitioning of Esters

TLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[3][4][5] For the analysis of most esters, the stationary phase is typically silica gel, a highly polar polymer of silicon dioxide rich in surface silanol (Si-OH) groups.[3][5]

The separation hinges on a competition:

  • Adsorption: The polar carbonyl group (C=O) of the ester interacts with the polar silanol groups of the silica gel via dipole-dipole interactions.

  • Solvation: The mobile phase (eluent) flows up the plate via capillary action, attempting to dissolve and carry the sample components with it.[6]

A compound's migration distance, quantified by the Retention Factor (Rf), is a direct result of this balance. Less polar compounds spend more time in the less polar mobile phase and travel further up the plate (higher Rf). More polar compounds are more strongly adsorbed to the silica gel and travel shorter distances (lower Rf).[3]

Diagram 1: Principle of Ester Separation on a TLC Plate

Separation cluster_TLC TLC Plate Cross-Section cluster_MobilePhase Mobile Phase Flow StationaryPhase Silica Gel Stationary Phase Si-OH Si-OH Si-OH MobilePhase Solvent Molecules Ester Ester (Moderately Polar) Ester->StationaryPhase:f1 Weaker Adsorption Impurity Non-Polar Impurity Impurity->MobilePhase Stronger Affinity

Caption: Separation mechanism of an ester and a non-polar impurity on silica gel.

Part 1: Designing a Robust TLC Method for Esters

A successful TLC analysis is not accidental; it is the result of a systematic approach to selecting the stationary and mobile phases.

Stationary Phase Selection

For the vast majority of esters, silica gel 60 F254 plates are the authoritative standard.[7] The "60" refers to the mean pore size in angstroms, and "F254" indicates the inclusion of a fluorescent indicator that glows under 254 nm UV light, allowing for the easy visualization of UV-active compounds as dark spots.[8] Alumina plates can also be used but are generally reserved for the separation of more basic compounds.[1]

Mobile Phase (Eluent) Selection: The Key to Resolution

The choice of eluent is the most critical variable in TLC method development.[9] Since esters are mildly polar, a binary solvent system consisting of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is typically employed.[3][4]

The goal is to achieve a target Rf value for the ester of interest between 0.2 and 0.8 , with an ideal range of 0.3-0.6 for optimal separation from potential impurities.[3][10]

  • If Rf is too low (<0.2): The eluent is not polar enough. The ester is stuck at the baseline. Increase the proportion of the more polar solvent.

  • If Rf is too high (>0.8): The eluent is too polar. The ester moves with the solvent front, resulting in no separation. Decrease the proportion of the more polar solvent.

Table 1: Recommended Starting Solvent Systems for Ester Analysis

Ester CharacteristicsStarting Mobile Phase (v/v)Rationale
Simple, non-polar esters (e.g., ethyl acetate, butyl acetate)9:1 to 4:1 Hexane / Ethyl AcetateLow polarity eluent needed to achieve differential migration.
Esters with additional moderate polarity (e.g., benzyl acetate)4:1 to 1:1 Hexane / Ethyl AcetateIncreased eluent polarity is required to overcome aromatic interactions and move the spot from the baseline.[4]
More polar esters (e.g., esters with a hydroxyl group)1:1 Hexane / Ethyl Acetate or 9:1 Dichloromethane / MethanolA significantly more polar system is needed to compete with the strong analyte-silica interactions.

Part 2: Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be inherently self-validating by including necessary controls on a single plate, allowing for unambiguous interpretation of the results.

Materials
  • Silica Gel 60 F254 TLC Plate

  • Pencil and Ruler

  • Microcapillary tubes for spotting

  • Developing Chamber with Lid

  • Mobile Phase (e.g., 4:1 Hexane:Ethyl Acetate)

  • Sample solutions (dissolved in a volatile solvent like dichloromethane or ethyl acetate):

    • SM: Starting Material (e.g., the alcohol or carboxylic acid)

    • RXN: Reaction Mixture

    • CO: Co-spot (a spot of RXN with a spot of a pure ester standard on top)

    • STD: Pure Ester Standard (if available)

Step-by-Step Methodology
  • Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate.[6] Mark the lanes for each sample (SM, RXN, CO, STD).

  • Chamber Saturation: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, wetting it with the solvent, and close the lid. Allow the chamber to saturate for 5-10 minutes. This ensures a uniform vapor environment, leading to reproducible Rf values.[7]

  • Spotting: Using a microcapillary tube, apply a small spot of each solution to its designated lane on the origin line. The spot should be as small as possible (1-2 mm diameter) to maximize resolution.[3] For the co-spot lane, apply the RXN mixture first, let it dry, then apply the standard directly on top.

  • Development: Carefully place the spotted TLC plate into the saturated chamber, ensuring the origin line is above the solvent level.[6] Close the lid and allow the solvent to ascend the plate by capillary action.[5]

  • Completion: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[6]

  • Drying: Allow the solvent to completely evaporate from the plate in a fume hood.

Diagram 2: TLC Experimental Workflow

TLC_Workflow A 1. Plate Preparation (Draw Origin Line) C 3. Sample Spotting (SM, RXN, CO, STD) A->C B 2. Chamber Saturation D 4. Plate Development B->D C->D E 5. Mark Solvent Front D->E F 6. Visualization (UV, Chemical Stain) E->F G 7. Rf Calculation & Analysis F->G

Sources

A Comparative Guide to 13C NMR Signals for Ester vs. Amide Carbonyls in Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Underlying Science: Why Ester and Amide Carbonyls Differ in 13C NMR

The chemical shift of a carbonyl carbon in a 13C NMR spectrum is exquisitely sensitive to its local electronic environment.[1] The primary factors governing this are the hybridization state of the carbon, the electronegativity of the atoms attached to it, and resonance effects.[2][3] In benzoate derivatives, the key to differentiating between an ester and an amide lies in understanding the interplay of inductive and resonance effects imparted by the oxygen of the ester and the nitrogen of the amide.

Resonance and Electron Delocalization: The Decisive Factor

While both oxygen and nitrogen are electronegative atoms that inductively withdraw electron density from the carbonyl carbon, their ability to donate a lone pair of electrons via resonance has a more pronounced effect on the carbonyl carbon's shielding.

  • Amides: The nitrogen atom in an amide is less electronegative than the oxygen in an ester. This makes its lone pair of electrons more available for delocalization into the carbonyl group.[4] This increased resonance delocalization leads to a greater contribution from the resonance structure where the C-N bond has double bond character and the carbonyl carbon carries less partial positive charge.[5][6] This enhanced electron density around the carbonyl carbon results in increased shielding, causing its 13C NMR signal to appear at a lower chemical shift (further upfield).

  • Esters: The oxygen atom in an ester is more electronegative than the nitrogen in an amide. Consequently, its lone pair is less readily donated into the carbonyl system.[4] While resonance delocalization still occurs, its contribution is less significant compared to amides.[5] As a result, the carbonyl carbon in an ester is more electron-deficient (deshielded) and resonates at a higher chemical shift (further downfield) compared to the corresponding amide.

The following diagram illustrates the resonance structures that contribute to the shielding of the carbonyl carbon in amides and the deshielding in esters.

G A Sample Preparation B NMR Tube Loading A->B C Instrument Setup B->C D Data Acquisition C->D E Data Processing D->E F Spectral Analysis E->F

Caption: Experimental workflow for 13C NMR spectroscopy.

Step-by-Step Methodology:

  • Sample Preparation:

    • Purity: Ensure the sample is of high purity (>95%) to avoid signals from impurities that could complicate spectral interpretation.

    • Mass: Weigh approximately 10-50 mg of the benzoate derivative. The exact amount will depend on the compound's molecular weight and the sensitivity of the NMR spectrometer. [1] * Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic compounds. The solvent signal will also serve as a reference for the chemical shift scale. [7]

  • NMR Tube and Filtration:

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.

  • Instrument Setup and Shimming:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak, which is crucial for high-resolution spectra.

  • Acquisition Parameters:

    • Experiment: Select a standard 1D 13C NMR experiment with proton decoupling. [8][9] * Pulse Angle: Use a 30-45° pulse angle to allow for a shorter relaxation delay.

    • Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for qualitative 13C NMR.

    • Number of Scans (ns): Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR. [8][10]Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

    • Spectral Width: Set a spectral width that encompasses the entire expected range of 13C chemical shifts (e.g., 0-220 ppm). [11]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Reference the spectrum by setting the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

    • Perform baseline correction to ensure a flat baseline.

Conclusion

The distinction between ester and amide carbonyl signals in the 13C NMR spectra of benzoate derivatives is a reliable and powerful tool for structural elucidation. The greater resonance delocalization in amides leads to a more shielded carbonyl carbon that resonates at a lower chemical shift (typically 160-170 ppm) compared to the more deshielded carbonyl carbon of an ester (typically 165-175 ppm). By understanding the fundamental principles of resonance and inductive effects, and by following a robust experimental protocol, researchers can confidently assign these crucial functional groups and advance their scientific endeavors.

References

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Maciel, G. E., & Traficante, D. D. (1966). Carbon-13 Chemical Shifts of the Carbonyl Group. III. Solvent Effects. The Journal of Chemical Physics, 45(2), 548-552. Retrieved from [Link]

  • Scribd. (n.d.). 13C NMR Chemical Shifts Guide. Retrieved from [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Radeglia, R., & Scheler, G. (1980). 13C NMR spectra of some amides and imides. Effect of inductive and mesomeric interactions, cyclization and hydrogen bonding on 13C NMR chemical shifts. Organic Magnetic Resonance, 14(6), 447-450. Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). Retrieved from [Link]

  • RMIT Open Press. (n.d.). 3.5.3 The Carbonyl Group: Esters, Amides and the Peptide Bond. Retrieved from [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. University of Wisconsin-Madison. Retrieved from [Link]

  • OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). Solvent Effects on the C13 Chemical Shift of the Carbonyl Group of Acetone. Retrieved from [Link]

  • Compound Interest. (2015, April 7). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

  • Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400.
  • SlidePlayer. (2023, May 13). nuclear magnetic resonance - spectroscopy. Retrieved from [Link]

  • Reddit. (2024, November 5). Why do amides have lower ir frequency than ketones and esters higher than ketones when both have resonance?. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

  • Reddit. (2019, November 27). C-NMR chemical shifts for aldehyde and ketones vs for esters, amides, and carboxylic acids?. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-[(methylamino)methyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

For laboratory professionals dedicated to advancing scientific discovery, the commitment to safety and environmental stewardship is paramount. The proper management and disposal of chemical reagents are not merely procedural tasks but integral components of rigorous scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Methyl 2-[(methylamino)methyl]benzoate, ensuring regulatory compliance, personnel safety, and environmental protection.

Hazard Profile and Initial Risk Assessment

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is essential. Methyl 2-[(methylamino)methyl]benzoate is classified as a hazardous substance. The primary risks associated with this compound are irritation to the skin and eyes.[1] A summary of its hazard classification and necessary protective equipment is detailed below.

Hazard Classification & PPE Requirements
Hazard Identification
Signal Word: Warning[1]
Hazard Statements: • H315: Causes skin irritation.[1] • H319: Causes serious eye irritation.[1]
Environmental Hazard: Should not be released into the environment.[1]
Personal Protective Equipment (PPE)
Eye Protection: Goggles conforming to European standard EN 166 or US NIOSH-approved standards are mandatory to prevent contact with the eyes.[1]
Hand Protection: Wear protective, chemically resistant gloves. The suitability and durability of a glove type depend on usage (e.g., frequency and duration of contact).[2]
Skin and Body Protection: A laboratory coat or long-sleeved clothing is required to prevent skin contact.[1]
Respiratory Protection: In situations where ventilation is inadequate or when facing concentrations above the exposure limit, a NIOSH/MSHA or European Standard EN 136 approved respirator must be used.[1] All handling of waste should ideally occur within a certified chemical fume hood to minimize inhalation exposure.

Comprehensive Disposal Protocol

The disposal of Methyl 2-[(methylamino)methyl]benzoate must be treated as regulated hazardous waste.[1][3] Adherence to federal, state, and local regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), is mandatory. Do not, under any circumstances, dispose of this chemical down the drain or in regular trash.[3][4]

Step 1: Waste Identification and Segregation

The first and most critical step is the proper identification and segregation of the waste stream. This prevents dangerous chemical reactions and ensures compliant disposal.

  • Identify: Clearly designate a waste container specifically for Methyl 2-[(methylamino)methyl]benzoate and its associated contaminated materials (e.g., pipette tips, contaminated gloves).

  • Segregate: Do not mix this waste with other chemical streams. It is particularly important to keep it separate from incompatible materials such as strong oxidizing agents and strong bases to avoid potentially hazardous reactions.[2][5][6]

Step 2: Waste Containment and Labeling

Proper containment is crucial for safe storage and transport.

  • Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[3] Ensure the container is in good condition, free from cracks or damage.

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "Methyl 2-[(methylamino)methyl]benzoate"

    • The date when waste was first added (the "accumulation start date").

    • Appropriate hazard pictograms (e.g., irritant).

    • The name of the principal investigator or laboratory contact.

Step 3: Waste Accumulation and Storage

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA).[3][7]

  • Storage Location: The SAA should be a well-ventilated area, away from heat, sparks, or ignition sources.[3]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment tray or tub. This precaution is vital to contain any potential leaks or spills.[3]

  • Container Management: Keep the waste container sealed unless you are actively adding waste to it.

Step 4: Arranging for Professional Disposal

The final disposal of hazardous waste is a regulated process that must be managed by professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3] They will provide specific instructions and ensure the entire process is compliant.

  • Licensed Vendor: Your EHS department will work with a licensed hazardous waste disposal company to transport and dispose of the material in an approved facility.[3] A hazardous waste manifest will be used to track the waste from your laboratory to its final destination, ensuring "cradle-to-grave" management as required by law.[3]

Step 5: Management of Empty Containers

Chemical containers that have been emptied through normal use are not regulated as hazardous waste, provided they are properly decontaminated.[8]

  • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or another appropriate solvent) three times.

  • Collect Rinseate: The first rinseate must be collected and disposed of as hazardous waste along with the Methyl 2-[(methylamino)methyl]benzoate waste stream.[8][9] Subsequent rinses may be permissible for drain disposal, but you must consult your local EHS for specific guidance.

  • Final Disposal: Once the container is triple-rinsed and air-dried, completely deface or remove the original chemical label.[8] The clean, unlabeled container can then typically be disposed of in the regular laboratory glass or plastic recycling stream.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Methyl 2-[(methylamino)methyl]benzoate.

G cluster_prep Preparation & Handling cluster_containment Waste Containment cluster_storage Accumulation & Disposal cluster_empty Empty Container Management start Waste Generation: Methyl 2-[(methylamino)methyl]benzoate ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe empty_q Is Container Empty? start->empty_q fume_hood Work in Chemical Fume Hood ppe->fume_hood classify Classify as Hazardous Waste fume_hood->classify segregate Segregate from Incompatible Chemicals classify->segregate container Select Leak-Proof, Compatible Container segregate->container label_waste Label Container: 'Hazardous Waste', Chemical Name, Date container->label_waste store Store in Secondary Containment in Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs vendor_disposal Licensed Vendor Disposes at Approved Facility contact_ehs->vendor_disposal empty_q->classify No rinse Triple Rinse Container empty_q->rinse Yes collect_rinse Collect First Rinseate as Hazardous Waste rinse->collect_rinse collect_rinse->container Add to Waste deface Deface Original Label collect_rinse->deface recycle Dispose of Clean Container in Recycling deface->recycle

Caption: Workflow for the safe disposal of Methyl 2-[(methylamino)methyl]benzoate.

References

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Sodium benzoate. Retrieved from [Link]

  • University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-[(methylamino)methyl]benzoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of pharmaceutical innovation, our commitment to safety is as paramount as our dedication to scientific advancement. The handling of novel or specialized chemical reagents demands a meticulous, proactive approach to personal protection. This guide provides an in-depth operational plan for the safe handling of Methyl 2-[(methylamino)methyl]benzoate, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). Our methodology is grounded in a risk-based assessment, drawing from authoritative data on structurally similar compounds to ensure a comprehensive safety margin.

Hazard Assessment: The Foundation of PPE Selection

Understanding the potential risks is the critical first step in defining a robust PPE protocol. While specific toxicological data for Methyl 2-[(methylamino)methyl]benzoate is not widely available, we can infer its potential hazards by examining a close structural analog, Methyl 2-(methylamino)benzoate (CAS 85-91-6). The primary difference lies in the linker between the amine and the benzene ring, but the core functional groups—a secondary amine and a methyl ester on an aromatic ring—remain.

Based on authoritative Safety Data Sheets (SDS) for this analog, the primary hazards are:

  • Skin Irritation (H315): The compound is expected to cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Direct contact with the eyes is likely to cause serious irritation.[1][2]

The signal word associated with these hazards is "Warning".[1][2] Given the presence of an amine group, there is also a potential for sensitization, although this is not explicitly classified for the analog. Therefore, our PPE strategy must prioritize the prevention of skin and eye contact.

Routes of Exposure to Mitigate:

  • Dermal Contact: Direct skin contact during weighing, transfer, or from splashes.

  • Ocular Contact: Splashes directly into the eye during liquid transfers or reaction work-ups.

  • Inhalation: While the analog is a low-melting solid/liquid with likely low vapor pressure, aerosol generation (e.g., during vigorous mixing or sonication) or handling of a powdered form could lead to inhalation.[3]

  • Ingestion: Accidental ingestion via contaminated hands.[3]

Core PPE Requirements: A Multi-Layered Defense

Effective chemical safety relies on establishing barriers between the researcher and the potential hazard. The following PPE is mandatory when handling Methyl 2-[(methylamino)methyl]benzoate.

  • Eye and Face Protection:

    • Why: To prevent serious eye irritation from splashes.[1][2] Standard safety glasses are insufficient as they do not protect from splashes from the side, top, or bottom.

    • What to Use: Chemical splash goggles conforming to European Standard EN 166 or ANSI Z87.1 are required.[1][2]

    • Enhanced Protection: If there is a significant risk of splashing or a highly exothermic reaction, a face shield should be worn over the chemical splash goggles.[4]

  • Skin and Body Protection:

    • Why: To prevent skin irritation and minimize dermal absorption.[1][5]

    • What to Use: A flame-resistant (e.g., Nomex) or 100% cotton laboratory coat is required. It must be long-sleeved, fully buttoned, and fit properly to cover as much skin as possible.[4] Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory.[4] Avoid synthetic fabrics like polyester, which can melt and fuse to the skin in a fire.

  • Hand Protection:

    • Why: The hands are the most likely part of the body to come into direct contact with the chemical.

    • What to Use: Disposable nitrile gloves are the standard for providing short-term protection against a wide range of chemicals.[4] It is crucial to check the manufacturer's chemical resistance guide to ensure compatibility.

    • Best Practice: Double-gloving is recommended during operations with a higher risk of contamination, such as reagent transfers. Gloves must be inspected for tears or pinholes before each use and changed immediately upon any sign of contamination.

  • Respiratory Protection:

    • Why: To prevent irritation of the respiratory tract if the material becomes airborne.

    • When to Use: Under standard laboratory conditions with adequate engineering controls (i.e., in a certified chemical fume hood), respiratory protection is typically not required.[1] However, if you are handling large quantities, the material is being aerosolized, or engineering controls are not available or functioning, respiratory protection is necessary.

    • What to Use: A NIOSH/MSHA or European Standard EN 149 approved air-purifying respirator with organic vapor cartridges would be appropriate.[1][6] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[4]

Hazard and PPE Summary

The following table summarizes the key hazard information derived from the structural analog Methyl 2-(methylamino)benzoate and the corresponding minimum PPE requirements.

Hazard ClassificationGHS CodePotential Route of ExposureMinimum PPE Requirement
Causes skin irritationH315Dermal ContactNitrile Gloves, Laboratory Coat
Causes serious eye irritationH319Ocular ContactChemical Splash Goggles
Potential for respiratory irritation(STOT SE 3 - H335 for analog)InhalationUse in Chemical Fume Hood
PPE Selection Workflow

The decision-making process for selecting the appropriate level of PPE can be visualized as follows.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling Methyl 2-[(methylamino)methyl]benzoate task Assess Task: - Scale (mg vs kg) - Potential for splash/aerosol - Engineering controls available? start->task fume_hood Working in a certified chemical fume hood? task->fume_hood core_ppe Mandatory Base PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat, Long Pants,  Closed-toe Shoes task->core_ppe All Tasks face_shield Add Face Shield task->face_shield High Splash Potential respirator Respiratory Protection Required fume_hood->respirator No / Malfunctioning no_respirator Respiratory Protection Not Required fume_hood->no_respirator Yes

Caption: PPE selection workflow for handling the target compound.

Operational Protocol: Donning, Doffing, and Disposal

Procedural discipline is essential to ensure that PPE provides its intended protection and does not become a source of contamination.

Step-by-Step PPE Protocol:

  • Preparation:

    • Inspect all PPE for damage (cracks, tears, signs of degradation) before use.

    • Ensure an emergency eyewash and shower are accessible and unobstructed.[6]

  • Donning Sequence (Putting On):

    • Step 1: Put on your laboratory coat and fasten all buttons.

    • Step 2: Put on chemical splash goggles. Adjust for a snug fit.

    • Step 3: Put on the first pair of nitrile gloves.

    • Step 4: If double-gloving, put on the second pair of gloves, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.

  • Doffing Sequence (Taking Off): This sequence is designed to minimize cross-contamination.

    • Step 1: Remove the outer pair of gloves (if used) by peeling them off without touching the outside surface with your bare skin. Dispose of them immediately in the designated chemical waste container.

    • Step 2: Remove the laboratory coat by folding it inward, containing any potential contamination. Hang it in its designated location or place it in the appropriate laundry receptacle.

    • Step 3: Remove chemical splash goggles from the back of your head forward.

    • Step 4: Remove the inner pair of gloves using the same technique as in Step 1.

    • Step 5: Wash hands thoroughly with soap and water.[1]

  • Disposal Plan:

    • Contaminated PPE: All disposable PPE, such as gloves, that has come into contact with Methyl 2-[(methylamino)methyl]benzoate must be disposed of as hazardous chemical waste.[7] Place items in a designated, sealed, and clearly labeled waste container.

    • Chemical Disposal: Unused chemical and contaminated materials should be collected in a suitable, closed container for disposal.[1] Disposal must be handled by a licensed waste disposal company in accordance with local and national regulations.[7] Do not release into the environment.[1]

Emergency Procedures: Immediate Response

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[1] Remove contaminated clothing.

  • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention if symptoms occur.[1]

By adhering to this comprehensive PPE and handling guide, you build a self-validating system of safety that protects not only you but also your colleagues and your research.

References

  • Material Safety Data Sheet - Methyl benzoate. West Liberty University. [Link]

  • Methylbenzoat - Sicherheitsdatenblatt. SysKem Chemie GmbH. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Personal Protective Equipment. US EPA. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]

  • Hazardous Substance Fact Sheet - Methyl Benzoate. NJ.gov. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • SAFETY DATA SHEET - Methyl benzoate. Durham Tech. [Link]

  • Material Safety Data Sheet - Methyl benzoate. Alfa Aesar. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.